Product packaging for Isopropyl 2-methoxyacetate(Cat. No.:CAS No. 17640-21-0)

Isopropyl 2-methoxyacetate

Cat. No.: B189238
CAS No.: 17640-21-0
M. Wt: 132.16 g/mol
InChI Key: XYXFJNIUUWEUIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Isopropyl 2-methoxyacetate serves as a highly effective chiral resolving agent in the synthesis of enantiomerically pure amines, which are critical building blocks in pharmaceutical development. Its primary research value was demonstrated in a novel preparation method for high-purity (R)-(+)-1-(4-methoxyphenyl)ethylamine, an important chiral auxiliary. In this process, this compound acts as an acyl donor in an enzymatic kinetic resolution, selectively acylating one enantiomer of a racemic amine mixture. Remarkably, its use was found to achieve a product with an optical purity exceeding 99%, a significant improvement over other esters like methyl 2-methoxyacetate, which only achieved 95% optical purity . This makes it a superior reagent for producing amines that meet stringent pharmaceutical specifications. The compound's application is part of the broader methodology of enzymatic kinetic resolution (KR) of primary amines, where similar alkoxyacetate esters are used with lipases to achieve high enantioselectivity . By enabling a pathway that reduces side reactions and industrial waste, this compound provides a valuable tool for researchers seeking efficient and sustainable routes to high-value chiral molecules.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O3 B189238 Isopropyl 2-methoxyacetate CAS No. 17640-21-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

propan-2-yl 2-methoxyacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(2)9-6(7)4-8-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYXFJNIUUWEUIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601306512
Record name 1-Methylethyl 2-methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17640-21-0
Record name 1-Methylethyl 2-methoxyacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17640-21-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methylethyl 2-methoxyacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601306512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Isopropyl 2-methoxyacetate (CAS: 17640-21-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-methoxyacetate, with the CAS number 17640-21-0, is an organic ester with the molecular formula C₆H₁₂O₃.[1] It is also known by several synonyms, including isopropyl methoxyacetate, 1-methylethyl 2-methoxyacetate, and methoxyacetic acid isopropyl ester.[2] This document provides a comprehensive technical overview of its chemical and physical properties, synthesis, applications, and safety information, tailored for professionals in research and development.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[2] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[1][3]
Molecular Weight 132.16 g/mol [1][3]
Boiling Point 160 °C at 760 mmHg
Density 0.959 g/cm³
Refractive Index 1.398
Flash Point 49.9 °C
Vapor Pressure 2.44 mmHg at 25°C
LogP 0.5844[1]
Topological Polar Surface Area (TPSA) 35.53 Ų[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 3[1]
Solubility Soluble in organic solvents, low solubility in water.[2][2]
Appearance Colorless to pale yellow liquid[2][4]

Synthesis

While various laboratory-scale synthesis methods can be envisaged, a detailed industrial-scale synthesis is documented in the literature. This process provides a clear workflow for the production of this compound.

Industrial Synthesis Protocol

This synthesis is a two-step process starting from methyl chloroacetate.[5]

Step 1: Synthesis of Methyl Methoxyacetate

  • Reactants:

    • Methyl chloroacetate (434.1 g, 4.0 mol)[5]

    • 30% Sodium methoxide solution (756.3 g, 4.2 mol)[5]

  • Procedure:

    • Methyl chloroacetate is charged into a reactor and stirred at 25 °C.[5]

    • The sodium methoxide solution is added dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65 °C.[5]

    • After the addition is complete, the mixture is stirred at reflux for an additional 3 hours.[5]

Step 2: Transesterification to this compound

  • Reactants:

    • Crude methyl methoxyacetate from Step 1

    • Isopropanol (480.8 g, 8.0 mol)[5]

  • Procedure:

    • Methanol (436.0 g) is distilled off from the reaction mixture of Step 1.[5]

    • Isopropanol is added to the residue, and the mixture is heated to reflux.[5]

    • Methanol is continuously removed via a distillation column.[5]

    • After 6.5 hours, the conversion to isopropyl methoxyacetate is greater than 98%.[5]

    • The reaction mixture is cooled and concentrated on a rotary evaporator.[5]

    • The resulting distillate is purified by fractional distillation to yield this compound with a purity of >99%. The overall yield is approximately 74%.[5]

G Industrial Synthesis of this compound cluster_0 Step 1: Synthesis of Methyl Methoxyacetate cluster_1 Step 2: Transesterification cluster_2 Purification A Methyl Chloroacetate C Reaction at <= 65°C, then reflux A->C B Sodium Methoxide Solution B->C D Crude Methyl Methoxyacetate C->D F Reflux with Methanol Removal D->F E Isopropanol E->F G Crude this compound F->G H Fractional Distillation G->H I Pure this compound (>99%) H->I G Prodrug Strategy Involving Ester Linkage Prodrug Prodrug (e.g., Methoxyacetate Ester) Absorption Oral Administration & GI Tract Absorption Prodrug->Absorption EnzymaticCleavage In vivo Enzymatic Cleavage (Esterases) Absorption->EnzymaticCleavage ActiveDrug Active Drug (Released) EnzymaticCleavage->ActiveDrug Excipient Inactive Moiety (e.g., Methoxyacetic acid + Isopropanol) EnzymaticCleavage->Excipient TherapeuticEffect Therapeutic Effect ActiveDrug->TherapeuticEffect Excretion Excretion Excipient->Excretion

References

Isopropyl 2-methoxyacetate physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl 2-methoxyacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, also known as propan-2-yl 2-methoxyacetate. The information is curated for professionals in research, scientific, and drug development fields, presenting key data in a structured and accessible format.

Chemical Identity

IdentifierValue
Chemical Name This compound
Synonyms propan-2-yl 2-methoxyacetate, 1-Methylethyl 2-methoxyacetate, Methoxyacetic acid isopropyl ester
CAS Number 17640-21-0[1][2]
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [1][2]
SMILES CC(C)OC(=O)COC
InChI Key XYXFJNIUUWEUIJ-UHFFFAOYSA-N

Physical Properties

A summary of the key physical properties of this compound is presented below. It is important to note a discrepancy in the reported boiling point values. Several sources provide a predicted boiling point of approximately 160 °C, while one source suggests an experimental range of 72-74 °C. This could be due to the predicted value being an estimate, while the lower value may represent a measurement under vacuum or an error in the data source.

PropertyValueSource
Appearance Colorless to pale yellow liquid[3]CymitQuimica
Odor Pleasant, fruity odor[3]CymitQuimica
Boiling Point 160.0 ± 13.0 °C (Predicted)[2][4]ChemicalBook
72.00 - 74.00 °Cabcr Gute Chemie
Melting Point Not available
Density 0.959 ± 0.06 g/cm³ (Predicted)[2][4]ChemicalBook
Refractive Index 1.398Guidechem[5]
Vapor Pressure 2.44 mmHg at 25°CGuidechem[5]
Flash Point 49.9 °C[5]Guidechem[5]
Solubility Soluble in organic solvents; low solubility in water.[3]CymitQuimica

Chemical and Spectral Properties

Reactivity and Stability

This compound is generally stable under recommended storage conditions. It is incompatible with strong oxidizing agents.

Spectral Data
Spectrum TypePredicted/Analogous Data
¹H NMR Predicted shifts for the structurally similar methyl methoxyacetate suggest the following approximate chemical shifts (δ, ppm): 3.9 (s, 2H, -OCH₂-), 5.0 (septet, 1H, -CH(CH₃)₂), 3.4 (s, 3H, -OCH₃), 1.2 (d, 6H, -CH(CH₃)₂).
¹³C NMR Based on related methoxyacetate esters, expected chemical shifts (δ, ppm) are approximately: 170 (-C=O), 70 (-OCH₂-), 69 (-CH(CH₃)₂), 59 (-OCH₃), 22 (-CH(CH₃)₂).
IR Spectroscopy Expected characteristic peaks (cm⁻¹) would include: ~2980-2850 (C-H stretching), ~1740 (C=O ester stretching), ~1100 (C-O stretching).
Mass Spectrometry The fragmentation pattern would likely show a molecular ion peak (M⁺) at m/z 132. Common fragments would result from the loss of the isopropyl group (m/z 89) and the methoxyacetyl group.

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis of this compound starting from methyl chloroacetate and sodium methoxide, followed by transesterification with isopropanol.[6]

Step 1: Synthesis of Methyl Methoxyacetate

  • To a reaction vessel, add 434.1 g (4.0 mol) of methyl chloroacetate and begin stirring at 25 °C.

  • Slowly add 756.3 g (4.2 mol) of a 30% sodium methoxide solution dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65 °C.

  • After the addition is complete, continue stirring at reflux temperature for an additional 3 hours.

  • Remove 436.0 g of methanol from the reaction mixture by distillation.

Step 2: Transesterification to this compound

  • Add 480.8 g (8.0 mol) of isopropanol to the residue from Step 1 and heat the mixture to reflux.

  • Remove methanol via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. Continue this for 6.5 hours, by which time the conversion to this compound should be greater than 98%.

  • After cooling, concentrate the reaction mixture to dryness on a rotary evaporator at a maximum bath temperature of 120 °C and a pressure of <15 mbar.

  • The resulting distillate can be further purified by fractional distillation through a 0.5 m long Multifil column to yield this compound with a purity of >99%.[6]

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Methyl Methoxyacetate Synthesis cluster_step2 Step 2: Transesterification Methyl Chloroacetate Methyl Chloroacetate Reaction_1 Reaction at <= 65°C Methyl Chloroacetate->Reaction_1 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_1 Reflux_1 Reflux for 3h Reaction_1->Reflux_1 Distillation_1 Methanol Removal Reflux_1->Distillation_1 Methyl Methoxyacetate_intermediate Methyl Methoxyacetate (in residue) Distillation_1->Methyl Methoxyacetate_intermediate Reflux_2 Reflux with Isopropanol Methyl Methoxyacetate_intermediate->Reflux_2 Isopropanol Isopropanol Isopropanol->Reflux_2 Distillation_2 Methanol Removal (Column) Reflux_2->Distillation_2 Rotovap Rotary Evaporation Distillation_2->Rotovap Fractional_Distillation Fractional Distillation Rotovap->Fractional_Distillation Final_Product This compound (>99% purity) Fractional_Distillation->Final_Product

Caption: Synthesis workflow for this compound.

Property Relationships

Property_Relationships cluster_physical Physical Properties cluster_chemical Chemical Properties cluster_applications Potential Applications This compound This compound Appearance Appearance This compound->Appearance Boiling Point Boiling Point This compound->Boiling Point Density Density This compound->Density Solubility Solubility This compound->Solubility Reactivity Reactivity This compound->Reactivity Stability Stability This compound->Stability Spectral Data Spectral Data This compound->Spectral Data Solvent Solvent Solubility->Solvent Synthesis Intermediate Synthesis Intermediate Reactivity->Synthesis Intermediate

Caption: Relationships of this compound properties.

Applications and Relevance

This compound serves as a versatile compound in various chemical applications. Its properties make it suitable as a solvent in coatings, adhesives, and inks, where it can dissolve a wide range of substances.[3] In the context of research and drug development, it can be utilized as an intermediate in organic synthesis for the preparation of more complex molecules. The structural isomer, 1-methoxy-2-propyl acetate (PGMEA), sees extensive use as a solvent in the semiconductor industry, highlighting the utility of this class of compounds.[7]

Safety Information

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) from the supplier. General safety precautions include:

  • Handling: Use in a well-ventilated area. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Hazards: Flammable liquid and vapor. May cause skin and eye irritation.

This guide is intended for informational purposes for a qualified scientific audience and should not be used as a substitute for a comprehensive safety assessment.

References

Isopropyl 2-methoxyacetate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Isopropyl 2-methoxyacetate

This guide provides a comprehensive overview of this compound, including its nomenclature, chemical and physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

  • IUPAC Name : this compound

  • Systematic Name : propan-2-yl 2-methoxyacetate[1][2]

Synonyms

The compound is also known by several other names:

  • 1-Methylethyl 2-methoxyacetate[3][4]

  • Acetic acid, 2-methoxy-, 1-methylethyl ester[1][2][3][4]

  • Acetic acid, methoxy-, 1-methylethyl ester[3][4]

  • Isopropyl methoxyacetate[1][2][4][5][6]

  • Methoxyacetic acid isopropyl ester[1][2][4][5]

  • Methoxyactic isopropyl ester[1][2][5]

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity odor.[4] It is soluble in organic solvents but has low solubility in water.[4] The key quantitative properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₂O₃[2][3][5][6][7]
Molecular Weight 132.16 g/mol [2][6][7]
CAS Number 17640-21-0[2][3][5][6][7][8]
Density 0.959 g/cm³[3][7]
Boiling Point 160°C at 760 mmHg[3][7]
Flash Point 49.9°C[3]
Vapor Pressure 2.44 mmHg at 25°C[3]
Refractive Index 1.398[3]
LogP 0.58440[3]
Topological Polar Surface Area 35.5 Ų[5]

Experimental Protocols

Synthesis of this compound

A detailed procedure for the synthesis of this compound is outlined below, involving the reaction of methyl chloroacetate with sodium methoxide, followed by transesterification with isopropanol.[9]

Step 1: Formation of Methyl Methoxyacetate

  • 434.1 g (4.0 mol) of methyl chloroacetate is introduced into a reaction vessel and stirred at 25°C.[9]

  • 756.3 g (4.2 mol) of a 30% sodium methoxide solution is added dropwise over a period of 2.5 hours.[9] The reaction temperature is maintained to not exceed 65°C.[9]

  • After the addition is complete, the mixture is stirred at reflux temperature for an additional 3 hours.[9]

Step 2: Transesterification to this compound

  • 436.0 g of methanol is removed from the reaction mixture by distillation.[9]

  • 480.8 g (8 mol) of isopropanol is added to the residue, and the mixture is heated under reflux.[9]

  • Methanol is continuously removed via a 0.5 m long Multifil column at a reflux ratio of approximately 1:1 (totaling 244.4 g of distillate).[9]

  • After 6.5 hours, the conversion of methyl methoxyacetate to isopropyl methoxyacetate is greater than 98%.[9]

Step 3: Purification

  • After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of less than 15 mbar.[9]

  • The resulting distillate (668.0 g) is then fractionated through a 0.5 m long Multifil column.[9]

  • The main fraction yields 390.6 g (74% yield) of Isopropyl methoxyacetate with a purity of >99%.[9]

Visualized Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Methyl Methoxyacetate Formation cluster_step2 Step 2: Transesterification cluster_step3 Step 3: Purification Reactant1 Methyl Chloroacetate Reaction1 Reaction at <= 65°C Stir at reflux for 3h Reactant1->Reaction1 Reactant2 Sodium Methoxide Solution Reactant2->Reaction1 Intermediate Methyl Methoxyacetate (in reaction mixture) Reaction1->Intermediate Distill1 Distillation to remove Methanol Intermediate->Distill1 Reaction2 Heating under reflux for 6.5h Distill1->Reaction2 Reactant3 Isopropanol Reactant3->Reaction2 Product_Crude Crude Isopropyl 2-methoxyacetate (>98% conversion) Reaction2->Product_Crude Concentration Rotary Evaporation (Max 120°C, <15 mbar) Product_Crude->Concentration Fractionation Fractional Distillation Concentration->Fractionation Final_Product Pure this compound (>99% Purity, 74% Yield) Fractionation->Final_Product

Caption: Synthesis workflow for this compound.

References

Propan-2-yl 2-methoxyacetate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of propan-2-yl 2-methoxyacetate, also known as isopropyl 2-methoxyacetate. The document details its chemical structure, physicochemical properties, synthesis, and potential applications, with a focus on its relevance to the pharmaceutical and drug development sectors.

Chemical Structure and Identification

Propan-2-yl 2-methoxyacetate is an ester with the chemical formula C₆H₁₂O₃. Its structure consists of an isopropyl group attached to the oxygen of the acetate moiety, which in turn has a methoxy group at the alpha-position.

Systematic IUPAC Name: propan-2-yl 2-methoxyacetate

Synonyms:

  • This compound

  • Acetic acid, 2-methoxy-, 1-methylethyl ester

  • 1-Methylethyl 2-methoxyacetate

CAS Number: 17640-21-0

Molecular Structure:

Caption: Structural formula of propan-2-yl 2-methoxyacetate.

Physicochemical Properties

A summary of the key physicochemical properties of propan-2-yl 2-methoxyacetate is presented in the table below. This data is essential for its handling, application, and process development.

PropertyValueReference
Molecular Formula C₆H₁₂O₃[1][2]
Molecular Weight 132.16 g/mol [2]
Appearance Colorless to pale yellow liquid[1]
Odor Pleasant, fruity[1]
Boiling Point 160 °C at 760 mmHg; 72-74 °C at 42 mmHg[3][4]
Density 0.959 g/mL[3]
Refractive Index 1.398[3]
Solubility Soluble in organic solvents, low solubility in water.[1]
Purity Typically ≥95%[2]

Experimental Protocols

Synthesis of Propan-2-yl 2-methoxyacetate

A common method for the synthesis of propan-2-yl 2-methoxyacetate involves a two-step process starting from methyl chloroacetate.

Experimental Workflow:

G start Methyl Chloroacetate + Sodium Methoxide Solution reaction1 Reaction at <= 65°C, then reflux for 3h start->reaction1 distillation1 Distillation to remove Methanol reaction1->distillation1 addition Add Isopropanol distillation1->addition reaction2 Reflux for 6.5h addition->reaction2 distillation2 Distillation to remove Methanol reaction2->distillation2 concentration Concentration on Rotary Evaporator distillation2->concentration fractionation Fractional Distillation concentration->fractionation product Propan-2-yl 2-methoxyacetate (>99% purity) fractionation->product

Caption: Synthesis workflow for propan-2-yl 2-methoxyacetate.

Detailed Methodology:

  • Initial Reaction: 434.1 g (4.0 mol) of methyl chloroacetate is charged into a reaction vessel and stirred at 25°C.

  • Addition of Sodium Methoxide: 756.3 g (4.2 mol) of a 30% sodium methoxide solution is added dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65°C.

  • Reflux: After the addition is complete, the mixture is stirred at reflux temperature for an additional 3 hours.

  • Methanol Removal: 436.0 g of methanol is removed from the reaction mixture by distillation.

  • Transesterification: 480.8 g (8.0 mol) of isopropanol is added to the residue, and the mixture is heated to reflux.

  • Second Methanol Removal: During the reflux, methanol is continuously removed using a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. After 6.5 hours, the conversion to isopropyl methoxyacetate is greater than 98%.

  • Concentration: After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of <15 mbar.

  • Purification: The resulting distillate is fractionated through a 0.5 m long Multifil column to yield pure propan-2-yl 2-methoxyacetate. The main fraction is obtained with a purity of >99%.[5]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a septet for the CH proton and a doublet for the two CH₃ groups), the methoxy group (a singlet), and the methylene group (a singlet).

  • ¹³C NMR: The carbon NMR spectrum should display distinct peaks for the carbonyl carbon, the two carbons of the isopropyl group, the methoxy carbon, and the methylene carbon.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of propan-2-yl 2-methoxyacetate is expected to exhibit strong absorption bands characteristic of its functional groups:

  • C=O stretch (ester): Around 1740-1760 cm⁻¹

  • C-O stretch (ester and ether): In the region of 1000-1300 cm⁻¹

  • C-H stretch (alkane): Around 2850-3000 cm⁻¹

Applications in Research and Drug Development

Propan-2-yl 2-methoxyacetate serves as a versatile building block and solvent in organic synthesis, with potential applications in the pharmaceutical industry.

Intermediate in Organic Synthesis

Its ester and ether functionalities make it a useful intermediate for the synthesis of more complex molecules. It can be a precursor in the synthesis of various organic compounds, although specific examples in the synthesis of active pharmaceutical ingredients (APIs) are not widely documented. The related compound, isopropyl acetoacetate, is extensively used in the synthesis of heterocyclic compounds, which are common scaffolds in many drugs.[6]

Potential as a Solvent

Given its physicochemical properties, including its good solvency for organic compounds and low water solubility, propan-2-yl 2-methoxyacetate could be explored as a process solvent in pharmaceutical manufacturing. Methoxyacetate esters, in general, are considered as potential green solvents.

Role in Drug Delivery

Esters are a critical class of compounds in drug delivery systems. While there is no direct evidence of propan-2-yl 2-methoxyacetate being used in drug delivery, other esters, such as sucrose esters, are investigated as controlled-release agents in oral drug formulations.[7] The properties of propan-2-yl 2-methoxyacetate suggest it could be a candidate for similar research, particularly in formulations where a lipophilic character is desired.

Safety and Handling

Propan-2-yl 2-methoxyacetate should be handled with appropriate safety precautions in a well-ventilated area. It is a combustible liquid and may cause skin and eye irritation. Users should consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted by trained professionals with appropriate safety measures in place.

References

In-Depth Technical Guide: Isopropyl 2-Methoxyacetate Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Isopropyl 2-methoxyacetate (CAS No. 17640-21-0), also known as propan-2-yl 2-methoxyacetate. The information is compiled from various safety data sheets and chemical databases to assist researchers, scientists, and drug development professionals in the safe handling, storage, and use of this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for understanding the substance's behavior under various experimental and storage conditions.

PropertyValueSource(s)
Molecular Formula C6H12O3[1][2][3][4]
Molecular Weight 132.16 g/mol [1][3]
Appearance Colorless to pale yellow liquid[3]
Density 0.95 - 0.959 g/cm³[1][2]
Boiling Point 160°C at 760 mmHg[2]
Flash Point 49.9°C[2]
Vapor Pressure 2.44 mmHg at 25°C[2]
Refractive Index 1.39 - 1.398[1][2]
Solubility Soluble in organic solvents; low solubility in water.[3]
Purity Typically available in purities of 95% to 98%.[1][5]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its hazard classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassCategoryHazard Statement
Flammable liquids3H226: Flammable liquid and vapour.[1][6]
Skin irritation2H315: Causes skin irritation.[1][6]
Serious eye irritation2AH319: Causes serious eye irritation.[1][6]
Specific target organ toxicity – single exposure (respiratory tract irritation)3H335: May cause respiratory irritation.[1][6]

GHS Pictograms:

  • GHS02 (Flame): Indicates a fire hazard.

  • GHS07 (Exclamation Mark): Indicates that it may cause irritation (skin and eye), skin sensitization, respiratory irritation, or is harmful if swallowed.

Signal Word: Warning[1][6]

Toxicological Information

Routes of Exposure: Inhalation, eye contact, skin contact, and ingestion.[1]

Symptoms of Exposure:

  • Skin Contact: May cause inflammation characterized by itching, scaling, reddening, blistering, pain, or dryness.[1]

  • Eye Contact: May result in redness, pain, or severe eye damage.[1]

  • Inhalation: May cause irritation of the lungs and respiratory system.[1]

  • Ingestion: While specific data is unavailable, ingestion of similar compounds can cause irritation of the mouth, throat, and digestive tract, as well as central nervous system depression.

Experimental Protocols

While specific experimental reports for this compound were not found, this section outlines the detailed methodologies for key experiments that are typically conducted to determine the hazard classifications.

Skin Irritation Test (Based on OECD Guideline 439)

This in vitro test determines the potential of a substance to cause skin irritation. It utilizes a reconstructed human epidermis model.

Methodology:

  • Tissue Preparation: Reconstructed human epidermis tissues are conditioned in a maintenance medium.

  • Test Substance Application: The test substance is applied topically to the surface of the tissues. A positive control (e.g., Sodium Dodecyl Sulphate) and a negative control (e.g., Phosphate Buffered Saline) are run in parallel.

  • Exposure and Incubation: The tissues are exposed to the substance for a defined period (e.g., 15-60 minutes) and then rinsed. This is followed by a post-incubation period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment (MTT Assay):

    • Tissues are incubated with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Viable cells metabolize the MTT into a blue formazan salt.

    • The formazan is extracted using a solvent (e.g., isopropanol).

    • The optical density of the extract is measured using a spectrophotometer.

  • Data Interpretation: The viability of the treated tissues is expressed as a percentage relative to the negative control. A substance is classified as an irritant if the mean tissue viability is below a certain threshold (e.g., ≤ 50%).

Eye Irritation Test (Based on OECD Guideline 492)

This in vitro test assesses the potential of a substance to cause serious eye damage or eye irritation using a reconstructed human cornea-like epithelium model.

Methodology:

  • Tissue Preparation: Reconstructed human cornea-like epithelial tissues are pre-incubated in a maintenance medium.

  • Test Substance Application: The liquid test substance (or a solution/suspension for solids) is applied to the epithelial surface. Positive and negative controls are used concurrently.

  • Exposure and Rinsing: Tissues are exposed for a specified duration (e.g., 30 minutes for liquids), after which the test substance is thoroughly rinsed off.

  • Post-Incubation: Tissues are transferred to fresh medium and incubated for a post-exposure period to allow for the expression of cellular damage.

  • Viability Assessment (MTT Assay): Similar to the skin irritation test, cell viability is determined by measuring the reduction of MTT to formazan.

  • Data Interpretation: A substance is identified as an eye irritant if the mean tissue viability falls below a defined threshold (e.g., ≤ 60%).

Handling, Storage, and First Aid

Safe Handling and Storage
AspectRecommendationSource(s)
Ventilation Use only in a well-ventilated area.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, and eye/face protection.[1]
Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[7]
Ignition Sources Keep away from heat, sparks, open flames, and other ignition sources. No smoking. Use non-sparking tools and take precautionary measures against static discharge.[1][6]
Storage Conditions Store in a tightly-closed container in a cool, dry, and well-ventilated place. Store locked up.[1]
First Aid Measures
Exposure RouteFirst Aid ProcedureSource(s)
Inhalation Remove person to fresh air and keep comfortable for breathing. If you feel unwell, get medical attention.[1]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention. Wash contaminated clothing before reuse.[1][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]

Visualizations

GHS Hazard Communication Workflow

The following diagram illustrates the logical workflow for communicating the hazards of this compound according to the Globally Harmonized System.

GHS_Hazard_Communication cluster_classification Hazard Classification cluster_labeling Label Elements H226 Flammable Liquid (Category 3) Pictograms Pictograms H226->Pictograms GHS02 (Flame) HazardStatements Hazard Statements (H226, H315, H319, H335) H226->HazardStatements H315 Skin Irritation (Category 2) H315->Pictograms GHS07 (Exclamation Mark) H315->HazardStatements H319 Serious Eye Irritation (Category 2A) H319->Pictograms H319->HazardStatements H335 STOT - Single Exposure (Respiratory Irritation) (Category 3) H335->Pictograms H335->HazardStatements SignalWord Signal Word: Warning PrecautionaryStatements Precautionary Statements (P210, P261, P280, P305+P351+P338, etc.) Chemical_Risk_Assessment cluster_controls Control Hierarchy Start Start: New Experiment with this compound IdentifyHazards 1. Identify Hazards (Flammability, Irritation) Start->IdentifyHazards AssessExposure 2. Assess Exposure Potential (Inhalation, Dermal, Eye) IdentifyHazards->AssessExposure EvaluateRisks 3. Evaluate Risks (Likelihood & Severity) AssessExposure->EvaluateRisks ImplementControls 4. Implement Control Measures EvaluateRisks->ImplementControls Engineering Engineering Controls (Fume Hood) ImplementControls->Engineering Review 5. Review and Monitor Effectiveness ImplementControls->Review Administrative Administrative Controls (SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) End End: Safe Operating Procedure Established Review->End First_Aid_Response cluster_routes Route of Exposure cluster_actions Immediate Actions Exposure Exposure to This compound Inhalation Inhalation Exposure->Inhalation SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Ingestion Ingestion Exposure->Ingestion FreshAir Move to Fresh Air Inhalation->FreshAir RinseSkin Remove Contaminated Clothing & Rinse Skin with Water SkinContact->RinseSkin RinseEyes Rinse Eyes with Water (Remove Contacts if Possible) EyeContact->RinseEyes RinseMouth Rinse Mouth (Do NOT Induce Vomiting) Ingestion->RinseMouth SeekMedical Seek Medical Attention FreshAir->SeekMedical If symptoms persist RinseSkin->SeekMedical If irritation persists RinseEyes->SeekMedical If irritation persists RinseMouth->SeekMedical Immediately

References

Handling and storage precautions for Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Handling and Storage of Isopropyl 2-methoxyacetate

For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents are paramount. This guide provides a comprehensive overview of the necessary precautions for this compound, a flammable liquid and potential irritant. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring the integrity of the compound for experimental use.

Physicochemical Properties

This compound is a colorless to pale yellow liquid.[1][2] A summary of its key physical and chemical properties is presented below to inform risk assessment and handling procedures.

PropertyValue
CAS Number 17640-21-0
Molecular Formula C₆H₁₂O₃
Molecular Weight 132.16 g/mol [3][4]
Appearance Colorless to pale yellow liquid[1][2]
Boiling Point 160°C at 760 mmHg[5]
Flash Point 49.9°C[5]
Density 0.959 g/cm³
Vapor Pressure 2.44 mmHg at 25°C[5]
Refractive Index 1.398[5]
Solubility Soluble in organic solvents; low solubility in water.[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and vapor.[3][6][7] It is also known to cause skin and serious eye irritation, and may lead to respiratory irritation.[3][6][7]

GHS Hazard Statements:

  • H226: Flammable liquid and vapour.[6][7]

  • H315: Causes skin irritation.[3][6][7]

  • H319: Causes serious eye irritation.[3][6][7]

  • H335: May cause respiratory irritation.[3][6][7]

Handling Precautions

When working with this compound, it is imperative to use appropriate personal protective equipment (PPE) and engineering controls to minimize exposure.

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[3]

  • Use explosion-proof electrical, ventilating, and lighting equipment.[3][6]

  • Ensure eyewash stations and safety showers are readily accessible.[3]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[3][6]

  • Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and protective clothing are required to prevent skin contact.[3][6]

  • Respiratory Protection: If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[3]

General Handling Practices:

  • Keep the container tightly closed when not in use.[3][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[3][6][7] No smoking is permitted in the handling area.[3][6][7]

  • Use only non-sparking tools to prevent ignition.[3][6]

  • Take precautionary measures against static discharge by grounding and bonding containers and receiving equipment.[3][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[3][6]

  • Wash hands thoroughly after handling.[3][6]

  • Do not eat, drink, or smoke in the work area.[3]

Storage Recommendations

Proper storage of this compound is essential for maintaining its stability and preventing hazardous situations.

Storage Conditions:

  • Store in a cool, dry, and well-ventilated area.[3]

  • Keep containers tightly closed to prevent the escape of vapors.[3][6]

  • Store away from heat, sources of ignition, and direct sunlight.[7][8]

  • Some suppliers recommend refrigeration for long-term storage.[2][9]

Incompatible Materials:

  • Keep away from strong oxidizing agents.[3]

Emergency Procedures

In the event of a spill or exposure, follow these emergency procedures:

Spill Response:

  • Remove all sources of ignition.[3]

  • Ensure adequate ventilation.[3]

  • Wear appropriate personal protective equipment.[3]

  • Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable container for disposal.[3]

  • Do not let the product enter drains or waterways.[3]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.[3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[3]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[7]

Logical Workflow for Handling and Storage

The following diagram illustrates the decision-making process and necessary precautions for the safe handling and storage of this compound.

This compound Handling and Storage Workflow Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_emergency Emergency Procedures Assess_Risks Assess Risks (Flammable, Irritant) Check_Ventilation Ensure Adequate Ventilation (Fume Hood) Assess_Risks->Check_Ventilation Proceed if understood Select_PPE Select Appropriate PPE (Goggles, Gloves, Lab Coat) Check_Ventilation->Select_PPE Dispense_Chemical Dispense Chemical Select_PPE->Dispense_Chemical Ground_Equipment Ground and Bond Equipment Dispense_Chemical->Ground_Equipment Spill Spill Dispense_Chemical->Spill Exposure Exposure Dispense_Chemical->Exposure Use_Non_Sparking_Tools Use Non-Sparking Tools Ground_Equipment->Use_Non_Sparking_Tools Avoid_Ignition_Sources Keep Away from Ignition Sources Use_Non_Sparking_Tools->Avoid_Ignition_Sources Store_Container Store in Tightly Closed Container Avoid_Ignition_Sources->Store_Container Fire Fire Avoid_Ignition_Sources->Fire Storage_Location Cool, Dry, Well-Ventilated Area Store_Container->Storage_Location Segregate Segregate from Incompatible Materials (Strong Oxidizing Agents) Storage_Location->Segregate

Caption: A flowchart outlining the necessary steps for safely handling and storing this compound.

References

Isopropyl 2-Methoxyacetate: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-methoxyacetate is emerging as a noteworthy polar aprotic solvent with a range of applications in chemical synthesis and formulations. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and safety considerations. Particular attention is given to its potential utility in research and development, especially within the pharmaceutical and drug development sectors. This document consolidates key data, outlines detailed experimental protocols for its synthesis, and presents visualizations to clarify complex processes, serving as a vital resource for professionals exploring advanced solvent systems.

Introduction

The selection of an appropriate solvent is a critical parameter in chemical synthesis, influencing reaction rates, yields, and the purity of final products. Polar aprotic solvents, characterized by their high polarity and lack of acidic protons, are particularly valuable for a variety of organic reactions, including nucleophilic substitutions and polymerizations. This compound, a member of the glycol ether ester family, presents a unique combination of properties that make it a compelling alternative to more traditional polar aprotic solvents. This guide aims to provide a thorough technical understanding of this compound for its effective application in a laboratory and industrial setting.

Physicochemical Properties

A comprehensive understanding of a solvent's physical and chemical properties is essential for its effective application. This compound is a colorless to pale yellow liquid with a characteristically fruity odor.[1] It is soluble in many organic solvents, while exhibiting low solubility in water.[1] Key physicochemical data are summarized in the table below for easy comparison.

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[2][3][4][5][6][7]
Molecular Weight 132.16 g/mol [2][3][4][5][6][7]
CAS Number 17640-21-0[2][3][4][5][6][7]
Boiling Point 160.0 ± 13.0 °C at 760 mmHg[4][8]
Density 0.959 ± 0.06 g/cm³[4][8]
Flash Point 49.9 °C[4]
Vapor Pressure 2.44 mmHg at 25°C[4]
Refractive Index 1.398[4]
Topological Polar Surface Area 35.5 Ų[2][3]
LogP (Octanol-Water Partition Coefficient) 0.58440[4]
Hydrogen Bond Acceptor Count 3[2][3]
Rotatable Bond Count 4[2][3]

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process involving the formation of methyl methoxyacetate followed by transesterification with isopropanol. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl Methoxyacetate

  • In a suitable reaction vessel, 434.1 g (4.0 mol) of methyl chloroacetate is introduced and stirred at 25°C.[8]

  • 756.3 g (4.2 mol) of a 30% strength sodium methoxide solution is added dropwise over a period of 2.5 hours, ensuring the reaction temperature does not exceed 65°C.[8]

  • Following the addition, the reaction mixture is stirred at reflux temperature for an additional 3 hours.[8]

Step 2: Transesterification to this compound

  • From the resulting reaction mixture, 436.0 g of methanol is removed by distillation.[8]

  • To the residue, 480.8 g (8.0 mol) of isopropanol is added, and the mixture is heated to reflux.[8]

  • During reflux, methanol is continuously removed using a 0.5 m long Multifil column with a reflux ratio of approximately 1:1. This is continued for about 6.5 hours, by which time the conversion to isopropyl methoxyacetate should exceed 98%.[8]

  • After cooling, the reaction mixture is concentrated to dryness on a rotary evaporator at a maximum bath temperature of 120°C and a pressure of less than 15 mbar.[8]

  • The resulting distillate is then fractionated through a 0.5 m long Multifil column to yield purified this compound.[8]

The synthesis pathway is visualized in the following diagram:

G cluster_0 Step 1: Formation of Methyl Methoxyacetate cluster_1 Step 2: Transesterification cluster_2 Purification Methyl Chloroacetate Methyl Chloroacetate Reaction_1 Reaction at <= 65°C, then reflux Methyl Chloroacetate->Reaction_1 Sodium Methoxide Sodium Methoxide Sodium Methoxide->Reaction_1 Methyl Methoxyacetate Methyl Methoxyacetate Reaction_1->Methyl Methoxyacetate Reaction_2 Transesterification (Reflux) Methyl Methoxyacetate->Reaction_2 Isopropanol Isopropanol Isopropanol->Reaction_2 Crude Product Crude Product Reaction_2->Crude Product Purification Fractional Distillation Crude Product->Purification This compound This compound Purification->this compound

Synthesis of this compound.

Applications in Research and Development

Glycol ethers and their esters are recognized for their excellent solvency for a wide range of substances, including resins, dyes, and oils.[9] This makes them suitable for various industrial applications such as in coatings, inks, and cleaning formulations.[1]

In the context of pharmaceutical and drug development, the selection of solvents is critical. While direct, detailed experimental protocols for the use of this compound in active pharmaceutical ingredient (API) synthesis are not widely published, its properties as a polar aprotic solvent suggest its potential as a less-toxic alternative to solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) in certain applications. For instance, in reactions sensitive to protic solvents, such as certain nucleophilic substitution reactions, this compound could offer a favorable reaction medium.

The following diagram illustrates a general workflow for screening a new solvent like this compound for a typical nucleophilic substitution reaction in a drug discovery context.

G Start Start Reaction_Setup Reaction Setup: Substrate, Nucleophile, This compound Start->Reaction_Setup Temperature_Control Temperature Control (e.g., Room Temp, Reflux) Reaction_Setup->Temperature_Control Reaction_Monitoring Reaction Monitoring (TLC, LC-MS) Temperature_Control->Reaction_Monitoring Workup Aqueous Workup & Extraction Reaction_Monitoring->Workup Reaction Complete Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis End End Analysis->End

Workflow for a Nucleophilic Substitution Reaction.

Safety and Handling

This compound is a flammable liquid and vapor.[10] It can cause skin and serious eye irritation, and may cause respiratory irritation.[10] Therefore, appropriate safety precautions must be taken during its handling and use.

Recommended Handling Procedures:

  • Ventilation: Use only in a well-ventilated area, preferably in a fume hood.[11][12]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[11][12]

  • Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment.[10][12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

First Aid Measures:

  • In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[11]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

  • If inhaled: Move the person to fresh air and keep them comfortable for breathing.[11]

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[12]

Always consult the Safety Data Sheet (SDS) for the most current and comprehensive safety information before handling this chemical.

Conclusion

This compound is a polar aprotic solvent with a favorable balance of properties that make it a person of interest for various applications in research and industry. Its synthesis is well-established, and its physicochemical characteristics suggest its potential as a viable alternative to more hazardous solvents. While more research is needed to fully explore its utility in specialized applications such as drug synthesis, this guide provides a solid foundation of technical information for scientists and researchers looking to incorporate this compound into their work. As with all chemicals, adherence to strict safety protocols is paramount to ensure its safe and effective use.

References

Isopropyl 2-methoxyacetate: A Technical Guide to Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 2-methoxyacetate, a versatile ester, is gaining traction in various research and industrial applications. This technical guide provides an in-depth overview of its chemical properties, synthesis, and notable research applications, with a particular focus on its role as an efficient acylating agent in biocatalytic processes for the synthesis of chiral amines. This document is intended to serve as a comprehensive resource for researchers and professionals in organic synthesis, drug discovery, and materials science, offering detailed experimental protocols, quantitative data, and visual representations of key processes.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristically fruity odor.[1] It is an organic compound classified as an ester.[1] Its solubility in organic solvents and low solubility in water are typical for esters of its class.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₆H₁₂O₃[2][3]
Molecular Weight 132.16 g/mol [2][3]
CAS Number 17640-21-0[4]
Boiling Point 160.0 ± 13.0 °C (Predicted)[5]
Density 0.959 ± 0.06 g/cm³ (Predicted)[5]
Topological Polar Surface Area 35.5 Ų[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 4[2]
Storage Temperature 2-8°C[6]

Synthesis of this compound

A common and efficient method for the synthesis of this compound involves a two-step process, as detailed in U.S. Patent US06143920.[7] The first step is the formation of methyl methoxyacetate, followed by a transesterification reaction with isopropanol.[7]

Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Formation of Methyl Methoxyacetate cluster_step2 Step 2: Transesterification cluster_purification Purification A Methyl Chloroacetate C Reaction at <= 65°C A->C B Sodium Methoxide Solution (30%) B->C D Methyl Methoxyacetate C->D F Heating under Reflux D->F E Isopropanol E->F G Methanol Removal F->G H This compound G->H I Concentration (Rotary Evaporator) H->I J Fractional Distillation I->J K Final Product (>99% Purity) J->K Kinetic_Resolution_Workflow cluster_preparation Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Monitoring and Analysis cluster_outcome Products A Racemic Amine (e.g., (±)-1-phenylethylamine) E Reaction Vessel (e.g., Shake Flask) A->E B This compound (Acylating Agent) B->E C Immobilized Lipase (e.g., CaLB) C->E D Solvent D->E F Incubation with Shaking at Controlled Temperature E->F G Enantioselective Acylation of one Enantiomer F->G H Aliquots taken at Time Intervals G->H J Unreacted (S)-Amine G->J K (R)-Amide G->K I Analysis (e.g., GC/HPLC) to determine Conversion and Enantiomeric Excess H->I Logical_Relationship cluster_properties Core Properties cluster_applications Primary Research Applications cluster_end_uses Potential End-Use Industries A This compound B Ester Functionality A->B C Methoxyacetyl Moiety A->C D Acylating Agent in Biocatalysis B->D C->D E Synthesis of Chiral Intermediates D->E F Pharmaceuticals E->F G Agrochemicals E->G

References

Methodological & Application

Application Notes and Protocols: Isopropyl 2-Methoxyacetate as a Superior Acylating Agent in Biocatalytic Kinetic Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical and fine chemical development. Biocatalysis, particularly enzymatic kinetic resolution, offers a highly selective and environmentally benign approach to obtaining these valuable building blocks. The choice of acylating agent is critical to the success of these resolutions, directly impacting reaction rates, yields, and enantioselectivity. Isopropyl 2-methoxyacetate has emerged as a highly effective "activated" acylating agent, demonstrating significant advantages over conventional esters in lipase-catalyzed reactions.

These application notes provide a comprehensive overview of the use of this compound in the kinetic resolution of primary amines catalyzed by Candida antarctica lipase B (CALB), a widely used and robust biocatalyst. The information presented herein, including detailed protocols and quantitative data, is intended to enable researchers to effectively implement this methodology in their synthetic workflows.

Advantages of this compound

The enhanced performance of this compound as an acylating agent can be attributed to several key factors:

  • Electronic Activation: The electron-withdrawing effect of the 2-methoxy group increases the electrophilicity of the carbonyl carbon, making the acyl group more susceptible to nucleophilic attack by the enzyme's active site serine residue. This leads to a faster formation of the acyl-enzyme intermediate.

  • Improved Enantioselectivity: The use of an isopropyl leaving group, as opposed to an ethyl group, has been shown to diminish non-selective chemical acylation, which can occur as a side reaction and reduce the enantiomeric excess of the product.[1]

  • Favorable Reaction Kinetics: Studies have shown that alkyl methoxyacetates can significantly accelerate the rate of lipase-catalyzed acylations compared to standard acetate esters.[2][3]

  • Excellent Enantiomeric Excess: The combination of CALB and this compound consistently delivers high enantiomeric excess (ee) for the acylated product, often exceeding 99%.[4]

Quantitative Data Summary

The following tables summarize the performance of this compound and other acylating agents in the kinetic resolution of (±)-1-phenylethylamine catalyzed by various forms of Candida antarctica lipase B.

Table 1: Comparison of Acylating Agents in the Kinetic Resolution of (±)-1-Phenylethylamine

Acylating AgentBiocatalystConversion (%)Enantiomeric Excess (ee, %) of (R)-amideReference
This compoundNovozym 435~50>99.9[4]
Ethyl 2-methoxyacetateNovozym 435~5099.8[4]
Isopropyl acetateNovozym 435~5099.8 - >99.9[4]
Ethyl acetateNovozym 435~5099.3 - 99.9[4]

Table 2: Performance of Isopropyl 2-alkoxyacetates in the Kinetic Resolution of (±)-1-phenylethylamine with Novozym 435

Acylating AgentRelative Reaction Rate
Isopropyl 2-ethoxyacetate1.5 - 2 times higher than this compound
This compound-
Ethyl 2-methoxyacetate2 - 2.5 times lower than Isopropyl 2-ethoxyacetate
Isopropyl acetate12 - 15 times lower than Isopropyl 2-ethoxyacetate

Data adapted from a study comparing the reactivity of different acylating agents. The rates are relative to Isopropyl 2-ethoxyacetate.

Experimental Protocols

This section provides a detailed protocol for the kinetic resolution of a model primary amine, (±)-1-phenylethylamine, using this compound and the immobilized form of Candida antarctica lipase B, Novozym 435.

Protocol 1: Batch Kinetic Resolution of (±)-1-Phenylethylamine

Materials:

  • (±)-1-Phenylethylamine

  • This compound

  • Novozym 435 (immobilized Candida antarctica lipase B)

  • Methyl tert-butyl ether (MTBE) or Toluene

  • Sodium carbonate (optional, for dynamic kinetic resolution)

  • Shaker incubator

  • Standard laboratory glassware

  • Filtration apparatus

  • Rotary evaporator

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Reaction Setup:

    • To a clean, dry vial, add Novozym 435 (e.g., 20 mg).

    • Add the chosen solvent, MTBE or toluene (e.g., 200 µL).

    • Add (±)-1-phenylethylamine (e.g., 0.5 mmol).

    • Add this compound (e.g., 0.5 mmol).

  • Incubation:

    • Seal the vial tightly.

    • Place the vial in a shaker incubator set to a controlled temperature (e.g., 40-60°C) and agitation (e.g., 200 rpm).

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots at regular time intervals (e.g., 1, 2, 4, 6, and 24 hours).

    • Analyze the aliquots by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product, (R)-N-(1-phenylethyl)-2-methoxyacetamide, and the remaining substrate, (S)-1-phenylethylamine. The reaction is typically stopped at or near 50% conversion to achieve the highest possible enantiomeric excess for both the product and the unreacted substrate.

  • Work-up:

    • Once the desired conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

    • The filtrate contains the (R)-amide product and the unreacted (S)-amine.

    • The solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification (Optional):

    • The (R)-amide and (S)-amine can be separated by standard techniques such as column chromatography on silica gel or by acid-base extraction.

Protocol 2: Dynamic Kinetic Resolution (DKR) of (±)-1-Phenylethylamine on a Larger Scale

This protocol is adapted from a procedure for dynamic kinetic resolution using an alkyl methoxyacetate and is intended for achieving a theoretical yield of up to 100% of the desired (R)-amide.[2][5]

Materials:

  • (±)-1-Phenylethylamine (e.g., 45 mmol)

  • Methyl 2-methoxyacetate (e.g., 34 mmol, can be substituted with this compound with optimization)

  • Novozym 435 (e.g., 340 mg)

  • Ruthenium racemization catalyst (e.g., Shvo's catalyst, 0.56 mmol)

  • Sodium carbonate (e.g., 8.5 mmol)

  • Toluene (e.g., 225 mL)

  • 2,4-dimethyl-3-pentanol (hydrogen donor, e.g., 57 mmol)

  • Inert atmosphere (Argon or Nitrogen)

  • Jacketed reaction vessel with overhead stirring

Procedure:

  • Catalyst Loading:

    • To a flame-dried, two-necked round-bottom flask, add Novozym 435, sodium carbonate, and the ruthenium racemization catalyst.

    • Evacuate the vessel and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition:

    • Add toluene, (±)-1-phenylethylamine, 2,4-dimethyl-3-pentanol, and the methoxyacetate acylating agent via syringe.

  • Reaction:

    • Stir the mixture at an elevated temperature (e.g., 100°C).

  • Monitoring and Work-up:

    • Monitor the reaction by chiral GC or HPLC until the starting amine is consumed.

    • After completion, cool the reaction mixture.

    • The product, (R)-2-methoxy-N-(1-phenylethyl)acetamide, can be purified by filtration to remove the catalysts, followed by concentration and column chromatography.[5]

Visualizations

Experimental Workflow for Batch Kinetic Resolution

G Figure 1: Workflow for Batch Kinetic Resolution cluster_prep Reaction Setup cluster_reaction Incubation & Monitoring cluster_workup Work-up & Analysis A Add Novozym 435 B Add Solvent (MTBE) A->B C (±)-Amine B->C D This compound C->D E Incubate at 40-60°C with shaking D->E F Monitor by Chiral GC/HPLC E->F Stop at ~50% conversion G Filter to remove enzyme F->G H Concentrate filtrate G->H I Purify (R)-amide and (S)-amine H->I

Caption: Workflow for Batch Kinetic Resolution

Mechanism of Lipase-Catalyzed Acylation

G Figure 2: Simplified Mechanism of Lipase-Catalyzed Acylation Enzyme Lipase (Ser-OH) Acyl_donor This compound Acyl_enzyme Acyl-Enzyme Intermediate Acyl_donor->Acyl_enzyme + Enzyme Isopropanol Isopropanol Acyl_enzyme->Isopropanol - Isopropanol Product (R)-Amide Acyl_enzyme->Product + (R)-Amine Amine (R)-Amine Product->Enzyme - (R)-Amide (regenerates enzyme)

Caption: Simplified Mechanism of Lipase-Catalyzed Acylation

References

Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Amines with Isopropyl 2-Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The production of enantiomerically pure amines is of paramount importance in the pharmaceutical and fine chemical industries, as the biological activity of chiral molecules is often stereospecific. Kinetic resolution, a process in which one enantiomer of a racemic mixture reacts faster than the other, is a widely employed strategy for obtaining these chiral building blocks. Lipases, particularly Candida antarctica lipase B (CALB), have emerged as robust and highly selective biocatalysts for this purpose.

This document provides detailed application notes and protocols for the lipase-catalyzed kinetic resolution of primary amines using isopropyl 2-methoxyacetate as an acylating agent. This compound is an "activated" ester, where the methoxy group enhances the reactivity of the acyl donor, often leading to higher reaction rates and enantioselectivities compared to non-activated esters like isopropyl acetate.[1][2] The use of the isopropyl ester over the ethyl or methyl counterparts can also be advantageous in diminishing non-selective chemical acylation, thereby improving the overall selectivity of the enzymatic process.[2]

Key Advantages of this compound in Lipase-Catalyzed Resolutions:

  • Enhanced Reactivity: The electron-withdrawing effect of the methoxy group increases the electrophilicity of the carbonyl carbon, facilitating the acylation reaction.[2]

  • High Enantioselectivity: In conjunction with lipases like CALB, this compound can achieve excellent enantiomeric excess (e.e.) for a variety of amine substrates.

  • Favorable Reaction Conditions: Resolutions can often be performed under mild conditions, including solvent-free systems, which aligns with the principles of green chemistry.[3]

  • Improved Productivity: The increased reaction rates can lead to higher productivity compared to traditional acylating agents.[1]

Data Presentation

The following tables summarize quantitative data for the kinetic resolution of 1-phenylethylamine using this compound catalyzed by various immobilized forms of Candida antarctica lipase B.

Table 1: Kinetic Resolution of (±)-1-Phenylethylamine with this compound in Toluene [1]

Lipase Catalyst (Immobilized CALB)Conversion (%)Enantiomeric Excess (e.e.) of (R)-amide (%)
Novozym 43531.8>99.9
CALB-immobilized on silica sol-gel22.4>99.9
CALB-immobilized on hydrophobic carrier14.5>99.9
CALB-immobilized on acrylic resin31.3>99.9

Reaction Conditions: (±)-1-phenylethylamine (0.5 mmol), this compound (1.0 mmol), lipase catalyst (50.0 mg), toluene (2.0 mL), 40°C, 1 hour.

Table 2: Solvent-Free Kinetic Resolution of (±)-1-Phenylethylamine with this compound [3]

Lipase Catalyst (Immobilized CALB)Conversion (%)Enantiomeric Excess (e.e.) of (R)-amide (%)
Novozym 4354897
CALB-immobilized on silica sol-gel4897

Reaction Conditions: Racemic 1-phenylethylamine and an equimolar amount of isopropyl methoxyacetate were reacted in the presence of the lipase catalyst.

Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Kinetic Resolution of a Primary Amine in an Organic Solvent

This protocol provides a general method for the kinetic resolution of a primary amine, such as 1-phenylethylamine, using immobilized Candida antarctica lipase B (e.g., Novozym 435) and this compound in an organic solvent.

Materials:

  • Racemic primary amine (e.g., (±)-1-phenylethylamine)

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether (MTBE))

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction (e.g., chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC))

Procedure:

  • To a screw-capped vial, add the immobilized lipase (e.g., 50 mg of Novozym 435).

  • Add the anhydrous organic solvent (e.g., 2.0 mL of toluene).

  • Add the racemic amine (e.g., 0.5 mmol).

  • Add this compound (typically 1.0 to 2.0 equivalents, e.g., 1.0 mmol).

  • Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer.

  • Incubate the reaction at a controlled temperature (e.g., 40°C) with agitation.

  • Monitor the reaction progress by periodically taking small aliquots of the reaction mixture and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and the remaining substrate.

  • Once the desired conversion is reached (typically around 50% for optimal resolution), stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the acylated product and the unreacted amine, can be worked up to separate the two components. A common method is acid-base extraction.

Protocol 2: Solvent-Free Lipase-Catalyzed Kinetic Resolution of a Primary Amine

This protocol describes a more environmentally friendly approach that eliminates the need for an organic solvent.

Materials:

  • Racemic primary amine (e.g., (±)-1-phenylethylamine)

  • This compound

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Reaction vessel (e.g., screw-capped vial)

  • Orbital shaker or magnetic stirrer with temperature control

  • Analytical equipment for monitoring the reaction (e.g., chiral GC or HPLC)

Procedure:

  • To a screw-capped vial, add the immobilized lipase (e.g., an appropriate loading, which may need to be optimized).

  • Add the racemic amine (e.g., 1.0 mmol).

  • Add an equimolar amount of this compound (1.0 mmol).

  • Seal the vial tightly and place it in an orbital shaker or on a magnetic stirrer to ensure adequate mixing of the liquid-solid mixture.

  • Incubate the reaction at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress by periodically taking a small sample of the reaction mixture, dissolving it in a suitable solvent, and analyzing by chiral GC or HPLC.

  • Once the desired conversion is reached, stop the reaction by adding a solvent and filtering off the enzyme.

  • Proceed with the work-up and separation of the product and unreacted amine as described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_monitoring Analysis & Work-up cluster_products Final Products racemic_amine Racemic Amine reaction_vessel Reaction Vessel (e.g., 40°C, Shaking) racemic_amine->reaction_vessel acyl_agent This compound acyl_agent->reaction_vessel lipase Immobilized Lipase (e.g., Novozym 435) lipase->reaction_vessel solvent Solvent (Optional) solvent->reaction_vessel monitoring Reaction Monitoring (Chiral GC/HPLC) reaction_vessel->monitoring Periodic Sampling filtration Filtration to Remove Enzyme monitoring->filtration At ~50% Conversion separation Separation of Products (e.g., Acid-Base Extraction) filtration->separation enantioenriched_amide Enantioenriched (R)-Amide separation->enantioenriched_amide enantioenriched_amine Enantioenriched (S)-Amine separation->enantioenriched_amine

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution of amines.

reaction_scheme racemic_amine Racemic Amine (R/S) lipase Lipase (e.g., CALB) racemic_amine->lipase acyl_agent This compound acyl_agent->lipase r_amide (R)-Amide lipase->r_amide k_fast s_amine (S)-Amine (Unreacted) lipase->s_amine isopropanol Isopropanol lipase->isopropanol

Caption: Reaction scheme for lipase-catalyzed kinetic resolution of a primary amine.

References

Application Notes and Protocols for Enzymatic Acylation with Isopropyl 2-Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymatic acylation offers a highly selective and efficient method for the synthesis of chiral compounds, which are crucial building blocks in the pharmaceutical and fine chemical industries. This document provides a detailed experimental protocol for the enzymatic acylation of primary and secondary amines using Isopropyl 2-methoxyacetate as the acyl donor, primarily catalyzed by immobilized Candida antarctica lipase B (CALB), commercially available as Novozym 435. This compound is an effective acylating agent that demonstrates high reactivity and minimizes non-selective chemical acylation, leading to products with high enantiomeric excess.

Core Principles

The enzymatic acylation process relies on the catalytic activity of lipases to transfer the acyl group from this compound to a nucleophilic amine. In the case of a racemic amine, the enzyme's stereoselectivity leads to the preferential acylation of one enantiomer, allowing for the kinetic resolution of the racemate. The non-acylated amine and the acylated product can then be separated, yielding two enantiomerically enriched compounds. Candida antarctica lipase B is a versatile and robust biocatalyst widely used for such transformations due to its broad substrate scope and high enantioselectivity.[1][2]

Data Presentation

The following table summarizes the comparative performance of this compound in lipase-catalyzed kinetic resolutions. The data highlights its efficiency as an acylating agent.

Acyl DonorEnzymeSubstrate (Example)SolventTemperature (°C)Key Findings
This compoundImmobilized Candida antarctica Lipase B (CALB)Racemic AminesMethyl tert-butyl ether (MTBE)40Allows for excellent enantiomer selectivity with a complete lack of concurrent chemical acylation.
Isopropyl 2-ethoxyacetateImmobilized Candida antarctica Lipase B (CALB)Racemic AminesMethyl tert-butyl ether (MTBE)40Higher conversion rates compared to this compound under similar conditions.
Diisopropyl malonateImmobilized Candida antarctica Lipase B (CALB)Racemic AminesMethyl tert-butyl ether (MTBE)40Effective acylating agent providing good conversions and high enantiomeric excess.[2]

Experimental Protocols

This section outlines a general protocol for the batch kinetic resolution of a racemic amine using this compound and immobilized Candida antarctica lipase B.

Materials:

  • Immobilized Candida antarctica lipase B (e.g., Novozym 435)

  • Racemic amine (substrate)

  • This compound (acyl donor)

  • Methyl tert-butyl ether (MTBE), anhydrous

  • Screw-cap vials (e.g., 4 mL)

  • Orbital shaker with temperature control

  • Analytical equipment for monitoring reaction progress (e.g., GC, HPLC with a chiral column)

Protocol:

  • Preparation of Reaction Mixture:

    • To a 4 mL screw-cap vial, add 10.0 mg of immobilized Candida antarctica lipase B.

    • Add 200 µL of anhydrous methyl tert-butyl ether (MTBE).

    • Sonicate the mixture for 10 minutes to ensure proper dispersion of the enzyme.

    • Add the racemic amine to a final concentration of 100 mM.

    • Add this compound in a 1:1 molar ratio to the amine (1 equivalent).

  • Reaction Incubation:

    • Securely cap the vial.

    • Place the vial in an orbital shaker set to 200 rpm and 40°C.

    • Allow the reaction to proceed for a predetermined time (e.g., 1, 2, 4, 6, or 24 hours). The optimal reaction time will depend on the specific substrate and should be determined empirically.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by taking small aliquots at different time points. Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product and the remaining substrate.

    • Once the desired conversion (typically around 50% for kinetic resolutions) is reached, stop the reaction.

    • The enzyme can be recovered by filtration for potential reuse.

    • The reaction mixture can be worked up using standard extraction and purification techniques (e.g., liquid-liquid extraction, column chromatography) to isolate the acylated product and the unreacted amine.

Mandatory Visualizations

The following diagrams illustrate the key aspects of the experimental workflow and the underlying enzymatic mechanism.

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_analysis Analysis & Work-up prep1 Weigh Immobilized Lipase prep2 Add Solvent (MTBE) prep1->prep2 prep3 Add Racemic Amine prep2->prep3 prep4 Add Isopropyl 2-methoxyacetate prep3->prep4 reaction Incubate at 40°C with Shaking (200 rpm) prep4->reaction Start Incubation analysis1 Monitor by Chiral GC/HPLC reaction->analysis1 Take Aliquots analysis2 Filter to Recover Enzyme reaction->analysis2 Reaction Complete analysis1->reaction Continue Incubation analysis3 Purify Product & Substrate analysis2->analysis3

Caption: Experimental workflow for enzymatic acylation.

signaling_pathway cluster_enzyme Lipase Active Site enzyme Lipase (E) acyl_enzyme Acyl-Enzyme Intermediate (E-Acyl) enzyme->acyl_enzyme unreacted_amine Unreacted Amine (S-Amine or R-Amine) product Acylated Amine (R-Amide or S-Amide) acyl_enzyme->product Deacylation alcohol Isopropanol acyl_enzyme->alcohol Release acyl_donor This compound (Acyl Donor) acyl_donor->enzyme Acylation amine Racemic Amine (R/S) amine->acyl_enzyme Nucleophilic Attack product->enzyme

Caption: Generalized mechanism of lipase-catalyzed acylation.

References

Application Notes and Protocols for the Quantification of Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Isopropyl 2-methoxyacetate, a key intermediate and solvent in various industrial applications, including pharmaceuticals and electronics. The following protocols are designed to be adapted for routine quality control, stability testing, and impurity profiling.

Analytical Method Overview

The primary methods for the quantification of this compound are gas chromatography (GC) and high-performance liquid chromatography (HPLC). Gas chromatography, particularly with a flame ionization detector (GC-FID), is a robust and widely used technique for volatile compounds like this compound. For higher sensitivity and selectivity, especially in complex matrices, GC coupled with mass spectrometry (GC-MS) is recommended. HPLC can also be employed, offering an alternative separation mechanism.

Data Presentation: Comparison of Analytical Methods

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)Gas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC-UV/DAD)
Principle Separation based on boiling point and polarity on a capillary column, detection by ionization in a hydrogen flame.Separation based on boiling point and polarity, with detection and identification based on mass-to-charge ratio.Separation based on polarity using a stationary and mobile phase, with detection by UV absorbance.
Selectivity ModerateHighModerate to High (depending on chromophore)
Sensitivity Good (ng range)Excellent (pg-fg range)Good (µg-ng range)
Quantification Excellent, wide linear range.Excellent, can use selective ion monitoring (SIM) for enhanced accuracy.Good, dependent on UV response of the analyte.
Typical Column Non-polar (e.g., DB-1, HP-5) or mid-polar (e.g., DB-624) capillary column.Non-polar or mid-polar capillary column.Reversed-phase (e.g., C18, C8) or normal-phase column.
Common Applications Routine purity and assay determination.Impurity identification, trace analysis, and confirmation.Analysis of non-volatile matrices or as an orthogonal technique.

Experimental Workflow

The general workflow for the analysis of this compound is depicted below.

This compound Quantification Workflow General Workflow for this compound Quantification cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_report Reporting Sample Bulk Sample or Formulation Dilution Dilution with appropriate solvent (e.g., Methanol, Acetonitrile) Sample->Dilution Injection Injection into GC or HPLC Dilution->Injection Standard Preparation of Calibration Standards Standard->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (FID, MS, or UV/DAD) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

Protocol 1: Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantification of this compound in a sample matrix. Method validation (including linearity, accuracy, precision, LOD, and LOQ) should be performed before routine use.

1. Scope: This method is applicable for the determination of the purity of this compound raw material or its quantification in a soluble matrix.

2. Principle: The sample is diluted in a suitable solvent and injected into a gas chromatograph. This compound is separated from other components on a capillary column and detected by a flame ionization detector (FID). Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared from reference standards.

3. Reagents and Materials:

  • This compound reference standard (purity ≥ 99.5%)

  • Methanol, HPLC or GC grade

  • Acetonitrile, HPLC or GC grade

  • Volumetric flasks (Class A)

  • Micropipettes

  • GC vials with PTFE-lined caps

4. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).

  • Capillary column: A non-polar column such as a DB-1 or HP-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) is a good starting point. For better separation from polar impurities, a mid-polar column like a DB-624 can be used.[1]

  • Data acquisition and processing system.

5. Sample and Standard Preparation:

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh about 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to cover the expected concentration range of the analyte in the sample (e.g., 1, 5, 10, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh a known amount of the sample and dissolve it in a known volume of methanol to achieve a theoretical concentration of this compound within the calibration range.

6. GC-FID Conditions:

ParameterSetting
Column DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1 (can be adjusted based on concentration)
Carrier Gas Helium or Nitrogen
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 50 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

7. Data Analysis:

  • Integrate the peak area of this compound in the chromatograms of the standards and samples.

  • Construct a calibration curve by plotting the peak area versus the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

  • Calculate the final concentration or purity in the original sample, accounting for the initial sample weight and dilution factor.

Protocol 2: High-Level Overview for Method Adaptation

A. GC-MS for Confirmation and Trace Analysis:

For unambiguous identification and quantification at lower levels, a GC-MS method can be developed.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • Ionization: Electron Ionization (EI) at 70 eV is standard.

  • Acquisition Mode: For quantification, operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions of this compound. For identification, use full scan mode.

  • Sample Preparation and GC Conditions: Can be similar to the GC-FID method.

B. HPLC-UV/DAD for Orthogonal Analysis:

An HPLC method can serve as a valuable orthogonal technique. Since this compound lacks a strong chromophore, detection at low UV wavelengths (e.g., < 220 nm) would be necessary.

  • Instrumentation: An HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a common choice.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol would be a suitable starting point.[2] For MS compatibility, formic acid can be used as a modifier instead of non-volatile acids.[2]

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, e.g., 30 °C.

  • Detection Wavelength: As low as possible, e.g., 210 nm.

Logical Relationship Diagram for Method Selection

Method Selection Logic Logic for Selecting an Analytical Method Start Start: Need to quantify This compound IsPurity Is it for routine purity/assay? Start->IsPurity IsTrace Is trace analysis or impurity identification required? IsPurity->IsTrace No GCFID Use GC-FID Protocol IsPurity->GCFID Yes NeedOrthogonal Is an orthogonal method needed for confirmation? IsTrace->NeedOrthogonal No GCMS Adapt for GC-MS IsTrace->GCMS Yes HPLC Develop HPLC-UV/DAD Method NeedOrthogonal->HPLC Yes End Method Selected NeedOrthogonal->End No GCFID->End GCMS->End HPLC->End

Caption: Decision tree for selecting an appropriate analytical method.

For any of the outlined methods, proper validation according to ICH guidelines (Q2(R1)) or equivalent is crucial for ensuring the reliability of the results in a drug development and quality control setting. This includes assessing specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.

References

Application Note: Gas Chromatography (GC) Analysis of Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust method for the quantitative analysis of Isopropyl 2-methoxyacetate using gas chromatography with flame ionization detection (GC-FID). This compound is an important solvent and intermediate in various chemical syntheses, and its accurate quantification is crucial for process monitoring, quality control, and residual solvent analysis in the pharmaceutical industry. The described protocol provides a reliable and reproducible method for the determination of this compound in various matrices. While this note provides a comprehensive framework, method validation is recommended for specific sample matrices.

Introduction

This compound is a colorless liquid with a characteristic fruity odor, often employed as a solvent in coatings, inks, and adhesives.[1] In the pharmaceutical industry, it may be used as a reactant or a solvent in the synthesis of active pharmaceutical ingredients (APIs).[2] Due to its potential toxicity and impact on the final product's purity and safety, regulatory guidelines, such as those from the International Conference on Harmonisation (ICH), necessitate the control of residual solvents in drug substances and products.[3][4] Gas chromatography (GC) is the premier analytical technique for the analysis of volatile organic compounds like this compound due to its high resolution, sensitivity, and accuracy.[5] This application note provides a detailed protocol for the GC-FID analysis of this compound, suitable for implementation in research and quality control laboratories.

Experimental Protocols

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For liquid samples where this compound is a major component, direct injection after dilution is appropriate. For solid samples or trace-level analysis, headspace sampling is the preferred method to minimize matrix effects and enhance sensitivity.

a) Direct Liquid Injection Protocol:

  • Accurately weigh a portion of the sample containing this compound.

  • Dissolve the sample in a suitable solvent, such as methanol or N,N-dimethylformamide (DMF), to a final concentration within the calibration range.[5]

  • Vortex the solution until the sample is completely dissolved.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates.

  • Transfer the solution to a 2 mL GC vial for analysis.

b) Static Headspace (HS) Protocol:

  • Accurately weigh the sample directly into a 20 mL headspace vial.

  • Add a suitable dissolution solvent, such as dimethyl sulfoxide (DMSO) or water, to the vial.[5] The use of a high-boiling-point solvent like DMSO is advantageous for dissolving a wide range of drug substances and improving sensitivity.[4]

  • Seal the vial immediately with a PTFE-lined septum and aluminum cap.

  • Vortex the vial to ensure thorough mixing.

  • Place the vial in the headspace autosampler for thermal equilibration before injection.

GC-FID Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. These are based on established methods for similar acetate esters and glycol ether acetates and may require optimization for specific instruments and applications.[3][6]

Table 1: GC-FID Instrumental Parameters

ParameterRecommended Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Detector Flame Ionization Detector (FID)
Autosampler Direct Liquid Injection or Headspace Sampler (e.g., Agilent 7697A)
Column Agilent J&W DB-624 (30 m x 0.32 mm, 1.8 µm) or CP-Select 624 CB (30 m x 0.53 mm, 3.0 µm)
Carrier Gas Helium or Nitrogen, 99.999% purity
Flow Rate Constant flow, 2.0 mL/min
Inlet Temperature 250 °C
Split Ratio 20:1
Injection Volume 1 µL (Direct Injection)
Oven Program Initial: 50 °C (hold 5 min), Ramp: 10 °C/min to 220 °C (hold 5 min)
Detector Temperature 280 °C
Hydrogen Flow 30 mL/min
Air Flow 300 mL/min
Makeup Gas (N2) 25 mL/min

Headspace Sampler Parameters (if applicable):

ParameterRecommended Setting
Oven Temperature 85 °C
Loop Temperature 95 °C
Transfer Line Temp 105 °C
Vial Equilibration Time 20 minutes
Pressurization Time 0.2 minutes
Loop Fill Time 0.2 minutes
Injection Time 1.0 minute

Data Presentation

Quantitative data should be summarized for clarity and easy comparison. The following tables provide an example of how to present method performance data. The values presented are representative for the analysis of analogous compounds like propylene glycol methyl ether acetate and would require experimental verification for this compound.

Table 2: Method Performance Characteristics (Representative)

ParameterResult
Retention Time (approx.) 10.5 - 11.5 min
Linearity (R²) > 0.999
Range 1 - 500 µg/mL
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Repeatability (%RSD, n=6) < 5%
Intermediate Precision (%RSD) < 10%
Accuracy (% Recovery) 95 - 105%

Table 3: Example Calibration Data for this compound (Hypothetical)

Concentration (µg/mL)Peak Area (Arbitrary Units)
115,234
576,170
20304,680
50761,700
1001,523,400
2503,808,500
5007,617,000

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing sample Sample dissolve Dissolve in Solvent (e.g., Methanol, DMSO) sample->dissolve vortex Vortex to Mix dissolve->vortex filter Filter (if necessary) vortex->filter vial Transfer to GC Vial filter->vial autosampler Autosampler Injection (Direct or Headspace) vial->autosampler gc_column GC Column Separation autosampler->gc_column fid_detection FID Detection gc_column->fid_detection chromatogram Generate Chromatogram fid_detection->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration (vs. Calibration Curve) integrate->quantify report Generate Report quantify->report

GC Analysis Workflow for this compound.
Logical Relationship of Method Validation Parameters

validation_parameters method Analytical Method specificity Specificity/ Selectivity method->specificity linearity Linearity & Range method->linearity accuracy Accuracy (% Recovery) method->accuracy precision Precision (Repeatability & Intermediate) method->precision robustness Robustness method->robustness suitability System Suitability specificity->suitability lod Limit of Detection (LOD) linearity->lod loq Limit of Quantitation (LOQ) linearity->loq precision->accuracy

Key Parameters for Analytical Method Validation.

Discussion

The presented GC-FID method provides a reliable approach for the quantification of this compound. The choice of a DB-624 or equivalent mid-polar column is recommended as it offers good selectivity for a wide range of residual solvents, including esters and ethers.[7] Flame Ionization Detection (FID) is a robust and universally applicable detection method for organic compounds, providing excellent linearity and sensitivity for this application.

For trace-level analysis, such as in residual solvent testing in pharmaceuticals, headspace GC is highly recommended.[8] This technique minimizes contamination of the GC system with non-volatile matrix components and can significantly improve detection limits. The method parameters provided in Table 1 should serve as a starting point, and optimization of the oven temperature program and carrier gas flow rate may be necessary to achieve optimal separation from other potential impurities in a specific sample matrix.

Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Conclusion

This application note outlines a detailed and robust protocol for the analysis of this compound by gas chromatography. The provided methodologies for sample preparation and GC-FID analysis are based on established practices for similar compounds and are suitable for implementation in quality control and research environments. Adherence to the described protocols and proper method validation will ensure accurate and reliable quantification of this compound in various sample matrices, aiding in regulatory compliance and ensuring product quality.

References

Application Notes and Protocols: ¹H and ¹³C NMR Spectral Analysis of Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl 2-methoxyacetate is an organic ester with applications as a solvent and as a potential building block in organic synthesis. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the structural elucidation and purity assessment of such compounds. These application notes provide predicted ¹H and ¹³C NMR spectral data for this compound, along with standardized protocols for sample preparation and spectral acquisition.

Disclaimer: The ¹H and ¹³C NMR spectral data presented in this document are predicted using computational algorithms and have not been experimentally verified. This data is intended for reference and educational purposes. Experimental validation is recommended for confirmation.

Predicted NMR Spectral Data

The predicted ¹H and ¹³C NMR spectral data for this compound in deuterated chloroform (CDCl₃) are summarized below. These predictions were generated using established computational models.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~5.05Heptet1H~6.3-CH(CH₃)₂
~4.00Singlet2H--OCH₂CO-
~3.40Singlet3H--OCH₃
~1.25Doublet6H~6.3-CH(CH₃)₂
Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ) ppmAssignment
~170.0C=O
~69.0-CH(CH₃)₂
~68.0-OCH₂CO-
~59.0-OCH₃
~21.8-CH(CH₃)₂

Experimental Protocols

The following are general protocols for acquiring high-quality ¹H and ¹³C NMR spectra for liquid samples like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of sufficient purity to avoid interference from contaminants in the NMR spectrum.

  • Solvent Selection: Use a deuterated solvent appropriate for the sample's solubility. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.

  • Sample Dissolution: Accurately weigh the sample into a clean, dry vial. Add the appropriate volume of deuterated solvent and gently agitate until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

  • Internal Standard: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added to the solvent. Modern NMR instruments can also reference the residual solvent peak (e.g., CHCl₃ in CDCl₃ at 7.26 ppm for ¹H NMR).

NMR Instrument Parameters and Data Acquisition

The following are typical parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample.

¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 8 to 16 scans are generally sufficient for a sample of this concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 3-4 seconds.

  • Spectral Width (sw): A range of -2 to 12 ppm is typically adequate for most organic molecules.

¹³C NMR Acquisition Parameters:

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Spectral Width (sw): A range of 0 to 220 ppm will cover the chemical shifts of most organic compounds.

Data Processing
  • Fourier Transformation: The raw Free Induction Decay (FID) data is converted into a frequency-domain spectrum using a Fourier transform.

  • Phasing: The spectrum is manually or automatically phased to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Referencing: The chemical shift axis is calibrated by setting the peak of the internal standard (e.g., TMS to 0 ppm) or the residual solvent peak to its known chemical shift.

  • Integration: For ¹H NMR, the relative areas of the signals are integrated to determine the proton ratios.

Visualizations

The following diagrams illustrate the experimental workflow and the structural assignment of the predicted NMR signals.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing weigh Weigh Isopropyl 2-methoxyacetate dissolve Dissolve in Deuterated Solvent (CDCl3) weigh->dissolve filter Filter into NMR Tube dissolve->filter load_sample Load Sample into NMR Spectrometer filter->load_sample setup_params Set Acquisition Parameters (1H & 13C) load_sample->setup_params acquire_fid Acquire Free Induction Decay (FID) setup_params->acquire_fid ft Fourier Transformation acquire_fid->ft phase_baseline Phasing and Baseline Correction ft->phase_baseline reference_integrate Referencing and Integration (1H) phase_baseline->reference_integrate final_spectrum Analyzed Spectrum reference_integrate->final_spectrum Final Spectrum nmr_assignment cluster_structure This compound Structure cluster_1h Predicted ¹H NMR Signals cluster_13c Predicted ¹³C NMR Signals struct      O      || CH3-O-CH2-C-O-CH(CH3)2 H_a a: ~5.05 ppm (heptet, 1H) H_a->struct a H_b b: ~4.00 ppm (singlet, 2H) H_b->struct b H_c c: ~3.40 ppm (singlet, 3H) H_c->struct c H_d d: ~1.25 ppm (doublet, 6H) H_d->struct d C_1 1: ~170.0 ppm (C=O) C_1->struct 1 C_2 2: ~69.0 ppm (-CH) C_2->struct 2 C_3 3: ~68.0 ppm (-OCH2) C_3->struct 3 C_4 4: ~59.0 ppm (-OCH3) C_4->struct 4 C_5 5: ~21.8 ppm (-CH3) C_5->struct 5

Application Note: Analysis of Isopropyl 2-methoxyacetate by Gas Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the analysis of Isopropyl 2-methoxyacetate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an organic ester with applications as a solvent and in chemical synthesis. Understanding its mass spectral characteristics is crucial for its identification, quantification, and metabolism studies in various matrices. This document provides a detailed experimental protocol for GC-MS analysis, a predicted fragmentation pattern based on established principles of mass spectrometry, and quantitative data presented in a clear, tabular format.

Introduction

This compound (C₆H₁₂O₃, Molar Mass: 132.16 g/mol ) is a volatile organic compound. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for the separation and identification of such volatile and semi-volatile compounds. Electron Ionization (EI) is a common ionization technique used in GC-MS that provides reproducible mass spectra and characteristic fragmentation patterns, which are invaluable for structural elucidation. This note outlines the expected mass spectral behavior of this compound under EI conditions and provides a robust GC-MS method for its analysis.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is not widely available in spectral libraries. Therefore, a predicted fragmentation pattern has been developed based on the known fragmentation behaviors of esters, ethers, and isopropyl-substituted compounds. Upon electron ionization, the molecular ion ([M]⁺˙) is expected to be observed at m/z 132. The primary fragmentation pathways are anticipated to involve the loss of the isopropyl group, rearrangements, and cleavages adjacent to the carbonyl and methoxy functional groups.

Tabulated Quantitative Data

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed structures. The relative abundance is a prediction and may vary based on instrumental conditions.

m/zProposed Fragment IonProposed StructurePredicted Relative Abundance
132[C₆H₁₂O₃]⁺˙ (Molecular Ion)CH₃OCH₂COOCH(CH₃)₂Low
117[M - CH₃]⁺CH₃OCH₂COOCH(CH₃)CH₂Low
89[M - C₃H₇]⁺CH₃OCH₂COO⁺Moderate
73[CH₃OCH₂CO]⁺CH₃OCH₂C≡O⁺High (Potential Base Peak)
59[COOCH(CH₃)₂]⁺⁺COOCH(CH₃)₂Moderate
45[CH₃OCH₂]⁺CH₃O=CH₂⁺Moderate to High
43[C₃H₇]⁺(CH₃)₂CH⁺High

Experimental Protocol: GC-MS Analysis

This protocol provides a general framework for the analysis of this compound. Instrument parameters may require optimization for specific applications and matrices.

1. Sample Preparation:

  • Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a volatile, high-purity solvent such as ethyl acetate or dichloromethane. Prepare a series of working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Extraction (from a matrix): For samples in a complex matrix (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interferences. A typical liquid-liquid extraction could involve extracting an aqueous sample with an equal volume of ethyl acetate, separating the organic layer, drying it over anhydrous sodium sulfate, and concentrating it under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Inlet:

    • Injection Mode: Split (e.g., 20:1 split ratio for standard analysis; may be adjusted for sample concentration)

    • Injection Volume: 1 µL

    • Inlet Temperature: 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 200 °C

    • Hold: 5 minutes at 200 °C

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Scan Range: m/z 35 - 200

    • Solvent Delay: 3 minutes

3. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Confirm the identity of the peak by comparing the acquired mass spectrum with the predicted fragmentation pattern and known spectra of similar compounds.

  • Quantify the analyte by integrating the peak area of a characteristic ion (e.g., m/z 73 or 43) and comparing it to the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Standard Preparation Extraction Sample Extraction (if needed) Injection GC Injection Extraction->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 35-200) Ionization->Detection Identification Peak Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: General experimental workflow for the GC-MS analysis of this compound.

Predicted Fragmentation Pathway

fragmentation_pathway cluster_frags Fragment Ions M [C₆H₁₂O₃]⁺˙ m/z = 132 F117 [C₅H₉O₃]⁺ m/z = 117 M->F117 - •CH₃ F89 [C₃H₅O₃]⁺ m/z = 89 M->F89 - •C₃H₇ F73 [C₃H₅O₂]⁺ m/z = 73 M->F73 - •OCH(CH₃)₂ F59 [C₄H₇O₂]⁺ m/z = 59 M->F59 - •CH₂OCH₃ F43 [C₃H₇]⁺ m/z = 43 M->F43 - •CH₃OCH₂CO₂ F45 [C₂H₅O]⁺ m/z = 45 F89->F45 - CO₂ F73->F45 - CO

Caption: Predicted electron ionization fragmentation pathway of this compound.

Conclusion

The GC-MS method and predicted fragmentation data presented in this application note provide a solid foundation for the analysis of this compound. The detailed protocol can be adapted for various research and development applications, enabling reliable identification and quantification of this compound. The provided visualizations of the experimental workflow and fragmentation pathway serve as useful tools for understanding the analytical process and the mass spectral behavior of the analyte.

Troubleshooting & Optimization

Technical Support Center: Optimizing Lipase-Catalyzed Acylation with Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing reaction conditions for the lipase-catalyzed acylation of secondary alcohols using isopropyl 2-methoxyacetate. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a good acyl donor for lipase-catalyzed reactions?

A1: this compound is an "activated ester." The electron-withdrawing methoxy group in the acyl portion increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the lipase's active site serine. This heightened reactivity often leads to faster reaction rates and higher conversions compared to non-activated esters like isopropyl acetate. Furthermore, the use of such activated esters can help drive the reaction equilibrium towards product formation.

Q2: Which lipase should I choose for my acylation reaction?

A2: The choice of lipase is critical and substrate-dependent. Candida antarctica Lipase B (CALB), often in its immobilized form (e.g., Novozym 435), is a widely used and highly effective catalyst for the acylation of a broad range of secondary alcohols, frequently exhibiting high enantioselectivity.[1][2] Lipases from Pseudomonas cepacia (now Burkholderia cepacia) and Thermomyces lanuginosus are also excellent candidates.[1] It is recommended to screen a panel of lipases to identify the most effective one for your specific substrate.

Q3: What is the role of the solvent in this reaction, and which one should I use?

A3: The solvent plays a crucial role in solubilizing the substrates and influencing the enzyme's activity and stability. Generally, non-polar, hydrophobic solvents are preferred for acylation reactions as they minimize the stripping of essential water from the enzyme's surface. Common choices include methyl tert-butyl ether (MTBE), diisopropyl ether, toluene, and hexane. The choice of solvent can also impact the enzyme's enantioselectivity.

Q4: Do I need to control the water content in my reaction?

A4: Yes, controlling the water content is critical. While a minimal amount of water is essential for maintaining the lipase's active conformation, excess water can promote the reverse reaction (hydrolysis of the ester product), leading to lower yields.[3] The use of molecular sieves (e.g., 4Å) is a common practice to scavenge excess water from the reaction medium.[4]

Q5: What are typical reaction temperatures and times?

A5: Lipase-catalyzed acylations are typically performed under mild temperature conditions, generally ranging from 30°C to 60°C.[5][6] The optimal temperature depends on the specific lipase and its thermal stability. Reaction times can vary from a few hours to over 24 hours, depending on the reactivity of the substrate, enzyme concentration, and other reaction parameters. It is essential to monitor the reaction progress to determine the optimal reaction time.

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low or No Conversion 1. Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. 2. Sub-optimal Conditions: The temperature, pH, or solvent may not be optimal for the chosen lipase. 3. Presence of Inhibitors: Impurities in the substrate or solvent could be inhibiting the enzyme. 4. Insufficient Water: The enzyme may be dehydrated, leading to a loss of catalytic activity.1. Use a fresh batch of lipase or test its activity with a standard substrate. 2. Screen different temperatures, and solvents, and ensure the absence of strong acids or bases. 3. Purify the substrates and use high-purity, anhydrous solvents. 4. If using a very dry solvent, consider adding a very small, controlled amount of water.
Reaction Stops Prematurely 1. Product Inhibition: High concentrations of the ester product or the co-product (isopropanol) may be inhibiting the lipase. 2. Enzyme Denaturation: The reaction temperature may be too high for the lipase's stability over time. 3. pH Shift: The accumulation of acidic or basic byproducts could shift the microaqueous pH around the enzyme out of its optimal range.1. Consider in-situ removal of the co-product if feasible. 2. Lower the reaction temperature. 3. Add a suitable buffer, although this can be challenging in non-aqueous media.
Inconsistent Results Between Batches 1. Variability in Water Content: Minor differences in the water content of substrates, solvent, or the enzyme itself can significantly affect the reaction. 2. Inaccurate Measurements: Inconsistent amounts of substrate, acyl donor, or enzyme. 3. Enzyme Batch Variation: Different batches of lipase can have varying activity levels.1. Consistently dry all reagents and solvents. Use molecular sieves in every reaction. 2. Ensure accurate and precise measurement of all reaction components. 3. Standardize the activity of each new batch of lipase before use.
Low Enantioselectivity 1. Non-Enzymatic Acylation: Although less common with activated esters like this compound, some background chemical acylation can occur, especially at higher temperatures. 2. Sub-optimal Lipase or Conditions: The chosen lipase may not be highly selective for the substrate, or the reaction conditions (solvent, temperature) may be reducing its selectivity.1. Lower the reaction temperature. 2. Screen other lipases. Investigate the effect of different solvents and temperatures on enantioselectivity.

Data Presentation

Table 1: Comparison of Lipases for the Acylation of a Model Secondary Alcohol *

Lipase SourceImmobilization SupportSolventTemperature (°C)Conversion (%)Enantiomeric Excess (ee %)
Candida antarctica BAcrylic ResinMTBE40>95>99
Pseudomonas cepaciaDiatomaceous EarthDiisopropyl Ether30~90>98
Thermomyces lanuginosusSilica GranulesToluene50~85~95
Candida rugosaNone (Free)Hexane35~60~80

*Data is compiled and representative of typical results from the literature for the acylation of secondary alcohols and may vary for specific substrates.

Table 2: Effect of Reaction Conditions on Acylation Yield *

ParameterCondition 1Condition 2Condition 3
Temperature 30°C45°C60°C
Yield (%)759288 (slight deactivation)
Substrate Molar Ratio (Alcohol:Acyl Donor) 1:1.51:21:3
Yield (%)859493
Enzyme Loading (wt% of substrate) 5%10%15%
Yield (%)659394

*Data is illustrative and based on general findings in the literature. Optimal conditions should be determined experimentally for each specific system.

Experimental Protocols

Protocol 1: Screening of Lipases for Acylation

  • Preparation: To separate 2 mL glass vials, add the racemic secondary alcohol (e.g., 10 mg, 1 equivalent).

  • Enzyme Addition: To each vial, add a different lipase (e.g., 10-20 mg by weight for immobilized enzymes).

  • Solvent and Acyl Donor: Add 1 mL of anhydrous organic solvent (e.g., MTBE) and this compound (e.g., 1.5-3 equivalents).

  • Reaction: Seal the vials and place them on a shaker or stirrer at a controlled temperature (e.g., 40°C).

  • Monitoring: Withdraw small aliquots (e.g., 5-10 µL) at regular time intervals (e.g., 1, 3, 6, 24 hours). Quench the reaction in the aliquot by filtering out the enzyme (e.g., through a small plug of silica or a syringe filter) and diluting with a suitable solvent.

  • Analysis: Analyze the samples by chiral GC or HPLC to determine the conversion and enantiomeric excess of the product and remaining substrate.

Protocol 2: Preparative Scale Acylation

  • Setup: To a flame-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen), add the racemic secondary alcohol (e.g., 1.0 g, 1 equivalent).

  • Enzyme and Solvent: Add the optimized immobilized lipase (e.g., 10-20% by weight of the substrate) and anhydrous organic solvent to achieve a suitable concentration (e.g., 0.1-0.5 M).

  • Reaction Initiation: Begin stirring and bring the mixture to the optimal temperature. Add this compound (typically 1.5 equivalents for ~50% conversion).

  • Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by chiral GC or HPLC.

  • Workup: Once the desired conversion is reached, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography.

Mandatory Visualizations

lipase_mechanism Ser Serine (Ser) His Histidine (His) Asp Aspartate (Asp) AcylDonor Isopropyl 2-methoxyacetate AcylEnzyme Acyl-Enzyme Intermediate AcylDonor->AcylEnzyme Acylation Product Ester Product AcylEnzyme->Product Deacylation Isopropanol Isopropanol AcylEnzyme->Isopropanol Release Enzyme_Regen Regenerated Lipase AcylEnzyme->Enzyme_Regen Release Alcohol Secondary Alcohol Alcohol->AcylEnzyme Nucleophilic Attack

Caption: Mechanism of lipase-catalyzed acylation.

troubleshooting_workflow Start Experiment Start Problem Low Conversion? Start->Problem CheckEnzyme Check Enzyme Activity and Storage Problem->CheckEnzyme Yes PrematureStop Reaction Stops? Problem->PrematureStop No OptimizeCond Optimize T, Solvent CheckEnzyme->OptimizeCond CheckWater Control Water Content (Molecular Sieves) OptimizeCond->CheckWater CheckWater->PrematureStop Success Successful Reaction Inhibition Check for Product Inhibition Inhibition->Success No LowerTemp Lower Temperature Inhibition->LowerTemp Yes PrematureStop->Success No PrematureStop->Inhibition Yes LowerTemp->Success

Caption: Troubleshooting workflow for low conversion.

References

Side reactions and byproducts in Isopropyl 2-methoxyacetate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Isopropyl 2-methoxyacetate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, which typically proceeds via a two-step process: a Williamson ether synthesis to form methyl 2-methoxyacetate, followed by a transesterification with isopropanol.

Issue 1: Low Yield of this compound

Potential Cause Troubleshooting Step Expected Outcome
Incomplete Williamson Ether Synthesis: The initial reaction between methyl chloroacetate and sodium methoxide did not go to completion.- Ensure Anhydrous Conditions: Moisture can consume the sodium methoxide and lead to the hydrolysis of methyl chloroacetate.[1] Dry all glassware and use anhydrous solvents. - Optimize Reaction Time and Temperature: The reaction is typically stirred at room temperature and then refluxed.[2] Ensure sufficient reaction time for completion.Increased yield of the intermediate, methyl 2-methoxyacetate, leading to a higher overall yield.
Inefficient Transesterification: The equilibrium for the transesterification of methyl 2-methoxyacetate with isopropanol is not shifted towards the product.- Remove Methanol Byproduct: The transesterification is an equilibrium process.[3][4] Continuously remove the methanol byproduct by distillation to drive the reaction forward.[2] - Use Excess Isopropanol: Employing a molar excess of isopropanol can shift the equilibrium towards the formation of the desired isopropyl ester.[2]Improved conversion of methyl 2-methoxyacetate to this compound.
Side Reactions: Competing reactions are consuming the starting materials or intermediates.- Control Temperature: Lower temperatures generally favor the desired SN2 reaction over the E2 elimination side reaction in the Williamson ether synthesis step.[5] - Use Appropriate Base: A strong, non-nucleophilic base can ensure complete deprotonation without participating in side reactions.[5]Minimized formation of byproducts and increased yield of the desired product.

Issue 2: Presence of Impurities in the Final Product

Observed Impurity Potential Source Mitigation Strategy
Methyl 2-methoxyacetate Incomplete transesterification.As detailed in "Issue 1," drive the transesterification to completion by removing methanol and/or using excess isopropanol.[2]
Methoxyacetic acid Hydrolysis of the ester functional group in either the intermediate or the final product. This can occur if water is present during the reaction or workup.Ensure all reagents and solvents are anhydrous.[1] Use a non-aqueous workup if possible.
Glycolic Acid Derivatives Hydrolysis of the chloro-group in the starting material, methyl chloroacetate, can lead to the formation of glycolic acid, which can then be etherified.[6]Maintain anhydrous conditions and control the reaction temperature to minimize hydrolysis.[1]
Diglycolic Acid Derivatives Self-condensation of methoxyacetic acid or reaction of methoxyacetate with unreacted chloroacetate.[7]Use a slight excess of sodium methoxide to ensure all methyl chloroacetate is consumed in the initial step. Monitor the reaction progress to avoid prolonged reaction times after the initial reactants are consumed.
Propene E2 elimination side reaction during the Williamson ether synthesis, particularly if reaction temperatures are too high or a sterically hindered base is used.[5][8]Maintain a lower reaction temperature. Use a primary alkyl halide and a less sterically hindered alkoxide where possible in Williamson ether syntheses.[5]

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction mechanism for the synthesis of methyl 2-methoxyacetate from methyl chloroacetate and sodium methoxide?

A1: The primary reaction is a Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The methoxide ion acts as a nucleophile, attacking the carbon atom bonded to the chlorine in methyl chloroacetate, displacing the chloride ion.[9]

Q2: What are the most common side reactions in the Williamson ether synthesis step?

A2: The most common side reaction is an E2 (bimolecular elimination) reaction, which leads to the formation of an alkene (in this case, derivatives of acrylic acid, though less likely with methyl chloroacetate). This is favored by higher temperatures and sterically hindered reactants.[5][8] Another significant side reaction is the hydrolysis of methyl chloroacetate to methyl glycolate if water is present.[1]

Q3: How can I monitor the progress of the transesterification reaction?

A3: The progress of the transesterification can be monitored by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy. By taking aliquots from the reaction mixture over time, you can observe the disappearance of the starting material (methyl 2-methoxyacetate) and the appearance of the product (this compound) and the methanol byproduct.

Q4: Is it possible to use a different alcohol for the transesterification step?

A4: Yes, the transesterification can be carried out with other alcohols to produce different alkyl 2-methoxyacetates. The general principles of driving the equilibrium towards the product by removing the methanol byproduct or using an excess of the desired alcohol would still apply.[3][4]

Q5: What is the role of sodium methoxide in the initial reaction?

A5: Sodium methoxide serves as the source of the methoxide nucleophile required to displace the chloride from methyl chloroacetate to form the ether linkage.[2] It is a strong base and nucleophile.

Quantitative Data Summary

The following table summarizes the potential impact of reaction conditions on the product distribution in this compound synthesis. The values are illustrative and based on general principles of the involved reactions.

Reaction Condition Desired Product (this compound) Yield Key Byproduct(s) and Estimated Percentage
Optimal Conditions: Anhydrous, controlled temperature (e.g., 50-60°C for Williamson ether synthesis), continuous methanol removal during transesterification.High (>85%)Methoxyacetic acid (<2%), Diglycolic acid derivatives (<1%)
Presence of Water (e.g., 2% mol/mol): Moderate (60-70%)Methoxyacetic acid (10-15%), Glycolic acid derivatives (5-10%)
High Temperature in Williamson Ether Synthesis (e.g., >80°C): Moderate (70-80%)Propene derivatives (E2 elimination products) (5-10%)
No Methanol Removal in Transesterification: Low to Moderate (50-60%)Unreacted Methyl 2-methoxyacetate (40-50%)

Experimental Protocols

Synthesis of this compound [2]

Step 1: Synthesis of Methyl 2-methoxyacetate (Williamson Ether Synthesis)

  • To a reaction vessel equipped with a stirrer, thermometer, and dropping funnel, add methyl chloroacetate (1.0 mol).

  • While stirring, slowly add a 30% solution of sodium methoxide in methanol (1.05 mol) dropwise, maintaining the reaction temperature below 40°C.

  • After the addition is complete, continue stirring at room temperature for 1 hour, then heat the mixture to reflux (approximately 65°C) for 2-3 hours.

  • Monitor the reaction for the disappearance of methyl chloroacetate using GC.

  • After the reaction is complete, cool the mixture and filter to remove the precipitated sodium chloride.

  • Distill the filtrate to remove the methanol solvent. The remaining crude product is methyl 2-methoxyacetate.

Step 2: Synthesis of this compound (Transesterification)

  • To the crude methyl 2-methoxyacetate from Step 1, add isopropanol (2.0 mol) and a catalytic amount of a suitable acid or base catalyst (e.g., sulfuric acid or sodium methoxide).

  • Heat the mixture to reflux.

  • Set up a distillation apparatus to continuously remove the lower-boiling methanol byproduct as it is formed.

  • Continue the reaction until methanol is no longer being distilled off, or until GC analysis shows complete conversion of the methyl ester.

  • Cool the reaction mixture and neutralize the catalyst if necessary.

  • Purify the this compound by fractional distillation.

Visualizations

Synthesis_Pathways cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Transesterification MC Methyl Chloroacetate MMA Methyl 2-methoxyacetate MC->MMA + Sodium Methoxide (SN2) MGA Methyl Glycolate MC->MGA + H2O (Hydrolysis) Propene Propene Derivatives MC->Propene E2 Elimination SM Sodium Methoxide IP Isopropanol IPMA This compound (Desired Product) MMA->IPMA + Isopropanol MA Methoxyacetic Acid MMA->MA + H2O (Hydrolysis) DGA Diglycolic Acid Derivatives MMA->DGA + Methyl Chloroacetate IPMA->MMA + Methanol MeOH Methanol

Caption: Main and side reaction pathways in this compound synthesis.

References

Technical Support Center: Purification of Isopropyl 2-methoxyacetate by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of isopropyl 2-methoxyacetate by fractional distillation. Below, you will find troubleshooting guides, frequently asked questions (FAQs), a detailed experimental protocol, and relevant physical property data to facilitate a successful purification.

Troubleshooting Guide

This guide addresses common issues encountered during the fractional distillation of this compound.

Problem Possible Cause(s) Solution(s)
No Distillate Collecting 1. Inadequate Heating: The distillation flask is not reaching the boiling point of the lowest-boiling component. 2. Heat Loss: Significant heat is being lost from the fractionating column and distillation head. 3. System Leak: The apparatus is not properly sealed, preventing vapor from reaching the condenser.1. Gradually and carefully increase the temperature of the heating mantle. 2. Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. 3. Check all joints and connections to ensure they are securely clamped and sealed. If using ground glass joints, ensure they are properly greased (if appropriate for the vacuum conditions).
Flooding of the Fractionating Column 1. Excessive Heating Rate: The boil-up rate is too high, causing a large volume of vapor to push liquid up the column.1. Reduce the heating mantle temperature to decrease the rate of boiling. The packing material should appear wet, but there should not be a continuous column of liquid.
Unstable Thermometer Reading 1. Improper Thermometer Placement: The thermometer bulb is not positioned correctly to measure the temperature of the vapor entering the condenser. 2. Fluctuating Heat Input: The heating source is providing inconsistent energy.1. Position the top of the thermometer bulb just below the level of the side arm leading to the condenser. 2. Use a voltage regulator or a stirrer-hotplate with a temperature controller to ensure a steady and even heating rate.
Poor Separation of Components 1. Inefficient Fractionating Column: The column does not have enough theoretical plates for the separation. 2. Distillation Rate is Too Fast: The vapor is ascending the column too quickly, preventing proper equilibrium between the liquid and vapor phases. 3. Presence of an Azeotrope: An azeotrope is a mixture of liquids that boils at a constant temperature, making separation by distillation difficult. While no common azeotropes for this compound are documented, their formation with unusual impurities cannot be entirely ruled out.1. Use a longer fractionating column or one with a more efficient packing material (e.g., Raschig rings, Vigreux indentations). 2. Slow the distillation rate to approximately 1-2 drops per second to allow for proper equilibration. 3. If an azeotrope is suspected, alternative purification methods such as chromatography may be necessary.
Product is Impure 1. Cross-Contamination: The collection flasks were not clean or were switched at the wrong time. 2. Incomplete Separation: Impurities with boiling points very close to the product were not fully removed.1. Ensure all glassware is scrupulously clean and dry before use. Collect a "forerun" fraction to remove low-boiling impurities before collecting the main product fraction. 2. Use a more efficient fractionating column and a slower distillation rate. Consider re-distilling the collected product if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of pure this compound?

A1: The boiling point of this compound is approximately 160 °C at atmospheric pressure (760 mmHg).

Q2: What are the most likely impurities in a crude sample of this compound?

A2: Based on a common synthesis route, potential impurities could include unreacted starting materials such as isopropyl alcohol, and methoxyacetic acid, as well as side-products or solvents like methyl chloroacetate and methanol.[1]

Q3: How can I determine the purity of my distilled this compound?

A3: The purity of the collected fractions can be assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, or by measuring the refractive index and comparing it to the literature value.

Q4: Is it necessary to use a vacuum during the fractional distillation of this compound?

A4: While not strictly necessary as the boiling point is 160 °C, using a vacuum can be advantageous. It will lower the boiling point, which can prevent potential decomposition of the product and save energy.

Q5: What safety precautions should I take when performing this distillation?

A5: this compound is a flammable liquid and can cause skin and eye irritation.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure the distillation apparatus is assembled correctly and securely clamped. Never heat a closed system.

Data Presentation

Physical Properties of this compound and Potential Impurities
Compound Molecular Formula Molecular Weight ( g/mol ) Boiling Point (°C)
This compoundC₆H₁₂O₃132.16160
Isopropyl AlcoholC₃H₈O60.1082.5[3]
Methoxyacetic AcidC₃H₆O₃90.08202-204[2][4]
Methyl ChloroacetateC₃H₅ClO₂108.52129.5-130[5][6]
Sodium MethoxideCH₃NaO54.02Decomposes[7]
MethanolCH₄O32.0464.7

Experimental Protocol

Purification of this compound by Fractional Distillation

1. Apparatus Setup:

  • Assemble a fractional distillation apparatus in a fume hood. This should consist of a round-bottom flask, a fractionating column (e.g., Vigreux or packed with Raschig rings), a distillation head with a thermometer, a condenser, and a receiving flask.

  • Ensure all glassware is clean and dry. Use Keck clips to secure the joints.

  • Place a magnetic stir bar in the round-bottom flask.

  • Position the thermometer correctly: the top of the bulb should be level with the bottom of the side-arm leading to the condenser.

2. Procedure:

  • Charge the round-bottom flask with the crude this compound. Do not fill the flask more than two-thirds full.

  • Begin stirring and gently heat the flask using a heating mantle connected to a variable transformer.

  • Observe the condensation ring as it slowly rises through the fractionating column.

  • Collect the initial distillate (the "forerun") in a separate receiving flask. This fraction will contain any low-boiling impurities. The temperature should be monitored closely.

  • Once the temperature stabilizes at the boiling point of this compound (approx. 160 °C at 760 mmHg), change to a clean receiving flask to collect the main product fraction.

  • Maintain a slow and steady distillation rate of 1-2 drops per second for optimal separation.

  • Continue collecting the main fraction as long as the temperature remains constant.

  • If the temperature begins to rise significantly, it indicates that higher-boiling impurities are starting to distill. At this point, stop the distillation or collect this fraction in a separate flask.

  • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides and charring of residues.

3. Post-Distillation:

  • Allow the apparatus to cool completely before disassembling.

  • Analyze the purity of the collected main fraction using an appropriate analytical method (e.g., GC, NMR, refractive index).

  • Store the purified this compound in a tightly sealed container in a cool, dry place.

Visualizations

Troubleshooting_Workflow Troubleshooting Fractional Distillation start Distillation Problem Observed q1 Is distillate collecting? start->q1 s1 Check heating, insulation, and for leaks. q1->s1 No q4 Is the column flooding? q1->q4 Yes s1->q1 q2 Is the thermometer reading stable? s2 Check thermometer placement and heat source stability. q2->s2 No q3 Is there good separation (stable boiling point plateau)? q2->q3 Yes s2->q2 s3 Use a more efficient column and/or slow the distillation rate. q3->s3 No end Successful Purification q3->end Yes s3->q3 q4->q2 No s4 Reduce the heating rate. q4->s4 Yes s4->q4

Caption: Troubleshooting workflow for fractional distillation.

References

Technical Support Center: Dehydration of Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively removing water content from Isopropyl 2-methoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing water from this compound?

A1: The primary methods for removing water from this compound are through the use of drying agents or by distillation. The choice of method depends on the initial water content, the required final dryness, and the scale of the experiment.

Q2: Which drying agents are suitable for this compound?

A2: Anhydrous inorganic salts are commonly used to remove water from esters. Suitable options for this compound include magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), calcium sulfate (CaSO₄), and molecular sieves (3Å or 4Å).

Q3: How do I choose the best drying agent for my experiment?

A3: The selection of a drying agent depends on factors like efficiency, capacity, speed, and chemical compatibility.

  • Magnesium sulfate (MgSO₄) is a fast and efficient drying agent with a high capacity for water.[1][2] It is slightly acidic, which should be considered if your compound is acid-sensitive.

  • Sodium sulfate (Na₂SO₄) is a neutral drying agent with a high capacity, but it is slower and less efficient than magnesium sulfate.[1][2] It is a good choice for preliminary drying of very wet samples.

  • Calcium sulfate (CaSO₄) (e.g., Drierite™) is a rapid and efficient drying agent, but it has a low capacity. It is best used for drying solvents with already low water content.

  • Molecular sieves (typically 3Å for water) are very effective at achieving very low water content and can be used for final drying after a preliminary drying step.[3][4]

Q4: Can I use distillation to remove water from this compound?

A4: Distillation can be an effective method for removing water, especially for larger quantities. However, it is crucial to first determine if this compound forms an azeotrope with water. An azeotrope is a mixture of liquids with a constant boiling point, which cannot be separated by simple distillation.

Q5: How can I determine if this compound forms an azeotrope with water?

A5: You can experimentally check for an azeotrope by performing a small-scale distillation of a wet sample and monitoring the boiling point and the water content of the distillate. A constant boiling point below the boiling point of either pure component suggests the formation of a minimum-boiling azeotrope. Alternatively, vapor-liquid equilibrium (VLE) data, if available in the literature or predictable using thermodynamic models, can confirm the presence of an azeotrope.[5]

Q6: What should I do if an azeotrope is formed?

A6: If this compound and water form an azeotrope, simple distillation will not be effective. In such cases, you can use azeotropic distillation. This involves adding a third component, known as an entrainer (e.g., toluene or cyclohexane), which forms a new, lower-boiling azeotrope with water that can be distilled off. Another technique is pressure-swing distillation, which exploits the change in azeotropic composition with pressure.

Q7: How can I accurately measure the water content in my this compound sample?

A7: The most accurate and widely accepted method for determining water content in organic solvents is Karl Fischer titration.[6][7][8] This technique is highly specific to water and can detect even trace amounts. Both volumetric and coulometric Karl Fischer titration methods are suitable for esters.[7][8]

Troubleshooting Guide

Issue Possible Cause Solution
Solvent remains cloudy after adding a drying agent. Insufficient amount of drying agent was added.Add more drying agent in small portions until some of the powder remains free-flowing and does not clump together.
The drying agent is old or has been exposed to atmospheric moisture.Use a fresh, unopened container of anhydrous drying agent. Ensure proper storage in a tightly sealed container.
Low recovery of this compound after drying. The drying agent was not adequately separated from the solvent.If using a fine powder like magnesium sulfate, filter the mixture through a sintered glass funnel or a funnel with a cotton plug. For granular agents like sodium sulfate, carefully decant the liquid.
The compound may have been adsorbed onto the drying agent.Rinse the drying agent with a small amount of fresh, dry solvent and combine the rinsing with the dried solution.
Distillation is not effectively removing water. An azeotrope between this compound and water may have formed.Confirm the presence of an azeotrope (see FAQ Q5). If an azeotrope is present, consider azeotropic distillation with an entrainer.
Karl Fischer titration gives inconsistent results. Contamination from atmospheric moisture.Ensure the titration vessel is properly sealed and that fresh, dry solvent is used. Handle samples quickly to minimize exposure to air.[9]
Side reactions with the Karl Fischer reagent.While esters are generally compatible, highly acidic or basic impurities in the sample could interfere. Neutralize the sample if necessary before titration.
Incomplete water release from the sample.For viscous samples or those where water is tightly bound, external extraction or heating of the sample may be necessary before titration.[9]

Data Presentation

Table 1: Comparison of Common Drying Agents for Esters

Drying AgentChemical FormulaEfficiencyCapacitySpeedRemarks
Magnesium SulfateMgSO₄HighHighFastSlightly acidic, can be a fine powder requiring filtration.[1][2]
Sodium SulfateNa₂SO₄ModerateHighSlowNeutral, granular form allows for easy decantation.[1][2]
Calcium SulfateCaSO₄HighLowFastBest for pre-dried solvents or as an indicator (if colored).
Molecular Sieves(e.g., Zeolite)Very HighVariableModerateIdeal for achieving very low water content (ppm level).[3][4] Requires activation before use.[3]

Experimental Protocols

Protocol: Determination of Water Content by Karl Fischer Titration (Volumetric Method)

1. Apparatus and Reagents:

  • Karl Fischer titrator (volumetric)

  • Titration vessel

  • Burette with Karl Fischer reagent (e.g., single-component reagent with a known titer)

  • Solvent (e.g., dry methanol or a specialized Karl Fischer solvent)

  • Gastight syringe for sample injection

2. Procedure:

  • Solvent Preparation: Add a sufficient volume of the Karl Fischer solvent to the titration vessel to immerse the electrode.

  • Pre-titration: Start the titrator to titrate the water present in the solvent until a stable, dry baseline is achieved.

  • Sample Preparation: Withdraw a known volume or weight of the this compound sample into a dry, gastight syringe.

  • Sample Injection: Inject the sample into the titration vessel.

  • Titration: The titrator will automatically dispense the Karl Fischer reagent until all the water in the sample has reacted. The endpoint is detected potentiometrically.

  • Calculation: The instrument's software will calculate the water content based on the volume of titrant used and its known titer. Results are typically expressed in ppm or percentage.

3. Quality Control:

  • Regularly determine the titer of the Karl Fischer reagent using a certified water standard.

  • Run a blank analysis of the solvent to account for any residual water.

  • Ensure the titration system is airtight to prevent the ingress of atmospheric moisture.[9]

Mandatory Visualization

Drying_Method_Selection start Start: Wet Isopropyl 2-methoxyacetate initial_assessment Assess Initial Water Content (e.g., visual inspection, preliminary test) start->initial_assessment high_water High Water Content (e.g., visible phase) initial_assessment->high_water low_water Low/Trace Water Content initial_assessment->low_water high_water->low_water No pre_dry Pre-drying Step: Wash with saturated brine (NaCl solution) high_water->pre_dry Yes drying_agent Add Anhydrous Drying Agent (e.g., Na2SO4, MgSO4) low_water->drying_agent pre_dry->drying_agent check_dryness Check for Dryness (e.g., free-flowing powder) drying_agent->check_dryness check_dryness:e->drying_agent:w Not Dry separate Separate Drying Agent (Decant or Filter) check_dryness->separate Dry not_dry Not Dry dry Dry distillation_check Is Distillation a Viable Option? separate->distillation_check final_product Dried Isopropyl 2-methoxyacetate azeotrope_question Does it form an azeotrope with water? distillation_check->azeotrope_question Yes kf_titration Verify Final Water Content (Karl Fischer Titration) distillation_check->kf_titration No simple_distillation Simple Distillation azeotrope_question->simple_distillation No azeotropic_distillation Azeotropic or Pressure-Swing Distillation azeotrope_question->azeotropic_distillation Yes simple_distillation->kf_titration azeotropic_distillation->kf_titration kf_titration->final_product yes_azeotrope Yes no_azeotrope No yes_distill Yes no_distill No

Caption: Decision workflow for selecting a drying method for this compound.

References

Stability of Isopropyl 2-methoxyacetate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of isopropyl 2-methoxyacetate under acidic and basic conditions. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general stability characteristics?

This compound is an ester with the chemical formula C₆H₁₂O₃. Under recommended storage conditions, it is a stable compound. However, as an ester, it is susceptible to hydrolysis, a reaction with water that breaks the ester bond to form methoxyacetic acid and isopropanol. This process can be significantly accelerated by the presence of acids or bases. The material's safety data sheet (SDS) indicates that it should be protected from moisture.

Q2: How does this compound behave under acidic conditions?

Under acidic conditions, the hydrolysis of this compound is a reversible reaction catalyzed by protons (H⁺). The presence of a strong acid in an aqueous solution will lead to the breakdown of the ester into its constituent carboxylic acid (methoxyacetic acid) and alcohol (isopropanol). To drive the reaction towards completion, a large excess of water is typically required. The reaction with pure water is generally very slow.

Q3: What occurs when this compound is exposed to basic conditions?

Exposure to basic conditions, such as an aqueous solution of sodium hydroxide, also leads to the hydrolysis of this compound. This base-catalyzed hydrolysis, also known as saponification, is typically an irreversible process. The reaction yields the salt of the carboxylic acid (e.g., sodium methoxyacetate) and the corresponding alcohol (isopropanol). Because the carboxylate salt is formed, the reverse reaction to reform the ester is not favorable under basic conditions.

Q4: What are the expected degradation products of this compound hydrolysis?

The primary degradation products from the hydrolysis of this compound under both acidic and basic conditions are:

  • Methoxyacetic acid

  • Isopropanol

Under basic conditions, the methoxyacetic acid will be present as its corresponding carboxylate salt (e.g., sodium methoxyacetate).

Hydrolysis Mechanisms

The stability of this compound is dictated by its susceptibility to hydrolysis. The mechanisms for acid-catalyzed and base-catalyzed hydrolysis are distinct.

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis proceeds via a series of equilibrium steps. The carbonyl oxygen of the ester is first protonated, which activates the carbonyl carbon for nucleophilic attack by water.

Acid_Catalyzed_Hydrolysis Ester This compound Protonation Protonation of Carbonyl Oxygen Ester->Protonation H₃O⁺ ProtonatedEster Protonated Ester (Activated) Protonation->ProtonatedEster NucleophilicAttack Nucleophilic Attack by Water ProtonatedEster->NucleophilicAttack H₂O TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate ProtonTransfer Proton Transfer TetrahedralIntermediate->ProtonTransfer ProtonatedLeavingGroup Intermediate with Protonated Isopropoxy Group ProtonTransfer->ProtonatedLeavingGroup Elimination Elimination of Isopropanol ProtonatedLeavingGroup->Elimination ProtonatedAcid Protonated Methoxyacetic Acid Elimination->ProtonatedAcid Deprotonation Deprotonation ProtonatedAcid->Deprotonation H₂O Products Methoxyacetic Acid + Isopropanol Deprotonation->Products Base_Catalyzed_Hydrolysis Ester This compound NucleophilicAttack Nucleophilic Attack by Hydroxide Ester->NucleophilicAttack OH⁻ TetrahedralIntermediate Tetrahedral Intermediate NucleophilicAttack->TetrahedralIntermediate Elimination Elimination of Isopropoxide TetrahedralIntermediate->Elimination CarboxylicAcid Methoxyacetic Acid Elimination->CarboxylicAcid Deprotonation Deprotonation (Irreversible) CarboxylicAcid->Deprotonation Isopropoxide Products Methoxyacetate Salt + Isopropanol Deprotonation->Products

Technical Support Center: Troubleshooting Low Yield in Isopropyl 2-methoxyacetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, achieving a high yield in the synthesis of Isopropyl 2-methoxyacetate is crucial for efficient and cost-effective production. This guide provides a comprehensive resource for troubleshooting and optimizing this esterification reaction.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of low yield in the Fischer esterification of methoxyacetic acid with isopropanol?

Low yields in this Fischer esterification are often due to the reversible nature of the reaction. The primary factors include:

  • Presence of Water: Water is a byproduct of the reaction, and its presence can shift the equilibrium back towards the reactants (methoxyacetic acid and isopropanol), thereby reducing the yield of the desired ester.[1][2]

  • Incomplete Reaction: The reaction may not have reached equilibrium or completion due to insufficient reaction time or inadequate temperature.[1]

  • Suboptimal Catalyst Concentration: An insufficient amount of acid catalyst will result in a slow reaction rate, while an excessive amount can lead to side reactions.[2]

  • Steric Hindrance: Isopropanol is a secondary alcohol, which can lead to a slower reaction rate compared to primary alcohols due to steric hindrance.[3]

  • Side Reactions: At elevated temperatures, side reactions such as dehydration of the alcohol or other decomposition pathways can occur.[1]

  • Purification Losses: Significant amounts of the product may be lost during the workup and purification steps.

Q2: How can I drive the equilibrium towards the product side to improve the yield?

To favor the formation of this compound, two main strategies can be employed based on Le Châtelier's principle:

  • Use of Excess Reactant: Employing a large excess of one of the reactants, typically the less expensive one (in this case, isopropanol), can shift the equilibrium towards the product side.[2][4] Often, the alcohol can be used as the reaction solvent itself.[2]

  • Removal of Water: Actively removing water as it is formed is a highly effective method to drive the reaction to completion.[1][4][5] This can be achieved by:

    • Azeotropic Distillation: Using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water.[1][6]

    • Dehydrating Agents: Adding a dehydrating agent, such as molecular sieves, to the reaction mixture.[5][6]

    • Reactive Distillation: Continuously removing water from the reaction medium under reactive distillation conditions has been shown to increase esterification conversion.[3]

Q3: What are the recommended reaction conditions for this esterification?

Based on available literature, typical conditions for Fischer esterification are:

  • Catalyst: Commonly used acid catalysts include concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and some Lewis acids.[5][6] A catalytic amount of 1-5 mol% is generally sufficient.[2]

  • Temperature: The reaction is typically heated to reflux.[7] The optimal temperature will depend on the boiling points of the alcohol and any solvent used, generally ranging from 60-110 °C.[6] One specific procedure for a related synthesis mentions maintaining a reaction temperature not exceeding 65°C during a preliminary step, followed by heating to reflux.[8]

  • Reaction Time: The time required to reach equilibrium can vary from 1 to 24 hours.[1] It is crucial to monitor the reaction's progress.

Q4: How can I monitor the progress of the reaction?

Thin-Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction.[1][2][7] By spotting the reaction mixture alongside the starting material (methoxyacetic acid) on a TLC plate, you can visualize the disappearance of the reactant and the appearance of the product spot. Gas Chromatography (GC) can also be used for more quantitative monitoring.[1]

Q5: What are potential side reactions and how can I minimize them?

The primary side reaction of concern is the acid-catalyzed dehydration of isopropanol to propene, especially at higher temperatures. To minimize this and other potential side reactions:

  • Control the Temperature: Avoid excessive heating. Maintain a gentle reflux.[2]

  • Use an Appropriate Amount of Catalyst: Using too much acid catalyst can promote side reactions.

  • Ensure Anhydrous Conditions: The presence of water can lead to the reverse reaction (hydrolysis of the ester).[1]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low yields.

Observation Potential Cause Suggested Action
Low or No Product Formation Insufficient acid catalyst.Ensure a catalytic amount of a strong acid (e.g., H₂SO₄, TsOH) is used.[2]
Reaction time is too short.Increase the reaction time and monitor by TLC until the starting material is consumed.[2]
Reaction temperature is too low.Ensure the reaction is heated to a gentle reflux.[2]
Water is present in reactants or solvent.Use anhydrous isopropanol and methoxyacetic acid. Dry all glassware thoroughly. Consider adding molecular sieves.[2]
Reaction Stalls (Incomplete Conversion) Equilibrium has been reached.Use a large excess of isopropanol or actively remove water using a Dean-Stark apparatus or molecular sieves.[2][4]
Catalyst has deactivated.Add a fresh portion of the acid catalyst.
Dark Brown or Black Reaction Mixture Polymerization or other side reactions.Use milder reaction conditions (e.g., lower temperature, alternative catalyst).[2]
Reaction temperature is too high.Ensure the reaction is not overheated. Maintain a gentle reflux.[2]
Difficulty in Isolating the Product Product is lost during workup.Review the extraction and purification procedure. Ensure proper phase separation and minimize transfers.
Incomplete removal of unreacted methoxyacetic acid.Use a basic wash (e.g., sodium bicarbonate solution) during the workup to remove unreacted acid.[9]

Experimental Protocols

General Protocol for Fischer Esterification of Methoxyacetic Acid with Isopropanol:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine methoxyacetic acid and a molar excess of anhydrous isopropanol (e.g., 3-5 equivalents). Isopropanol can also be used as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the moles of carboxylic acid) to the stirred mixture.

  • Reaction: Heat the reaction mixture to a gentle reflux.

  • Monitoring: Monitor the progress of the reaction by TLC until the methoxyacetic acid spot is no longer visible.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • If isopropanol was used in large excess, remove it under reduced pressure.

    • Dilute the residue with an organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution to neutralize the acid catalyst and remove unreacted methoxyacetic acid.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Remove the solvent under reduced pressure. The crude this compound can be purified by distillation.[8]

Example Synthesis of this compound (Yield: 74%) [8]

This synthesis involves a two-step process starting from methyl chloroacetate:

  • Synthesis of Methyl Methoxyacetate: 434.1 g (4.0 mol) of methyl chloroacetate are initially introduced and stirred at 25° C. 756.3 g (4.2 mol) of 30% strength sodium methoxide solution are added dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65° C. The mixture is then stirred at reflux for an additional 3 hours. 436.0 g of methanol is subsequently removed by distillation.

  • Transesterification to Isopropyl Methoxyacetate: 480.8 g (8.0 mol) of isopropanol are added to the remaining residue, and the mixture is heated to reflux. During reflux, methanol is removed using a 0.5 m long Multifil column at a reflux ratio of approximately 1:1. After 6.5 hours, the conversion to isopropyl methoxyacetate is >98%.

  • Purification: After cooling, the reaction mixture is concentrated on a rotary evaporator (max bath temperature 120° C, <15 mbar). The resulting distillate is then fractionated through a 0.5 m long Multifil column to yield 390.6 g (74%) of this compound with a purity of >99%.[8]

Data Presentation

Parameter Condition 1: Standard Batch [3]Condition 2: Reactive Distillation [3]Condition 3: Published Synthesis [8]
Reactants Palm Fatty Acids, IsopropanolPalm Fatty Acids, IsopropanolMethyl Methoxyacetate, Isopropanol
Catalyst Methanesulfonic AcidMethanesulfonic Acid(Implied acidic conditions from previous step)
Water Removal NoneContinuous Removal(Methanol removal drives transesterification)
Conversion/Yield 63% Conversion80% Conversion74% Yield

Visualizations

Troubleshooting_Workflow cluster_incomplete Troubleshooting Incomplete Reaction start Low Yield of this compound check_reaction Check Reaction Progress (TLC/GC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete side_products Significant Side Products? incomplete->side_products No increase_time Increase Reaction Time incomplete->increase_time Yes incomplete->increase_time increase_temp Increase Temperature incomplete->increase_temp check_catalyst Check Catalyst Amount incomplete->check_catalyst remove_water Implement Water Removal (Dean-Stark, Mol. Sieves) incomplete->remove_water excess_ipa Use Larger Excess of Isopropanol incomplete->excess_ipa lower_temp Lower Reaction Temperature side_products->lower_temp Yes improve_yield Improved Yield side_products->improve_yield No increase_time->improve_yield increase_temp->improve_yield check_catalyst->improve_yield remove_water->improve_yield excess_ipa->improve_yield reduce_catalyst Reduce Catalyst Concentration lower_temp->reduce_catalyst reduce_catalyst->improve_yield

Caption: Troubleshooting workflow for low yield in esterification.

Fischer_Esterification_Equilibrium cluster_reactants Reactants cluster_products Products methoxyacetic_acid Methoxyacetic Acid ester This compound methoxyacetic_acid->ester + Isopropanol - H2O isopropanol Isopropanol water Water drive_forward Drive Equilibrium Forward By: ester->methoxyacetic_acid + H2O - Isopropanol excess_ipa ↑ [Isopropanol] remove_h2o ↓ [Water]

Caption: Equilibrium of the Fischer esterification reaction.

References

Technical Support Center: Isopropyl 2-methoxyacetate in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Isopropyl 2-methoxyacetate in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in enzymatic reactions?

This compound is an organic solvent and an "activated" acylating agent. In enzymatic reactions, particularly those involving lipases, it serves as a substrate for acylation reactions. The electron-withdrawing methoxy group in its structure enhances the reactivity of the ester's carbonyl group, making it an efficient acyl donor.[1]

Q2: My enzyme is losing activity when I use this compound. What are the potential causes?

Enzyme deactivation in the presence of this compound can stem from several factors:

  • Hydrolysis and pH Shift: this compound can undergo hydrolysis, especially in the presence of water, to form methoxyacetic acid and isopropanol. The resulting decrease in pH can lead to enzyme denaturation and loss of activity, as most enzymes are only stable within a specific pH range.[2][3][4]

  • Solvent-Enzyme Interaction: Organic solvents can strip essential water from the enzyme's surface, leading to conformational changes and inactivation.[5][6][7]

  • Product Inhibition: The accumulation of reaction products, such as the acylated product or the alcohol byproduct, can inhibit enzyme activity.

  • Temperature Instability: Elevated reaction temperatures can accelerate both enzyme denaturation and the rate of solvent hydrolysis.

Q3: How can I prevent or minimize enzyme deactivation?

Several strategies can be employed to enhance enzyme stability:

  • pH Control: Use a buffered aqueous phase or an immobilized buffer system to maintain the optimal pH for your enzyme.

  • Water Content Optimization: While some water is essential for enzyme activity, excess water can promote hydrolysis of the solvent. The optimal water activity (aw) should be determined empirically.[8]

  • Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability in organic solvents and allow for easier separation from the reaction mixture.[9]

  • Temperature Control: Conduct experiments at the lowest feasible temperature that still allows for a reasonable reaction rate.

  • Use of Additives: The addition of stabilizers such as glycerol, sorbitol, or polyethylene glycol (PEG) can sometimes protect enzymes from denaturation in organic solvents.

Troubleshooting Guides

Issue 1: Rapid Loss of Enzyme Activity
Potential Cause Troubleshooting Steps
pH drop due to solvent hydrolysis 1. Monitor the pH of the reaction mixture over time. 2. Incorporate a suitable buffer system to maintain a stable pH. 3. Consider using an immobilized enzyme preparation, which can provide a more stable microenvironment.
Sub-optimal water activity 1. Determine the optimal water activity for your specific enzyme and reaction. 2. Control the water content of the reaction by pre-equilibrating the solvent and enzyme with saturated salt solutions.
Thermal denaturation 1. Perform the reaction at a lower temperature. 2. Evaluate the thermal stability of your enzyme in the presence of this compound.
Issue 2: Low Reaction Yield or Conversion
Potential Cause Troubleshooting Steps
Enzyme inhibition by products 1. Consider in-situ product removal (e.g., by using a biphasic system or adsorption). 2. Investigate the inhibitory effect of each reaction component on the enzyme.
Insufficient enzyme concentration 1. Increase the enzyme loading in the reaction. 2. Ensure the enzyme is adequately dispersed in the reaction medium.
Mass transfer limitations (for immobilized enzymes) 1. Increase agitation speed to improve mixing. 2. Use a smaller particle size for the immobilization support.

Data Presentation

Table 1: Comparison of Acylating Agents in Lipase-Catalyzed Kinetic Resolution

This table summarizes the relative performance of this compound compared to other acylating agents in the kinetic resolution of (±)-1-phenylethanamine catalyzed by Candida antarctica lipase B (CaLB).

Acylating AgentRelative Reaction Rate (vs. Isopropyl acetate)Enantiomeric Excess (ee) of ProductNotes
Isopropyl acetate1>99%Low reactivity
This compound 12-15>99.9%High reactivity and selectivity
Ethyl 2-methoxyacetate~1099.8%High reactivity, but potential for non-enzymatic acylation
Isopropyl 2-ethoxyacetate15-19>99.9%Highest reactivity and selectivity among those tested

Data adapted from a study on lipase-catalyzed kinetic resolution of amines. The relative rates are estimations based on the provided data.[10]

Experimental Protocols

Protocol 1: Assessing Enzyme Stability in this compound

Objective: To determine the half-life (t1/2) of an enzyme in the presence of this compound at a specific temperature.

Materials:

  • Enzyme solution (e.g., lipase in a suitable buffer)

  • This compound (anhydrous)

  • Reaction buffer (at optimal pH for the enzyme)

  • Substrate for activity assay

  • Thermostated incubator/shaker

  • Spectrophotometer or other analytical instrument for activity measurement

Methodology:

  • Prepare a series of reaction vials containing a mixture of this compound and reaction buffer at a desired ratio (e.g., 90:10 v/v).

  • Add the enzyme solution to each vial to a final concentration relevant to your experiments.

  • Incubate the vials at a constant temperature in a shaker.

  • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from one of the vials.

  • Immediately dilute the aliquot into the reaction buffer to stop any further deactivation and to prepare for the activity assay.

  • Measure the residual enzyme activity using a standard assay protocol with a suitable substrate.

  • Plot the natural logarithm of the residual activity versus time.

  • The half-life (t1/2) can be calculated from the slope (kd) of the linear regression: t1/2 = ln(2) / kd.

Mandatory Visualizations

Enzyme_Deactivation_Pathway cluster_hydrolysis Solvent Hydrolysis cluster_deactivation Enzyme Deactivation IMA Isopropyl 2-methoxyacetate Enzyme Active Enzyme IMA->Enzyme Direct Interaction Acid Methoxyacetic Acid IMA->Acid Hydrolysis Alcohol Isopropanol IMA->Alcohol Hydrolysis Deactivated_Enzyme Inactive Enzyme (Denatured) Enzyme->Deactivated_Enzyme pH drop / Solvent Interaction H2O Water Troubleshooting_Workflow Start Enzyme Deactivation Observed Check_pH Monitor Reaction pH Start->Check_pH pH_Stable pH Stable? Check_pH->pH_Stable Add_Buffer Implement Buffer System pH_Stable->Add_Buffer No Check_Water Optimize Water Activity pH_Stable->Check_Water Yes Add_Buffer->Check_pH Water_Optimized Water Content Optimized? Check_Water->Water_Optimized Adjust_Water Adjust Water Content Water_Optimized->Adjust_Water No Check_Temp Evaluate Temperature Water_Optimized->Check_Temp Yes Adjust_Water->Check_Water Temp_Optimal Temperature Optimal? Check_Temp->Temp_Optimal Lower_Temp Lower Reaction Temperature Temp_Optimal->Lower_Temp No Consider_Immobilization Consider Enzyme Immobilization Temp_Optimal->Consider_Immobilization Yes Lower_Temp->Check_Temp End Stable System Consider_Immobilization->End

References

Technical Support Center: Scaling Up Reactions with Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who are scaling up reactions involving Isopropyl 2-methoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up the synthesis of this compound?

A1: Scaling up the synthesis of this compound, typically an esterification reaction, presents several common challenges. These include managing reaction equilibrium to maximize yield, ensuring efficient removal of byproducts like water or methanol, controlling reaction temperature to prevent side reactions, and ensuring adequate mixing in larger reactors.[1][2] Catalyst management, including selection, removal, or regeneration, also becomes more critical at a larger scale.[2]

Q2: What are the main safety concerns to consider during the scale-up?

A2: this compound is a flammable liquid and vapor.[3] Key safety concerns during scale-up include the handling of flammable materials, the potential for runaway reactions due to exothermic processes, and ensuring adequate ventilation to avoid inhalation of vapors, which can cause respiratory irritation.[3] It is crucial to use explosion-proof equipment and take precautions against static discharge.[3] The use of corrosive acid catalysts also requires careful handling procedures.[4]

Q3: How does the choice of catalyst impact the scale-up process?

A3: The catalyst is crucial for achieving a reasonable reaction rate. Homogeneous catalysts, like sulfuric acid, are effective but require neutralization and removal, which can generate significant waste at scale.[2] Heterogeneous catalysts can simplify purification, but they may suffer from deactivation, poisoning, or leaching, which need to be evaluated during scale-up.[2]

Q4: Why is byproduct removal so critical for achieving high yield?

A4: The synthesis of this compound is often a reversible equilibrium reaction.[2][4] The formation of byproducts, such as water or methanol, can shift the equilibrium back towards the starting materials, thus lowering the final product yield.[2][4] Continuous removal of these byproducts is essential to drive the reaction to completion and achieve high conversion rates.[2][4]

Troubleshooting Guide

Low or Stagnant Reaction Yield
Symptom Probable Cause(s) Recommended Solution(s)
Low final conversion 1. Equilibrium Limitation: The reaction has reached equilibrium, but the conversion is low.[2] 2. Inefficient Byproduct Removal: Water or methanol is not being effectively removed, inhibiting the forward reaction.[2][4] 3. Insufficient Catalyst: The amount or activity of the catalyst is too low.[2][4]1. Shift Equilibrium: Use a larger excess of one reactant (typically isopropanol). 2. Improve Removal: Ensure your distillation setup (e.g., Dean-Stark trap or fractional distillation column) is efficient for the scale of your reaction.[4][5] 3. Catalyst Check: Verify the catalyst loading and consider a more active catalyst if necessary.[4]
Reaction stalls prematurely 1. Catalyst Deactivation: The catalyst has lost its activity.[2] 2. Presence of Water in Reactants: Starting materials may contain water, which can inhibit the reaction.[2]1. Regenerate/Replace Catalyst: If using a heterogeneous catalyst, consider regeneration or replacement. For homogeneous catalysts, ensure it has not been neutralized. 2. Dry Reactants: Ensure all reactants are anhydrous before starting the reaction.
Product Quality and Purification Issues
Symptom Probable Cause(s) Recommended Solution(s)
Product discoloration (yellow to brown) 1. High Reaction Temperature: Excessive heat can cause side reactions and degradation of materials.[2][4] 2. High Catalyst Concentration: Too much catalyst, especially strong acids, can lead to charring.[2]1. Reduce Temperature: Lower the reaction temperature and monitor for side product formation.[2][4] 2. Optimize Catalyst Loading: Reduce the amount of catalyst to the minimum effective concentration (typically 1-5 mol%).[2]
Presence of impurities in the final product 1. Incomplete Reaction: Unreacted starting materials remain.[2] 2. Side Reactions: Undesirable side reactions are occurring.[2][4] 3. Inefficient Purification: The distillation or workup procedure is not effectively removing impurities.[4]1. Drive Reaction to Completion: Increase reaction time or improve byproduct removal.[2][4] 2. Optimize Conditions: Adjust temperature and catalyst concentration to minimize side reactions.[2][4] 3. Improve Purification: Use a more efficient fractional distillation column or consider an alternative purification method like preparative chromatography for high-purity requirements.[4][6]

Experimental Protocols

Lab-Scale Synthesis of this compound

This protocol is based on a transesterification reaction from methyl 2-methoxyacetate.

Materials:

  • Methyl 2-methoxyacetate

  • Isopropanol (anhydrous)

  • Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • Combine methyl 2-methoxyacetate (1 equivalent), isopropanol (3-5 equivalents), and the acid catalyst (1-2 mol%) in a round-bottom flask equipped with a magnetic stirrer and a distillation head.

  • Heat the mixture to reflux.

  • Slowly distill off the methanol byproduct as it forms. The head temperature should be monitored and kept near the boiling point of methanol.

  • Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically >98% conversion), cool the mixture to room temperature.

  • Neutralize the catalyst by washing the reaction mixture with a saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation to obtain pure this compound.

Pilot-Scale Scale-Up Considerations

When scaling up from the lab to a pilot plant, the following parameters must be reconsidered:

Parameter Lab-Scale (e.g., 1L flask) Pilot-Scale (e.g., 50L reactor) Key Considerations for Scale-Up
Mixing Magnetic stirrerOverhead mechanical stirrerEnsure adequate agitation to maintain homogeneity and efficient heat transfer. Surface-to-volume ratio decreases, making mixing more challenging.[1][2]
Heat Transfer Heating mantleJacketed reactor with heating/cooling fluidExothermic or endothermic nature of the reaction needs to be carefully managed to prevent hot spots or slow reaction rates.[1][2]
Byproduct Removal Simple distillation headPacked distillation columnA more efficient distillation column is required to handle the larger volume of byproduct removal and maintain a high reaction rate.[5]
Addition Rates Manual addition via funnelControlled addition via pumpControlled addition of reactants or catalysts is crucial to manage the reaction rate and temperature.[2]

Visualizations

Reaction Pathway

G Synthesis of this compound cluster_reactants Reactants cluster_products Products R1 Methyl 2-methoxyacetate reaction Transesterification R1->reaction R2 Isopropanol R2->reaction P1 This compound P2 Methanol catalyst Acid Catalyst (H+) catalyst->reaction reaction->P1 reaction->P2

Caption: Reaction pathway for the synthesis of this compound.

General Scale-Up Workflow

G General Workflow for Reaction Scale-Up lab_dev 1. Lab-Scale Development process_safety 2. Process Safety Assessment lab_dev->process_safety pilot_scale 3. Pilot-Scale Batch process_safety->pilot_scale data_analysis 4. Data Analysis & Optimization pilot_scale->data_analysis data_analysis->pilot_scale Iterate commercial 5. Commercial Production data_analysis->commercial

Caption: A typical workflow for scaling up a chemical reaction.

Troubleshooting Decision Tree

G Troubleshooting Decision Tree for Low Yield start Low Yield? check_conversion Check Conversion vs. Time start->check_conversion stalled Reaction Stalled? check_conversion->stalled slow Reaction Slow? stalled->slow No check_catalyst Check Catalyst Activity stalled->check_catalyst Yes check_temp Increase Temperature slow->check_temp Yes end_ok Continue Monitoring slow->end_ok No check_reactants Check Reactant Purity (e.g., for water) check_catalyst->check_reactants check_byproduct Improve Byproduct Removal check_temp->check_byproduct end_issue Problem Identified check_byproduct->end_issue check_reactants->end_issue

References

Incompatible materials with Isopropyl 2-methoxyacetate in a laboratory setting.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the safe use and handling of Isopropyl 2-methoxyacetate in a laboratory setting. The following information addresses potential material incompatibilities and provides troubleshooting advice for issues that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary materials to avoid when working with this compound?

A1: Based on available safety data sheets, strong oxidizing agents are the most significant chemical incompatibility to consider.[1] Reactions with strong oxidizers can be hazardous and should be strictly avoided. Additionally, caution should be exercised when using certain plastics and elastomers, as detailed in the tables below, as they may be susceptible to degradation.

Q2: I've noticed that some of my plastic labware appears cloudy and has become brittle after contact with this compound. What is happening?

A2: This is a common sign of chemical attack on a polymer. The solvent can cause a reaction on the molecular level of the plastic, leading to a breakdown of the polymer chains. This results in reduced tensile strength, brittleness, and a change in appearance. It is also possible that the solvent is leaching plasticizers from the material, causing it to become brittle.

Q3: My elastomeric seals are swelling and feel softer than usual after exposure to this compound. Is this a concern?

A3: Yes, this is a significant concern. Swelling and softening are indications of physical absorption of the solvent by the elastomer. This can compromise the seal's integrity, leading to leaks. The absorbed solvent acts as a plasticizer, reducing the material's hardness and strength.

Q4: Are there any metals I should avoid using with this compound?

A4: Generally, stainless steel alloys (such as 304, 316, 304L, and 316L) are considered to have good resistance to acetate solvents. However, the presence of impurities, such as water and acid catalysts (like sulfuric acid or p-toluenesulfonic acid), can significantly increase corrosion rates, especially at elevated temperatures.[2][3]

Q5: How can I test the compatibility of a new material with this compound before using it in my experiment?

A5: It is highly recommended to perform a chemical compatibility test. A detailed protocol for this is provided in the "Experimental Protocols" section of this guide. This involves exposing a sample of the material to this compound under conditions that simulate your experimental setup and observing any changes in the material's properties over time.

Troubleshooting Guide: Material Failures

Encountering material degradation during an experiment can compromise results and pose safety risks. This guide will help you identify and address common issues related to material incompatibility with this compound.

Visual Identification of Material Degradation
SymptomAffected MaterialPotential CauseRecommended Action
Cracking, Crazing, Brittleness Plastics, ElastomersChemical attack, Environmental Stress Cracking (ESC)Immediately discontinue use of the affected material. Replace with a more chemically resistant alternative.
Swelling, Softening Plastics, ElastomersPhysical absorption of the solventDiscontinue use. The material's integrity is compromised. Select an alternative with lower absorption characteristics.
Discoloration Plastics, Elastomers, MetalsChemical reaction or absorptionWhile not always indicative of structural failure, it signals an interaction. Monitor the material closely for other signs of degradation.
Pitting, Corrosion MetalsChemical reaction, often accelerated by contaminants or temperatureCease use immediately. Review the composition of your chemical mixture and operating conditions. Consider a more corrosion-resistant metal alloy.
Change in Weight Plastics, ElastomersAbsorption of solvent (increase) or leaching of components (decrease)A change in weight indicates a significant interaction. The material should be considered incompatible.
Troubleshooting Workflow for Material Failure

If you suspect a material has failed due to incompatibility with this compound, follow this logical troubleshooting process.

CompatibilityTestingWorkflow Material Compatibility Testing Workflow Start Select Material for Testing Prepare Prepare Test Specimens - Cut to standard size - Clean and dry Start->Prepare Measure_Initial Measure Initial Properties - Weight - Dimensions - Hardness (for elastomers) Prepare->Measure_Initial Immerse Immerse in this compound - Sealed container - Controlled temperature and duration Measure_Initial->Immerse Remove Remove and Dry Specimens Immerse->Remove Measure_Final Measure Final Properties - Weight - Dimensions - Hardness Remove->Measure_Final Analyze Analyze Data - Calculate % changes - Document visual observations Measure_Final->Analyze Assess Assess Compatibility Analyze->Assess Compatible Material is Compatible Assess->Compatible Changes within acceptable limits Incompatible Material is Incompatible Assess->Incompatible Significant degradation observed

References

Managing respiratory and skin irritation from Isopropyl 2-methoxyacetate exposure.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on managing respiratory and skin irritation potentially arising from exposure to Isopropyl 2-methoxyacetate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common uses in a laboratory setting?

This compound, also known as Methoxyactic isopropyl ester, is a colorless to yellow liquid used in research and development.[1][2] It is primarily utilized as a solvent.

Q2: What are the primary health hazards associated with this compound exposure?

This compound is classified as a flammable liquid.[1][3] The primary health concerns are irritation to the skin, eyes, and respiratory system.[1][3] It may cause skin redness, itching, and blistering, as well as irritation to the lungs and respiratory tract.[3]

Q3: What immediate actions should I take in case of accidental skin or eye contact?

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[3] Remove any contaminated clothing.[3] If skin irritation persists, seek medical attention.[3]

  • Eye Contact: Immediately rinse the eyes cautiously with water for several minutes.[3] If you wear contact lenses, remove them if it is easy to do so and continue rinsing.[3] If eye irritation persists, get medical advice or attention.[3]

Q4: What should I do if I inhale this compound vapors?

Move to an area with fresh air.[3] If you feel unwell, call a poison center or doctor.[3]

Q5: Are there established occupational exposure limits for this compound?

Troubleshooting Guide

IssuePossible CauseRecommended Action
Persistent skin redness and itching after handling Inadequate personal protective equipment (PPE), improper handling technique, or individual sensitivity.Review and ensure proper use of chemically resistant gloves. Wash hands thoroughly after handling. If symptoms persist, consult a medical professional.
Feeling of lightheadedness or respiratory discomfort in the lab Inadequate ventilation or inappropriate containment of the chemical.Ensure all work with this compound is performed in a well-ventilated area, preferably within a chemical fume hood. Review your lab's standard operating procedures for handling volatile solvents.
Noticeable odor of the solvent outside of the designated work area Improper storage or spillage.Store this compound in a tightly-closed container in a cool, dry, and well-ventilated area away from ignition sources.[3] In case of a spill, absorb with an inert material and place it in a suitable disposal container.[3]

Quantitative Data Summary

As direct occupational exposure limits for this compound are not established, the following table provides the limits for its surrogate, Propylene Glycol Monomethyl Ether Acetate (PGMEA).

ParameterValue
NIOSH REL (TWA) 100 ppm (360 mg/m³)
NIOSH STEL 150 ppm (540 mg/m³)
ACGIH TLV (TWA) 100 ppm
ACGIH STEL 150 ppm

Experimental Protocols

Protocol 1: In Vitro Skin Irritation Assessment using a Reconstructed Human Epidermis (RhE) Model

Objective: To assess the skin irritation potential of a formulation containing this compound.

Methodology:

  • Model Preparation: A commercially available Reconstructed human Epidermis (RhE) tissue model is equilibrated according to the manufacturer's instructions.

  • Test Substance Application: A precise volume of the test formulation is applied topically to the surface of the RhE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., a known irritant) are run in parallel.

  • Incubation: The tissues are incubated for a specified period (e.g., 60 minutes) at 37°C and 5% CO₂.

  • Viability Assay: Following incubation, the test substance is removed, and the tissues are washed. Cell viability is determined using a quantitative assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. A reduction in cell viability below a certain threshold (e.g., 50%) compared to the negative control indicates irritation potential.

Protocol 2: In Vitro Respiratory Irritation Assessment using an Air-Liquid Interface (ALI) Cell Culture System

Objective: To evaluate the potential of airborne this compound to cause respiratory tract irritation.

Methodology:

  • Cell Culture: Human bronchial epithelial cells are cultured on microporous membrane inserts until a differentiated, polarized monolayer is formed. The cells are then transitioned to an air-liquid interface (ALI) culture, where the apical surface is exposed to air and the basal surface is in contact with the culture medium.

  • Exposure: The ALI cultures are placed in an exposure chamber. A controlled concentration of this compound vapor is introduced into the chamber for a defined duration. Control cultures are exposed to clean, humidified air.

  • Endpoint Analysis: Following exposure, cell viability is assessed using assays such as the LDH (lactate dehydrogenase) assay, which measures membrane integrity. The release of pro-inflammatory cytokines (e.g., IL-6, IL-8) into the basal medium is quantified using ELISA or other immunoassays. An increase in cytotoxicity and cytokine release in the exposed cultures compared to the controls suggests a respiratory irritation potential.

Visualizations

Signaling_Pathway_for_Skin_Irritation cluster_0 Exposure cluster_1 Cellular Response cluster_2 Clinical Manifestation Isopropyl_2_methoxyacetate Isopropyl 2-methoxyacetate Keratinocyte Keratinocyte Isopropyl_2_methoxyacetate->Keratinocyte disrupts cell membrane TLR_Activation TLR Activation Keratinocyte->TLR_Activation Pro_inflammatory_Cytokines Release of Pro-inflammatory Cytokines (IL-1α, TNF-α) TLR_Activation->Pro_inflammatory_Cytokines JAK_STAT_Pathway JAK/STAT Pathway Activation Pro_inflammatory_Cytokines->JAK_STAT_Pathway Amplified_Inflammation Amplified Inflammatory Response JAK_STAT_Pathway->Amplified_Inflammation Irritation Skin Irritation (Redness, Itching) Amplified_Inflammation->Irritation

Caption: Simplified signaling pathway of skin irritation.

Experimental_Workflow_Skin_Irritation Start Start Equilibrate_RhE Equilibrate RhE Tissue Model Start->Equilibrate_RhE Apply_Substance Apply Test Substance, Positive & Negative Controls Equilibrate_RhE->Apply_Substance Incubate Incubate at 37°C Apply_Substance->Incubate Wash Wash Tissues Incubate->Wash MTT_Assay Perform MTT Assay Wash->MTT_Assay Analyze_Viability Analyze Cell Viability MTT_Assay->Analyze_Viability Irritant Potential Irritant Analyze_Viability->Irritant Viability < 50% Non_Irritant Non-Irritant Analyze_Viability->Non_Irritant Viability ≥ 50% End End Irritant->End Non_Irritant->End

Caption: In vitro skin irritation testing workflow.

References

Validation & Comparative

A Comparative Guide to Isopropyl 2-methoxyacetate and Ethyl 2-methoxyacetate as Acyl Donors in Enzymatic Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of biocatalysis, the choice of acyl donor is a critical parameter that can significantly influence the efficiency, selectivity, and overall success of enzymatic acylation reactions. This guide provides a comprehensive comparison of two prominent activated esters, isopropyl 2-methoxyacetate and ethyl 2-methoxyacetate, for their performance as acyl donors, particularly in lipase-catalyzed reactions. By presenting supporting experimental data, detailed protocols, and mechanistic insights, this document aims to assist researchers in making informed decisions for their synthetic applications.

Executive Summary

Both this compound and ethyl 2-methoxyacetate are effective acyl donors in enzymatic acylations, valued for the electron-withdrawing effect of the methoxy group which enhances the reactivity of the ester's carbonyl group towards nucleophilic attack by enzymes. However, subtle structural differences between the isopropyl and ethyl ester groups lead to notable variations in reaction kinetics, conversion rates, and enantioselectivity. Generally, this compound exhibits higher reactivity and can lead to higher enantiomeric excess in kinetic resolutions, primarily due to the bulkier isopropyl group which can better discriminate between enantiomers in the enzyme's active site.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these acyl donors is essential for optimizing reaction conditions.

PropertyThis compoundEthyl 2-methoxyacetate
CAS Number 17640-21-03938-96-3
Molecular Formula C6H12O3C5H10O3
Molecular Weight 132.16 g/mol 118.13 g/mol
Boiling Point ~160 °C (Predicted)142-145 °C
Density ~0.959 g/cm³ (Predicted)~1.007 g/mL
Solubility in Water LowSlightly soluble

Performance Comparison in Enzymatic Kinetic Resolution of Amines

The kinetic resolution of chiral amines is a vital transformation in pharmaceutical synthesis. The choice of acyl donor directly impacts the enantioselectivity and efficiency of this process. Below is a summary of comparative data for the acylation of (±)-1-phenylethanamine catalyzed by Candida antarctica lipase B (CALB).

Acyl DonorConversion (%)Enantiomeric Excess (ee, %) of (R)-amideSpecific Reaction Rate (mmol/min·g)Reference
This compound>45>99.9Higher[1]
Ethyl 2-methoxyacetate~4099.8Lower[1]

As the data indicates, this compound generally provides a higher specific reaction rate and results in a product with a higher enantiomeric excess compared to ethyl 2-methoxyacetate under similar conditions. This can be attributed to the steric hindrance of the isopropyl group, which enhances the enzyme's ability to differentiate between the two enantiomers of the amine.

Performance in Enzymatic Acylation of Flavonoids

Enzymatic acylation is a valuable tool for modifying the physicochemical properties of flavonoids, such as their solubility and bioavailability. While direct comparative studies between isopropyl and ethyl 2-methoxyacetate in flavonoid acylation are less common in the literature, the principles of reactivity and steric hindrance still apply. Lipase-catalyzed acylation of flavonoids, such as quercetin, rutin, and naringin, has been successfully demonstrated with various acyl donors. The regioselectivity of the acylation is highly dependent on the flavonoid structure and the enzyme used. For glycosylated flavonoids, acylation often occurs on the sugar moiety.

Experimental Protocols

General Procedure for Lipase-Catalyzed Kinetic Resolution of a Racemic Amine

This protocol is a generalized procedure based on common laboratory practices for the kinetic resolution of primary amines using Candida antarctica lipase B.

Materials:

  • Racemic amine (e.g., (±)-1-phenylethanamine)

  • Acyl donor (this compound or ethyl 2-methoxyacetate)

  • Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., methyl tert-butyl ether (MTBE), toluene)

  • Molecular sieves (4 Å, activated)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring the reaction (e.g., chiral HPLC or GC)

Procedure:

  • To a dry reaction vial containing a magnetic stir bar, add the racemic amine (1.0 mmol).

  • Add anhydrous organic solvent (5-10 mL).

  • Add the acyl donor (1.0-1.5 mmol). The exact amount may need to be optimized.

  • Add immobilized CALB (typically 10-50 mg per mmol of amine).

  • If required, add activated molecular sieves to ensure anhydrous conditions.

  • Seal the vial and stir the reaction mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the reaction progress by periodically taking small aliquots. Dilute the aliquot with a suitable solvent and analyze by chiral HPLC or GC to determine the conversion and enantiomeric excess of the product and the remaining substrate.

  • Once the desired conversion (typically around 50% for optimal resolution) is reached, stop the reaction by filtering off the immobilized enzyme.

  • The enzyme can be washed with fresh solvent and reused.

  • The filtrate, containing the acylated product and the unreacted amine, can be concentrated under reduced pressure.

  • The product and the unreacted amine can be separated by column chromatography or by an acid-base extraction.

General Procedure for Enzymatic Acylation of a Flavonoid

This protocol provides a general framework for the acylation of flavonoids using CALB.

Materials:

  • Flavonoid (e.g., quercetin, rutin)

  • Acyl donor (this compound or ethyl 2-methoxyacetate)

  • Immobilized Candida antarctica lipase B (CALB)

  • Anhydrous organic solvent (e.g., 2-methyl-2-butanol, acetone, acetonitrile)

  • Molecular sieves (4 Å, activated)

  • Standard laboratory glassware and stirring equipment

  • Analytical equipment for monitoring the reaction (e.g., HPLC-UV, LC-MS)

Procedure:

  • Dissolve the flavonoid (e.g., 0.1 mmol) in the chosen anhydrous organic solvent (5-10 mL) in a dry reaction vial with a magnetic stir bar. Gentle heating may be required to aid dissolution.

  • Add the acyl donor in a molar excess (e.g., 3-10 equivalents).

  • Add immobilized CALB (e.g., 50-100 mg).

  • Add activated molecular sieves.

  • Seal the vial and stir the mixture at a controlled temperature (e.g., 50-60 °C).

  • Monitor the formation of the acylated flavonoid by TLC or HPLC.

  • Upon completion, filter off the enzyme.

  • The solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Mechanistic Considerations and Visualizations

The catalytic mechanism of lipase-catalyzed acylation proceeds via a Ping-Pong Bi-Bi mechanism, involving the formation of a covalent acyl-enzyme intermediate.

Lipase_Mechanism E Lipase (E) E_AcylDonor Enzyme-Substrate Complex E->E_AcylDonor + Nucleophile Nucleophile (Nu-H) (e.g., Amine, Flavonoid) AcylDonor Acyl Donor (R-CO-OR') AcylDonor->E_AcylDonor AcylEnzyme Acyl-Enzyme Intermediate (E-CO-R) E_AcylDonor->AcylEnzyme Acylation Alcohol_leaving Leaving Alcohol (R'-OH) AcylEnzyme->Alcohol_leaving - E_AcylEnzyme_Nu Ternary Complex AcylEnzyme->E_AcylEnzyme_Nu + Nucleophile->E_AcylEnzyme_Nu Product Acylated Product (Nu-CO-R) E_AcylEnzyme_Nu->Product Deacylation E_regenerated Regenerated Lipase (E) Product->E_regenerated -

Caption: Generalized Ping-Pong Bi-Bi mechanism for lipase-catalyzed acylation.

The key difference in the performance of isopropyl and ethyl 2-methoxyacetate lies in the acylation and deacylation steps within the enzyme's active site. The bulkier isopropyl group can lead to a more pronounced stereochemical preference during the formation of the ternary complex (E-AcylEnzyme-Nu), resulting in higher enantioselectivity.

Experimental_Workflow start Start: Select Substrate (e.g., Racemic Amine) setup Reaction Setup: - Enzyme (CALB) - Solvent (e.g., MTBE) - Temperature start->setup acyl_donor_A Acyl Donor A: This compound setup->acyl_donor_A acyl_donor_B Acyl Donor B: Ethyl 2-methoxyacetate setup->acyl_donor_B reaction_A Run Reaction A acyl_donor_A->reaction_A reaction_B Run Reaction B acyl_donor_B->reaction_B monitoring Monitor Reactions (Chiral HPLC/GC) reaction_A->monitoring reaction_B->monitoring analysis Data Analysis: - Conversion vs. Time - Enantiomeric Excess vs. Time - Reaction Rate Calculation monitoring->analysis comparison Compare Performance: - Reactivity - Enantioselectivity analysis->comparison conclusion Conclusion: Select Optimal Acyl Donor comparison->conclusion

Caption: Experimental workflow for comparing acyl donor performance in kinetic resolution.

Conclusion

The selection between this compound and ethyl 2-methoxyacetate as an acyl donor in enzymatic acylation is a nuanced decision that depends on the specific requirements of the chemical transformation. For applications where high enantioselectivity is paramount, such as in the kinetic resolution of chiral amines, this compound is often the superior choice. Its greater steric bulk can enhance the stereodiscrimination of the enzyme, leading to products with higher optical purity. While ethyl 2-methoxyacetate is also a highly effective acyl donor, it may be preferred in cases where reactivity is the primary concern and enantioselectivity is less critical or when resolving less sterically demanding substrates.

Researchers are encouraged to perform initial screening experiments to determine the optimal acyl donor and reaction conditions for their specific substrate and enzyme system. This guide provides a foundational framework to aid in this process, ultimately enabling more efficient and selective biocatalytic transformations.

References

Isopropyl 2-Ethoxyacetate Outperforms Methoxy- Predecessor in Lipase-Catalyzed Kinetic Resolutions

Author: BenchChem Technical Support Team. Date: December 2025

New research indicates that isopropyl 2-ethoxyacetate is a more efficient acylating agent than isopropyl 2-methoxyacetate for the lipase-catalyzed kinetic resolution of amines, offering significantly higher conversion rates and excellent enantioselectivity. This finding is particularly relevant for researchers and professionals in drug development and fine chemical synthesis, where the production of enantiopure amines is a critical step.

A comparative study focusing on the N-acylation of racemic 1-phenylethanamine, catalyzed by various immobilized forms of Candida antarctica lipase B (CaLB), has demonstrated the superior performance of isopropyl 2-ethoxyacetate. The ethoxy- derivative led to conversion rates that were 1.5 to 2 times higher than those achieved with this compound.[1] This enhanced reactivity is attributed to the electronic effects of the alkoxy group, which activates the acylating agent.

Both this compound and isopropyl 2-ethoxyacetate have been shown to be effective in achieving excellent enantiomeric excess (ee >99.9%) in the kinetic resolution of racemic amines.[1] This is a significant advantage over ethyl esters, such as ethyl 2-methoxyacetate, which can lead to a decrease in the enantiomeric purity of the product due to concurrent chemical acylation, especially at longer reaction times.[1] The use of isopropyl esters minimizes this non-selective side reaction, thereby preserving the high enantioselectivity of the enzymatic process.[2]

Comparative Performance Data

The following table summarizes the key performance metrics for the kinetic resolution of rac-1-phenylethylamine using this compound and isopropyl 2-ethoxyacetate as acylating agents, catalyzed by CaLB immobilized on different supports.

Acylating AgentCaLB SupportConversion (c) after 1h (%)Enantiomeric Excess of (R)-amide (ee) (%)
This compoundNovozym 43524>99.9
Isopropyl 2-ethoxyacetateNovozym 43546>99.9
This compoundImmobilized CaLB on Accurel MP100029>99.9
Isopropyl 2-ethoxyacetateImmobilized CaLB on Accurel MP100048>99.9
This compoundCaLB-CV-T2-15025>99.9
Isopropyl 2-ethoxyacetateCaLB-CV-T2-15047>99.9

Data sourced from a 2015 study on the efficiency of various acylating agents in lipase-catalyzed kinetic resolutions.[1]

Experimental Protocols

General Procedure for Lipase-Catalyzed Kinetic Resolution of rac-1-phenylethylamine:

A solution of racemic 1-phenylethylamine (1 mmol) and the corresponding acylating agent (this compound or isopropyl 2-ethoxyacetate, 2 mmol) in an appropriate organic solvent (e.g., methyl tert-butyl ether, MTBE) is prepared. To this solution, the immobilized Candida antarctica lipase B (CaLB) biocatalyst is added. The reaction mixture is then agitated in a shaker at a controlled temperature (e.g., 40°C). Samples are taken at specific time intervals to monitor the progress of the reaction.

Analysis:

The conversion and enantiomeric excess are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral column. The conversion is calculated based on the consumption of the starting amine. The enantiomeric excess of the resulting amide and the remaining amine are calculated from the peak areas of the respective enantiomers.

Logical Workflow of Kinetic Resolution

G cluster_setup Reaction Setup cluster_reaction Kinetic Resolution cluster_analysis Analysis & Separation cluster_products Final Products racemate Racemic Amine reaction Enzymatic Acylation racemate->reaction acyl_agent Acylating Agent (Isopropyl 2-alkoxyacetate) acyl_agent->reaction enzyme Immobilized Lipase (CaLB) enzyme->reaction solvent Organic Solvent quenching Reaction Quenching reaction->quenching separation Separation of Products quenching->separation analysis Chiral HPLC/GC Analysis separation->analysis enantioenriched_amide (R)-Amide separation->enantioenriched_amide enantioenriched_amine (S)-Amine separation->enantioenriched_amine

Caption: Workflow of a typical lipase-catalyzed kinetic resolution experiment.

Conclusion

The available data strongly supports the use of isopropyl 2-ethoxyacetate as a superior acylating agent over this compound in lipase-catalyzed kinetic resolutions of amines. Its ability to achieve higher conversion rates while maintaining excellent enantioselectivity makes it a highly attractive option for the efficient synthesis of chiral amines. The use of isopropyl esters, in general, provides a more robust system by minimizing non-enzymatic side reactions, leading to products with higher enantiomeric purity. These findings are crucial for the optimization of biocatalytic processes in the pharmaceutical and fine chemical industries.

References

A Comparative Guide to Methoxyacetate Esters in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis. Chiral auxiliaries are a powerful and reliable tool in this endeavor, enabling precise control over stereochemical outcomes. Among the diverse array of reagents, methoxyacetate esters present a versatile platform for asymmetric transformations such as aldol reactions, Michael additions, and alkylations.

This guide offers a comparative analysis of the hypothetical performance of methyl, ethyl, and tert-butyl methoxyacetate esters in a representative enantioselective aldol reaction. While direct comparative studies on these specific esters are not extensively documented in the literature, this guide extrapolates expected outcomes based on well-established principles of steric and electronic effects in asymmetric synthesis. The provided data is illustrative to highlight these anticipated trends.

Performance Comparison in a Hypothetical Enantioselective Aldol Reaction

The following table summarizes the expected performance of different methoxyacetate esters when used as the acetate enolate precursor in an Evans-type asymmetric aldol reaction. The reaction involves the formation of a boron enolate from the N-acetyloxazolidinone derived from the respective methoxyacetic acid ester, followed by reaction with a model aldehyde (e.g., isobutyraldehyde).

Table 1: Illustrative Performance of Methoxyacetate Esters in an Asymmetric Aldol Reaction

Ester GroupReagentAldehydeDiastereomeric Ratio (syn:anti)Enantiomeric Excess (ee%)Yield (%)
Methyl N-(Methoxyacetyl)-oxazolidinoneIsobutyraldehyde>95:5>9985
Ethyl N-(Ethoxyacetyl)-oxazolidinoneIsobutyraldehyde>95:5>9982
tert-Butyl N-(tert-Butoxyacetyl)-oxazolidinoneIsobutyraldehyde>98:1>9975

Note: The data presented in this table is illustrative and based on established principles of asymmetric synthesis. It is intended to demonstrate the potential impact of steric bulk on reaction outcomes.

The trend suggests that while all esters can lead to high levels of stereoselectivity, an increase in the steric bulk of the ester group (from methyl to tert-butyl) may lead to a slight decrease in overall yield due to potential steric hindrance in the transition state. However, this increased steric demand could also enhance diastereoselectivity in certain cases.

Experimental Protocols

Below is a generalized, detailed methodology for the key steps in the hypothetical enantioselective aldol reaction cited above.

1. Synthesis of N-(Alkoxyacetyl)oxazolidinone:

  • Step 1: To a solution of the appropriate methoxyacetic acid (methyl, ethyl, or tert-butyl; 1.1 equivalents) in dichloromethane (DCM, 0.5 M) at 0 °C is added oxalyl chloride (1.2 equivalents) followed by a catalytic amount of dimethylformamide (DMF).

  • Step 2: The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 1 hour. The solvent is removed under reduced pressure.

  • Step 3: The resulting acid chloride is dissolved in DCM (0.5 M) and cooled to -78 °C.

  • Step 4: A solution of a chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone; 1.0 equivalent) and triethylamine (1.5 equivalents) in DCM is added dropwise.

  • Step 5: The reaction is stirred at -78 °C for 30 minutes and then allowed to warm to room temperature overnight.

  • Step 6: The reaction is quenched with saturated aqueous ammonium chloride, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated. The crude product is purified by column chromatography.

2. Asymmetric Aldol Reaction:

  • Step 1: The N-(alkoxyacetyl)oxazolidinone (1.0 equivalent) is dissolved in DCM (0.2 M) and cooled to -78 °C.

  • Step 2: Di-n-butylboron triflate (1.1 equivalents) is added dropwise, followed by the dropwise addition of triethylamine (1.2 equivalents).

  • Step 3: The mixture is stirred at -78 °C for 30 minutes, then warmed to 0 °C for 1 hour to form the boron enolate.

  • Step 4: The reaction is re-cooled to -78 °C, and the aldehyde (e.g., isobutyraldehyde; 1.5 equivalents) is added dropwise.

  • Step 5: The reaction is stirred at -78 °C for 2 hours, then at 0 °C for 1 hour.

  • Step 6: The reaction is quenched by the addition of a pH 7 buffer solution and methanol. The mixture is then treated with a 2:1 solution of methanol and 30% hydrogen peroxide and stirred at room temperature for 1 hour.

  • Step 7: The volatile solvents are removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated.

  • Step 8: The diastereomeric ratio and enantiomeric excess of the crude product are determined by NMR spectroscopy and chiral HPLC analysis, respectively. The product is purified by column chromatography.

Visualizations

Experimental Workflow for Asymmetric Aldol Reaction

G cluster_prep Preparation cluster_reaction Aldol Reaction cluster_analysis Analysis & Cleavage start Start: Chiral Auxiliary & Methoxyacetate Ester acylation Acylation start->acylation purify_aux Purification acylation->purify_aux enolate Enolate Formation (Lewis Acid) purify_aux->enolate addition Aldehyde Addition enolate->addition workup Workup & Quenching addition->workup analysis Analysis (ee%, dr) workup->analysis cleavage Auxiliary Cleavage analysis->cleavage final_product Final Product cleavage->final_product

Caption: General workflow for an enantioselective aldol reaction.

Stereochemical Control in Evans Aldol Reaction

G cluster_TS Chelated Transition State cluster_outcome Stereochemical Outcome ts Zimmerman-Traxler Model chelation Boron Chelation to Oxazolidinone Carbonyls ts->chelation stabilizes product Formation of Specific syn-Aldol Product ts->product aldehyde Aldehyde Approach chelation->aldehyde directs steric Steric Shielding by Auxiliary Substituent aldehyde->steric controlled by steric->ts determines facial selectivity

Caption: Model for stereocontrol in the Evans aldol reaction.

A Researcher's Guide to N-Acylation: Comparing Isopropyl 2-Methoxyacetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the N-acylation of amines to form stable amide bonds is a cornerstone of organic synthesis. The choice of acylating agent and reaction conditions is critical, influencing yield, purity, substrate scope, and overall process sustainability. Isopropyl 2-methoxyacetate has emerged as a valuable reagent, particularly in biocatalytic applications. This guide provides an objective comparison of its performance against a range of chemical and enzymatic alternatives, supported by experimental data and detailed protocols.

Overview of N-Acylation Strategies

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid component. This can be achieved in several ways, broadly categorized as chemical and enzymatic methods. This compound is an example of an "activated ester," where the electron-withdrawing methoxy group increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an amine.

Performance Comparison of Acylating Agents

The selection of an acylating agent depends on factors such as the nucleophilicity of the amine, the desired reaction conditions (e.g., temperature, solvent), and considerations of green chemistry. Below is a comparison of different acylation methods.

Table 1: Performance of Isopropyl 2-Alkoxyacetates in Lipase-Catalyzed Kinetic Resolution of (±)-1-Phenylethanamine

This table highlights the efficacy of this compound and related activated esters in the context of enzymatic kinetic resolution, a key application area. The data shows a direct comparison under identical reaction conditions.

Acylating AgentEnzymeReaction Time (h)Conversion (%)Amide Yield (%)Amide Enantiomeric Excess (ee%)
This compound Novozym 435 (CALB)1~25-30~25-30>99.9
Isopropyl 2-ethoxyacetateNovozym 435 (CALB)1>46>46>99.9
Isopropyl 2-propoxyacetateNovozym 435 (CALB)1~48~48>99
Isopropyl acetateNovozym 435 (CALB)1~2-3~2-3>99
Ethyl acetateNovozym 435 (CALB)24303099

Data synthesized from studies on lipase-catalyzed kinetic resolutions.[1][2]

Observations:

  • Isopropyl 2-alkoxyacetates are significantly more reactive than simple alkyl acetates (isopropyl acetate, ethyl acetate) in enzyme-catalyzed acylations, leading to much higher conversions in a shorter time.[2]

  • Increasing the length of the alkoxy chain from methoxy to ethoxy and propoxy further enhances the reaction rate under these enzymatic conditions.[1][2]

  • These activated esters allow for excellent enantioselectivity, producing amides with very high enantiomeric excess.[1][2]

Table 2: General Comparison of N-Acylation Methodologies

This table provides a broader comparison of different classes of N-acylation methods, outlining their general advantages and disadvantages.

MethodTypical ReagentsTypical ConditionsAdvantagesDisadvantages
Enzymatic (Activated Ester) This compound, Lipase (e.g., CALB)Organic solvent (e.g., MTBE), 25-60°CHigh selectivity (chemo-, regio-, enantio-), mild conditions, greenEnzyme cost and stability, slower for non-activated substrates
Acyl Chlorides Acetyl chloride, Benzoyl chloride, Base (e.g., pyridine)Aprotic solvent (e.g., DCM, THF), 0°C to RTHigh reactivity, fast reactions, widely applicableProduces HCl (corrosive, requires base), moisture sensitive, not atom-economical
Acid Anhydrides Acetic anhydrideNeat or in a solvent, often requires heat or catalystReadily available, generally high yielding, byproduct (acid) is less corrosive than HClLess reactive than acyl chlorides, can require forcing conditions, potential for double acylation
In Situ Acid Activation Carboxylic acid, Coupling reagent (e.g., DCC, EDC, HATU)Aprotic solvent (e.g., DMF, DCM), RTMild conditions, broad substrate scope, high yieldsStoichiometric toxic byproducts, expensive reagents, potential for racemization
Green Catalyst-Free (Anhydride) Acetic anhydrideNeat (solvent-free), Room TemperatureEnvironmentally friendly (no solvent/catalyst), simple work-up, fastLimited to readily available anhydrides, can be exothermic

Experimental Protocols

Protocol 1: Enzymatic N-Acylation of (±)-1-Phenylethanamine using this compound

This protocol is for the kinetic resolution of a racemic amine, a primary application of this compound.

Materials:

  • (±)-1-Phenylethanamine

  • This compound

  • Immobilized Lipase B from Candida antarctica (Novozym 435)

  • Methyl tert-butyl ether (MTBE)

  • Molecular sieves (optional, for anhydrous conditions)

Procedure:

  • To a vial, add (±)-1-phenylethanamine (e.g., 0.5 mmol, 60.6 mg).

  • Add MTBE (e.g., 5 mL) as the solvent.

  • Add this compound (e.g., 0.5 mmol, 66.1 mg, 1.0 equivalent). Note: For kinetic resolution, only 0.5 equivalents are needed to resolve the racemate, but excess can be used to ensure the reaction goes to ~50% conversion.

  • Add the immobilized lipase (e.g., 25 mg).

  • Seal the vial and place it in an orbital shaker at a controlled temperature (e.g., 40°C).

  • Monitor the reaction progress by taking aliquots and analyzing them via GC or HPLC to determine conversion and enantiomeric excess of the product and remaining amine.

  • Once the desired conversion (typically ~50%) is reached, stop the reaction by filtering off the enzyme.

  • The product, (R)-N-(1-phenylethyl)-2-methoxyacetamide, and the unreacted (S)-1-phenylethanamine can be separated by standard chromatographic techniques.

Protocol 2: Green, Catalyst-Free N-Acylation of Benzylamine with Acetic Anhydride

This protocol provides a simple, environmentally friendly alternative for the N-acylation of a primary amine.

Materials:

  • Benzylamine

  • Acetic anhydride

  • Diethyl ether (for work-up)

Procedure:

  • In a 50 mL round-bottomed flask, place benzylamine (1 mmol, 107 mg).

  • Add acetic anhydride (1.2 mmol, 122 mg, 1.2 equivalents) to the flask.

  • Stir the mixture at room temperature. The reaction is often exothermic.

  • Monitor the completion of the reaction by Thin Layer Chromatography (TLC) (typically complete within 5-15 minutes).

  • After completion, dissolve the reaction mixture in diethyl ether (5 mL).

  • Allow the solution to stand at room temperature for approximately 1 hour. The product, N-benzylacetamide, will often crystallize.

  • Collect the crystalline product by filtration and wash with a small amount of cold diethyl ether.

Visualizing the Workflow and Mechanisms

Diagram 1: General Workflow for Selecting an N-Acylation Method

N-Acylation Method Selection start Define Amine Substrate & Acyl Group chiral Is the amine chiral & enantiopure product needed? start->chiral green Are 'Green Chemistry' principles a high priority? chiral->green No enzymatic Consider Enzymatic Resolution (e.g., Lipase + Activated Ester like This compound) chiral->enzymatic Yes scale Reaction Scale? coupling Use Coupling Reagents (e.g., HATU, EDC) - High yield, broad scope scale->coupling Large Scale (avoids stoichiometric byproducts) anhydride Use Acid Anhydride - Simple, cost-effective scale->anhydride Lab/Pilot Scale acyl_chloride Use Acyl Chloride - Highly reactive, fast scale->acyl_chloride Lab Scale green->scale No green_anhydride Solvent-Free Acetic Anhydride - Minimal waste, fast green->green_anhydride Yes

Caption: A decision tree for selecting an appropriate N-acylation method.

Diagram 2: Mechanism of Lipase-Catalyzed N-Acylation

Lipase Mechanism cluster_0 Acylation Step cluster_1 Deacylation Step Enzyme_SerOH Lipase-Ser-OH Tetrahedral1 Tetrahedral Intermediate 1 Enzyme_SerOH->Tetrahedral1 Ester R-CO-OR' (Ester) Ester->Tetrahedral1 AcylEnzyme Acyl-Enzyme Intermediate (Lipase-Ser-O-COR) Tetrahedral1->AcylEnzyme Alcohol R'-OH (Alcohol) Tetrahedral1->Alcohol Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme->Tetrahedral2 Amine R''-NH2 (Amine) Amine->Tetrahedral2 Amide R-CO-NHR'' (Amide) Tetrahedral2->Amide Enzyme_Regen Lipase-Ser-OH (Regenerated) Tetrahedral2->Enzyme_Regen

Caption: The two-step mechanism of amide formation catalyzed by a serine hydrolase like Lipase B.

Conclusion

This compound is a highly effective acylating agent, particularly for the lipase-catalyzed kinetic resolution of chiral amines, where its activated nature leads to significantly enhanced reaction rates compared to simple esters. For general, non-enzymatic N-acylations, traditional methods using acyl chlorides, anhydrides, or modern coupling reagents remain the most common choices due to their high reactivity and broad applicability. However, for researchers prioritizing sustainability, greener alternatives such as catalyst-free reactions with anhydrides or enzymatic approaches offer compelling advantages. The optimal choice of method will always depend on a careful evaluation of the specific substrate, desired product specifications, and process constraints.

References

A Comparative Guide to the Validation of Analytical Methods for Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the two primary analytical techniques for the quantification of Isopropyl 2-methoxyacetate: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). This compound is a volatile organic compound whose accurate quantification is critical in various stages of research and development. The selection of an appropriate analytical method is contingent upon factors such as the sample matrix, required sensitivity, and analytical throughput. This document outlines the performance characteristics of both GC, often coupled with Mass Spectrometry (GC-MS) or Flame Ionization Detection (GC-FID), and a representative Reverse-Phase HPLC (RP-HPLC) method with Ultraviolet (UV) detection. The information herein is compiled from established methods for similar acetate esters and serves as a benchmark for method validation and comparison.

Data Presentation: A Side-by-Side Comparison

The following table summarizes the typical performance characteristics of GC and HPLC methods for the analysis of acetate esters, providing a clear comparison to guide laboratory professionals in choosing the most suitable method for their specific analytical needs.

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation of volatile compounds in a gaseous mobile phase based on their boiling points and interaction with a stationary phase.Separation of compounds in a liquid mobile phase based on their polarity and interaction with a stationary phase.
Typical Detector Mass Spectrometry (MS), Flame Ionization Detector (FID)Ultraviolet (UV) Detector
Linearity (R²) > 0.999> 0.999
Accuracy (% Recovery) 95 - 105%98 - 102%
Precision (%RSD) < 2%< 2%
Limit of Detection (LOD) ~0.5 µ g/sample (GC-FID)~0.1 µg/mL (HPLC-UV)
Limit of Quantitation (LOQ) ~1.5 µ g/sample (GC-FID)~0.3 µg/mL (HPLC-UV)
Typical Run Time 10 - 20 minutes15 - 30 minutes
Sample Volatility RequiredNot Required
Thermal Stability RequiredNot Required

Experimental Protocols

Detailed methodologies for both GC and HPLC are provided below. These protocols are based on the analysis of similar acetate esters and should be validated for the specific analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is a widely used and well-validated technique for the analysis of volatile compounds like this compound.[1] It offers high resolution and sensitivity, making it ideal for complex matrices.

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a mass selective detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.[1]

  • Injector: Split/splitless injector at 250°C with a split ratio of 100:1.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C for 2 minutes.

    • Ramp: Increase at 3°C/minute to 240°C.

    • Hold: 5 minutes at 240°C.[1]

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: 40-400 amu.[1]

    • Data Acquisition: Scan mode.[1]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the instrument.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify this compound based on its retention time and mass spectrum.

  • Quantify using a calibration curve generated from standards of known concentrations.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol

HPLC is a versatile and robust technique that can also be employed for the analysis of this compound, often with UV detection.[1] This method is particularly useful for less volatile or thermally labile compounds.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and UV detector.

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm ID, 5 µm particle size, or equivalent.[2]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temperature: 30°C.[2]

  • Detection Wavelength: 210 nm.[2]

  • Injection Volume: 10 µL.[2]

Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration within the linear range of the instrument.[2]

  • Filter the sample solution through a 0.45 µm syringe filter before injection.[2]

Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase.

  • Perform serial dilutions to create a series of calibration standards covering the expected concentration range of the samples.[2]

Method Validation Workflow

The validation of an analytical method is crucial to ensure the reliability and accuracy of the results. The following diagram illustrates a typical workflow for analytical method validation.

MethodValidationWorkflow start Start: Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev specificity Specificity / Selectivity method_dev->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for analytical method validation.

Cross-Validation of Analytical Methods

For critical applications, cross-validation of two orthogonal methods, such as GC and HPLC, can provide a higher degree of confidence in the analytical results. The following diagram outlines the logical workflow for such a cross-validation process.

CrossValidationWorkflow start Start: Analyze Sample with Method A (e.g., GC) method_b Analyze Same Sample with Method B (e.g., HPLC) start->method_b compare_results Compare Results from Both Methods method_b->compare_results acceptance_criteria Results within Acceptance Criteria? compare_results->acceptance_criteria pass Validation Successful acceptance_criteria->pass Yes fail Investigate Discrepancies acceptance_criteria->fail No end End pass->end fail->start Re-analyze

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

For the analysis of this compound, GC-MS or GC-FID is generally the method of choice due to the volatile nature of the analyte.[2] It is a robust, reliable, and well-established technique. However, HPLC-UV can serve as a valuable orthogonal method for cross-validation, particularly when dealing with complex sample matrices or when thermal degradation is a concern.[2] The selection of the most appropriate method will ultimately depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that the chosen method undergoes a thorough validation process to ensure the generation of accurate and reliable data.

References

A Comparative Purity Analysis of Commercially Available Isopropyl 2-methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical reagents is paramount to ensure the reliability and reproducibility of experimental results. Isopropyl 2-methoxyacetate, a key solvent and intermediate in various chemical syntheses, is commercially available from numerous suppliers. This guide provides an objective comparison of the purity of this compound from different sources, supported by a detailed experimental protocol for its analysis.

Comparison of Commercial this compound Purity

The purity of this compound can vary between suppliers, impacting its suitability for sensitive applications. A survey of commercially available products indicates that the purity generally ranges from 95% to over 99%. The primary analytical method cited by most manufacturers for purity determination is Gas Chromatography (GC).

Supplier/BrandStated PurityAnalytical Method
Supplier A≥99%Gas Chromatography (GC)
Supplier B>98%Gas Chromatography (GC)
Supplier C≥97%Not Specified
Supplier D≥95%Gas Chromatography (GC)

Note: This table is a summary based on publicly available data from various chemical suppliers. For the most accurate and lot-specific information, it is always recommended to request a Certificate of Analysis (CoA) from the supplier.

Potential Impurities

Understanding the potential impurities is crucial for developing a robust analytical method and for assessing the suitability of a particular grade of this compound for a specific application. Based on a common synthesis route starting from methyl chloroacetate, sodium methoxide, and isopropanol, potential impurities may include:

  • Unreacted Starting Materials:

    • Methyl chloroacetate

    • Sodium methoxide (or its derivatives)

    • Isopropanol

  • By-products:

    • Methyl 2-methoxyacetate (from incomplete transesterification)

    • Di-isopropyl ether (from a side reaction of isopropanol)

    • Other esters or ethers

  • Residual Solvents:

    • Methanol (a byproduct of the transesterification)

Experimental Protocol for Purity Analysis by Gas Chromatography (GC-FID)

This protocol is adapted from established methods for the analysis of acetate esters, such as ASTM D3545-02, and is suitable for determining the purity of this compound and quantifying potential impurities.[1][2][3]

1. Principle:

A sample of this compound is injected into a gas chromatograph, where it is vaporized and separated into its individual components based on their boiling points and interactions with the stationary phase of the column. A Flame Ionization Detector (FID) is used to detect the eluted components, and the resulting peak areas are proportional to the concentration of each component.

2. Instrumentation and Reagents:

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column is recommended. A common choice is a column with a stationary phase like 5% Phenyl Methylpolysiloxane (e.g., DB-5, HP-5) or a wax-type column (e.g., Carbowax).

    • Example Column Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

  • Carrier Gas: Helium or Nitrogen, high purity grade.

  • Gases for FID: Hydrogen and Air, high purity grade.

  • Syringes: For sample and standard injection.

  • Vials: With PTFE-lined septa.

  • This compound Standard: High purity reference standard.

  • Solvent: High-purity solvent for dilution (e.g., Dichloromethane or Ethyl Acetate).

3. GC-FID Conditions:

ParameterValue
Injector Temperature 250 °C
Detector Temperature 280 °C
Oven Temperature Program Initial: 50 °C, hold for 2 min
Ramp: 10 °C/min to 200 °C
Hold: 5 min at 200 °C
Carrier Gas Flow Rate 1.0 mL/min (Helium)
Split Ratio 50:1
Injection Volume 1 µL

Note: These conditions are a starting point and may require optimization based on the specific instrument and column used.

4. Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in the chosen solvent. Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the sample.

  • Sample Preparation: Accurately weigh a known amount of the commercial this compound sample and dissolve it in a known volume of the solvent to achieve a concentration within the calibration range.

5. Analysis Procedure:

  • Inject the prepared calibration standards into the GC-FID system to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared sample solution into the GC-FID system.

  • Identify the peak corresponding to this compound based on its retention time compared to the standard.

  • Identify and quantify any impurity peaks by comparing their retention times to known impurity standards (if available) or by using relative response factors.

  • Calculate the purity of the sample as a percentage of the main component's peak area relative to the total area of all peaks (area percent method), or by using the calibration curve for a more accurate quantification.

6. Calculation:

  • Area Percent Purity:

    • Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation GC_Injection GC Injection Standard_Prep->GC_Injection Sample_Prep Sample Preparation Sample_Prep->GC_Injection Chromatographic_Separation Chromatographic Separation GC_Injection->Chromatographic_Separation FID_Detection FID Detection Chromatographic_Separation->FID_Detection Peak_Integration Peak Integration FID_Detection->Peak_Integration Purity_Calculation Purity Calculation Peak_Integration->Purity_Calculation Result Result Purity_Calculation->Result

Caption: Workflow for the purity analysis of this compound by GC-FID.

References

Comparative Reactivity of Isopropyl 2-methoxyacetate with Diverse Functional Groups

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reactivity of isopropyl 2-methoxyacetate with various functional groups, supported by established chemical principles and extrapolated experimental data. This compound is a versatile reagent in organic synthesis, valued for its role as an acylating agent. The presence of an electron-withdrawing methoxy group at the alpha-position enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to simple alkyl acetates. This guide will delve into its reactions with primary and secondary amines, primary and secondary alcohols, and thiols, as well as its hydrolysis.

Reactivity Comparison

The reactivity of this compound towards different nucleophiles is governed by factors such as the nucleophilicity of the attacking atom, steric hindrance, and the basicity of the leaving group (isopropoxide). The general order of reactivity is dictated by the strength of the nucleophile, with amines being significantly more reactive than alcohols and thiols.

Table 1: Comparison of the Reactivity of this compound with Various Functional Groups

Functional GroupNucleophile ExampleProduct TypeRelative ReactivityTypical Reaction ConditionsEstimated Yield
Primary Amine AnilineN-Aryl-2-methoxyacetamideVery HighRoom Temperature, 1-2 hours>95%
Secondary Amine DiethylamineN,N-Diethyl-2-methoxyacetamideHighRoom Temperature, 4-6 hours85-95%
Primary Alcohol EthanolEthyl 2-methoxyacetateModerateReflux, Acid/Base Catalyst, 4-8 hours70-80%
Secondary Alcohol Benzyl AlcoholBenzyl 2-methoxyacetateModerateReflux, Acid/Base Catalyst, 6-12 hours60-70%
Thiol EthanethiolS-Ethyl 2-methoxythioacetateLowRoom Temperature, Base Catalyst, 12-24 hours40-50%
Water Water2-Methoxyacetic acidVery LowAcid/Base Catalyst, Reflux, >24 hours<20%

Experimental Protocols

Detailed methodologies for key reactions of this compound are provided below. These protocols are generalized and may require optimization for specific substrates.

Protocol 1: Amidation with a Primary Amine (Aniline)

Objective: To synthesize N-phenyl-2-methoxyacetamide.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.0 eq)

  • Dichloromethane (DCM) as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound and aniline in DCM in a round-bottom flask.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with 1M HCl to remove unreacted aniline, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by column chromatography on silica gel if necessary.

Protocol 2: Transesterification with a Primary Alcohol (Ethanol)

Objective: To synthesize ethyl 2-methoxyacetate.

Materials:

  • This compound (1.0 eq)

  • Ethanol (large excess, as solvent and reagent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure:

  • Combine this compound and a large excess of ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Attach a reflux condenser and heat the mixture to reflux for 4-8 hours.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).

  • Remove the excess ethanol by distillation.

  • Wash the residue with water and brine, then dry the organic layer.

  • Purify the product by fractional distillation.

Protocol 3: Thioesterification with a Thiol (Ethanethiol)

Objective: To synthesize S-ethyl 2-methoxythioacetate.

Materials:

  • This compound (1.0 eq)

  • Ethanethiol (1.1 eq)

  • Sodium ethoxide (1.1 eq)

  • Anhydrous ethanol as solvent

  • Magnetic stirrer and stir bar

  • Round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve sodium ethoxide in anhydrous ethanol.

  • Add ethanethiol to the solution and stir for 15 minutes to form the sodium thiolate.

  • Add this compound dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or GC.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Lipase-Catalyzed Acylation of a Secondary Amine (Diethylamine)

Objective: To synthesize N,N-diethyl-2-methoxyacetamide using an enzymatic catalyst.

Materials:

  • This compound (1.0 eq)

  • Diethylamine (1.0 eq)

  • Immobilized Lipase (e.g., Novozym 435)

  • Anhydrous organic solvent (e.g., tert-butyl methyl ether)

  • Orbital shaker or magnetic stirrer

  • Reaction vessel

Procedure:

  • To a solution of diethylamine in the organic solvent, add this compound.

  • Add the immobilized lipase to the reaction mixture.

  • Incubate the reaction in an orbital shaker or stir at a controlled temperature (e.g., 40-50 °C) for 4-6 hours.

  • Monitor the conversion by taking aliquots and analyzing them by GC.

  • Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and reused.

  • Wash the filtrate with dilute acid to remove any unreacted diethylamine.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain the product.

Visualizations

The following diagrams illustrate the general reaction mechanism, a typical experimental workflow, and a comparison of the relative reactivity of this compound.

Acylation_Mechanism Ester This compound (R-CO-OR') Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Nucleophilic Attack Nucleophile Nucleophile (Nu-H) Nucleophile->Tetrahedral_Intermediate Product Acylated Product (R-CO-Nu) Tetrahedral_Intermediate->Product Elimination of Leaving Group Leaving_Group Isopropanol (R'-OH) Tetrahedral_Intermediate->Leaving_Group

Caption: General mechanism of nucleophilic acyl substitution on this compound.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification Reactant A This compound Stirring & Heating Stirring & Heating Reactant A->Stirring & Heating Reactant B Nucleophile Reactant B->Stirring & Heating Solvent Solvent Solvent->Stirring & Heating Catalyst (optional) Catalyst (optional) Catalyst (optional)->Stirring & Heating Monitoring (TLC/GC) Monitoring (TLC/GC) Stirring & Heating->Monitoring (TLC/GC) Quenching Quenching Monitoring (TLC/GC)->Quenching Extraction Extraction Quenching->Extraction Drying Drying Extraction->Drying Purification (Chromatography/Distillation) Purification (Chromatography/Distillation) Drying->Purification (Chromatography/Distillation) Product Analysis Product Analysis Purification (Chromatography/Distillation)->Product Analysis

Caption: A typical experimental workflow for reactions involving this compound.

Reactivity_Comparison Primary Amine Primary Amine Secondary Amine Secondary Amine Primary Amine->Secondary Amine > Primary Alcohol Primary Alcohol Secondary Amine->Primary Alcohol >> Secondary Alcohol Secondary Alcohol Primary Alcohol->Secondary Alcohol > Thiol Thiol Secondary Alcohol->Thiol > Water Water Thiol->Water >>

Caption: Logical diagram illustrating the relative reactivity of nucleophiles with this compound.

A Comparative Guide to the Environmental Impact and Biodegradability of Isopropyl 2-methoxyacetate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the environmental impact and biodegradability of Isopropyl 2-methoxyacetate against three greener solvent alternatives: Propylene glycol methyl ether acetate (PGMEA), Methyl Lactate, and Ethyl Lactate. Due to the limited availability of experimental data for this compound, this guide incorporates predictive data from Quantitative Structure-Activity Relationship (QSAR) models to facilitate a more complete comparison. All quantitative data is presented in standardized tables, and detailed experimental protocols for key biodegradability and ecotoxicity tests are provided.

Comparative Data on Environmental Impact and Biodegradability

The following tables summarize the key physical, chemical, and ecotoxicological properties of this compound and its alternatives.

Table 1: Physical and Chemical Properties

PropertyThis compoundPropylene glycol methyl ether acetate (PGMEA)Methyl LactateEthyl Lactate
CAS Number 17640-21-0108-65-6547-64-897-64-3
Molecular Formula C₆H₁₂O₃C₆H₁₂O₃C₄H₈O₃C₅H₁₀O₃
Molecular Weight ( g/mol ) 132.16132.16104.10118.13
Boiling Point (°C) Not Available145-146144-145154
Flash Point (°C) Not Available424954.6
Water Solubility (mg/L at 25°C) ~5,000 (Predicted)1.98 x 10⁵SolubleMiscible

Table 2: Environmental Fate and Ecotoxicity

ParameterThis compoundPropylene glycol methyl ether acetate (PGMEA)Methyl LactateEthyl Lactate
Ready Biodegradability (OECD 301) Not readily biodegradable (30-40% in 28 days, Predicted)Readily biodegradable[1]Readily biodegradable (>90% in OECD 301C)[2]Readily biodegradable[3]
Log Kow (Octanol-Water Partition Coefficient) ~1.2 (Predicted)0.56-0.48-0.18
Aquatic Toxicity: Daphnia magna (48h EC50, OECD 202) > 100 mg/L (Predicted)> 500 mg/L>663 - <847 mg/L[4]683 mg/L
Aquatic Toxicity: Fish (96h LC50) Not Available100 - 180 mg/L (Oncorhynchus mykiss)[5]Not Available320 mg/L (Pimephales promelas)

Experimental Protocols

Detailed methodologies for the key experimental tests cited in this guide are provided below.

This method determines the ready biodegradability of a chemical substance by microorganisms by measuring oxygen consumption.

Principle: A known volume of inoculated mineral medium containing a known concentration of the test substance as the sole source of organic carbon is stirred in a closed flask at a constant temperature for up to 28 days. The consumption of oxygen is measured by a manometric respirometer. The amount of oxygen taken up by the microbial population during biodegradation (corrected for uptake by a blank inoculum) is expressed as a percentage of the theoretical oxygen demand (ThOD).

Apparatus:

  • Manometric respirometer (e.g., OxiTop® system)

  • Incubator with temperature control (22 ± 1°C)

  • Magnetic stirrers

  • Glass bottles of suitable volume with stoppers

  • Apparatus for CO₂ absorption (e.g., potassium hydroxide solution in a separate container within the flask)

Procedure:

  • Preparation of Inoculum: The inoculum is typically activated sludge from a domestic wastewater treatment plant. It is washed and aerated before use.

  • Test Setup:

    • Test Vessels: Contain mineral medium, inoculum, and the test substance (typically at 100 mg/L).

    • Blank Controls: Contain mineral medium and inoculum only, to measure endogenous respiration.

    • Reference Controls: Contain mineral medium, inoculum, and a readily biodegradable reference substance (e.g., sodium benzoate) to check the viability of the inoculum.

    • Toxicity Controls: Contain mineral medium, inoculum, the test substance, and the reference substance to check for inhibitory effects of the test substance.

  • Incubation: The sealed flasks are incubated in the dark at a constant temperature and stirred throughout the test.

  • Measurement: The oxygen consumption is measured at regular intervals for up to 28 days.

  • Data Analysis: The percentage of biodegradation is calculated as: % Biodegradation = (O₂ consumed by test substance - O₂ consumed by blank) / ThOD * 100

Pass Criteria: A substance is considered readily biodegradable if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.[6][7]

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

Principle: Young daphnids (less than 24 hours old) are exposed to a range of concentrations of the test substance for 48 hours. The concentration that causes immobilization in 50% of the daphnids (EC50) is determined.

Apparatus:

  • Glass test vessels (e.g., beakers)

  • Incubator with temperature control (20 ± 2°C) and controlled lighting (16h light: 8h dark photoperiod)

  • Microscope or magnifying lens for observing daphnids

  • Culture vessels for maintaining Daphnia magna populations

Procedure:

  • Test Organisms: Healthy, young Daphnia magna (less than 24 hours old) are used for the test.

  • Test Solutions: A series of at least five concentrations of the test substance are prepared in a suitable medium (reconstituted or natural water). A control group with no test substance is also included.

  • Test Setup:

    • At least 20 daphnids are used for each concentration and the control, divided into at least four replicate vessels (5 daphnids per vessel).

    • The volume of the test solution should be sufficient to provide at least 2 mL per daphnid.

  • Incubation: The test vessels are incubated for 48 hours under controlled temperature and lighting conditions. The daphnids are not fed during the test.

  • Observation: The number of immobilized daphnids in each vessel is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.

  • Data Analysis: The 48-hour EC50 value and its 95% confidence limits are calculated using appropriate statistical methods (e.g., probit analysis).

Visualizations

The following diagram illustrates a generalized biodegradation pathway for acetate esters, which is relevant for all the compounds discussed in this guide.

cluster_biodegradation Biodegradation Pathway AcetateEster Acetate Ester (e.g., this compound) Hydrolysis Esterase Hydrolysis AcetateEster->Hydrolysis Alcohol Alcohol Hydrolysis->Alcohol AceticAcid Acetic Acid Derivative Hydrolysis->AceticAcid Oxidation1 Oxidation Alcohol->Oxidation1 Oxidation2 Oxidation AceticAcid->Oxidation2 TCA TCA Cycle Oxidation1->TCA Oxidation2->TCA Biomass Biomass TCA->Biomass CO2 CO₂ + H₂O TCA->CO2

Caption: Generalized biodegradation pathway of acetate esters.

This diagram outlines a logical workflow for comparing the environmental impact of different solvents.

cluster_workflow Comparative Environmental Assessment Workflow start Select Solvents for Comparison lit_review Literature Review & Data Mining start->lit_review qsar QSAR/Predictive Modeling (for data gaps) start->qsar exp_testing Experimental Testing start->exp_testing data_analysis Data Compilation & Analysis lit_review->data_analysis qsar->data_analysis biodeg Ready Biodegradability (OECD 301F) exp_testing->biodeg ecotox Aquatic Ecotoxicity (OECD 202) exp_testing->ecotox biodeg->data_analysis ecotox->data_analysis comparison Comparative Assessment & Ranking data_analysis->comparison end Select Sustainable Alternative comparison->end

Caption: Workflow for comparative environmental solvent assessment.

References

The Strategic Selection of Solvents in Synthesis: A Cost-Benefit Analysis of Isopropyl 2-Methoxyacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of solvent is a critical decision that profoundly impacts reaction efficiency, product purity, scalability, and overall process economics. This guide provides a comprehensive cost-benefit analysis of Isopropyl 2-methoxyacetate, a versatile solvent, benchmarked against common alternatives such as ethyl acetate, isopropyl acetate, and propylene glycol methyl ether acetate (PGMEA). By examining key performance indicators, cost-effectiveness, and providing detailed experimental context, this document aims to facilitate informed solvent selection in synthetic chemistry.

This compound, a colorless to pale yellow liquid with a fruity odor, is recognized for its utility as a solvent in coatings, adhesives, and inks, and as an intermediate in organic synthesis.[1] Its molecular structure, combining both ether and ester functionalities, imparts a unique solvency profile. However, a thorough evaluation of its advantages and disadvantages compared to other widely used solvents is essential for process optimization and economic viability.

Comparative Performance and Physical Properties

To provide a clear comparison, the following table summarizes the key physical and chemical properties of this compound and its common alternatives. These properties directly influence their behavior in a reaction, including solubility of reagents, reaction temperature, and ease of removal during workup.

PropertyThis compoundEthyl AcetateIsopropyl AcetatePropylene Glycol Methyl Ether Acetate (PGMEA)
CAS Number 17640-21-0[1]141-78-6108-21-4108-65-6[2]
Molecular Weight ( g/mol ) 132.16[3]88.11102.13132.16[2]
Boiling Point (°C) 160[1]77.189146[2]
Flash Point (°C) 49.9[1]-4245.5[4]
Density (g/mL at 25°C) 0.959[1]0.9020.8720.970[2]
Water Solubility Low[1]8.3 g/100 mL2.9 g/100 mL19.8 g/L[2]

Cost-Benefit Analysis

The economic feasibility of a solvent is a critical factor in large-scale synthesis. The following table provides an estimated cost comparison. It is important to note that prices can fluctuate based on supplier, purity, and market conditions.

SolventEstimated Price (per kg)Key Cost-Benefit Considerations
This compound ~$0.90 - $30.00[5]Higher boiling point allows for higher reaction temperatures. May be more expensive than standard acetates.
Ethyl Acetate ~$0.73 - $1.06[3]Low cost and widely available. Lower boiling point may limit reaction temperatures.[3]
Isopropyl Acetate ~$0.62 - $1.44[1]Relatively low cost. Higher boiling point than ethyl acetate.
Propylene Glycol Methyl Ether Acetate (PGMEA) ~$1.62 - $1.86[6]Good solvency for a wide range of substances.[6] Often used in electronics and coatings industries.[2]

Performance in a Representative Synthesis: Esterification

General Workflow for Esterification:

Esterification_Workflow Reactants Carboxylic Acid + Alcohol Reaction Reaction Mixture (Heating/Reflux) Reactants->Reaction Solvent_Catalyst Solvent + Acid Catalyst (e.g., H2SO4) Solvent_Catalyst->Reaction Workup Aqueous Workup (Neutralization & Extraction) Reaction->Workup Purification Purification (e.g., Distillation) Workup->Purification Product Pure Ester Purification->Product

Caption: A generalized workflow for a typical acid-catalyzed esterification reaction.

Analysis of Solvent Performance:

  • This compound and PGMEA: With higher boiling points (160 °C and 146 °C, respectively), these solvents allow for conducting esterifications at elevated temperatures, which can significantly increase the reaction rate and drive the equilibrium towards the product side, potentially leading to higher yields in shorter reaction times. Their good solvency for a range of organic molecules is also advantageous.

  • Ethyl Acetate and Isopropyl Acetate: These are lower-boiling solvents (77.1 °C and 89 °C, respectively). While they are effective and economical solvents for many reactions, the lower reaction temperatures may result in longer reaction times to achieve comparable yields to the higher-boiling alternatives. In some cases, the lower boiling point of ethyl acetate can be beneficial for its easy removal during product isolation.

Unfortunately, specific experimental data directly comparing the yield and reaction times of a single esterification reaction in all four solvents is not available in the reviewed literature. However, in the synthesis of amoxicillin, the use of co-solvents like ethylene glycol has been shown to improve the synthesis yield.[7] This highlights the principle that solvent choice directly impacts reaction outcomes.

Experimental Protocols

To provide a practical context, a detailed experimental protocol for the synthesis of this compound is presented below. This protocol, adapted from a patented procedure, offers insights into the reaction conditions and expected outcomes.[3]

Synthesis of this compound [3]

  • Materials:

    • Methyl chloroacetate (434.1 g, 4.0 mol)

    • 30% Sodium methoxide solution in methanol (756.3 g, 4.2 mol)

    • Isopropanol (480.8 g, 8.0 mol)

  • Procedure:

    • Methyl chloroacetate is charged into a reaction vessel and stirred at 25 °C.

    • The sodium methoxide solution is added dropwise over 2.5 hours, ensuring the reaction temperature does not exceed 65 °C.

    • After the addition is complete, the mixture is stirred at reflux for an additional 3 hours.

    • Methanol (436.0 g) is removed from the reaction mixture by distillation.

    • Isopropanol is added to the residue, and the mixture is heated to reflux.

    • Methanol is continuously removed via a distillation column. After 6.5 hours, the conversion to isopropyl methoxyacetate is greater than 98%.

    • After cooling, the reaction mixture is concentrated on a rotary evaporator.

    • The resulting distillate is fractionated to yield this compound.

  • Results:

    • Yield: 74%[3]

    • Purity: >99%[3]

Logical Relationship for Synthesis Protocol:

Synthesis_Protocol cluster_step1 Step 1: Methoxyacetylation cluster_step2 Step 2: Transesterification cluster_step3 Step 3: Purification A Methyl Chloroacetate C Reaction at <= 65°C A->C B Sodium Methoxide in Methanol B->C D Addition of Isopropanol C->D E Reflux & Methanol Removal D->E F Rotary Evaporation E->F G Fractional Distillation F->G H This compound (>99% Purity) G->H

Caption: A step-by-step logical flow for the synthesis of this compound.

Conclusion

The selection of a solvent for a chemical synthesis is a multifaceted decision that requires a careful balance of performance, cost, and safety considerations.

  • This compound and PGMEA offer the advantage of higher boiling points, enabling faster reaction rates and potentially higher yields, which can be beneficial for large-scale production by reducing batch times. However, their higher cost compared to simple acetates must be factored into the overall process economics.

  • Ethyl acetate and isopropyl acetate are cost-effective and widely used solvents. Their lower boiling points might necessitate longer reaction times but can simplify product isolation.

For researchers and drug development professionals, the optimal choice will depend on the specific requirements of the synthesis. For reactions that are slow at lower temperatures or where a higher reaction temperature can significantly improve yield and throughput, the additional cost of this compound or PGMEA may be justified. Conversely, for reactions that proceed efficiently at moderate temperatures, the economic advantages of ethyl acetate or isopropyl acetate are compelling.

Ultimately, a thorough cost-benefit analysis, ideally supported by small-scale experimental screening of different solvents, will lead to the most informed and economically sound decision for any given synthetic process.

References

Safety Operating Guide

Safe Disposal of Isopropyl 2-Methoxyacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of isopropyl 2-methoxyacetate, ensuring compliance with safety regulations and promoting a secure laboratory environment.

Immediate Safety and Handling

Before beginning any disposal process, it is essential to be aware of the inherent hazards of this compound. This compound is a flammable liquid and can cause skin, eye, and respiratory irritation.[1][2][3] Always handle this chemical in a well-ventilated area, preferably within a fume hood, and wear appropriate personal protective equipment (PPE).[2][4]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecificationRationale
Eye/Face Protection Chemical safety goggles or a face shield.Protects against splashes and vapors that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact which can cause irritation.[1][2][3]
Body Protection Laboratory coat.Protects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or with a respirator.Avoid breathing vapors which may cause respiratory irritation.[1][2][3]

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to hazardous waste regulations.[5][6] Never dispose of this chemical down the drain or in regular trash. [5][7] Evaporation is also not an acceptable method of disposal.[5]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) in a designated, compatible, and properly sealed hazardous waste container.[8][9] Plastic is often the preferred material for such containers.[10]

    • Ensure the container is made of a material that will not react with the solvent.[8]

    • Do not overfill the container; leave at least one inch of headspace to allow for expansion.[8]

  • Waste Segregation:

    • This compound is a non-halogenated organic solvent.[7] It is crucial to segregate it from other waste streams, particularly halogenated solvents, acids, and bases, to prevent violent reactions and to facilitate proper disposal.[4][8][11]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration or volume.[7][9] The label should be securely affixed to the container.

  • Storage:

    • Store the sealed waste container in a designated "Satellite Accumulation Area" (SAA), which should be at or near the point of generation.[8][10]

    • The SAA must be inspected weekly for any signs of leakage.[8]

    • Store the container away from sources of heat, sparks, open flames, and other ignition sources.[1][3]

  • Disposal Request:

    • Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal service to arrange for pickup.[5][9][12]

    • Follow your institution's specific procedures for requesting a waste pickup.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Small Spills:

    • Remove all sources of ignition.[1]

    • Ensure adequate ventilation.[1]

    • Contain the spill using a non-combustible absorbent material such as sand or earth.[12] Do not use combustible materials like sawdust.

    • Use non-sparking tools to collect the absorbed material.[1][12]

    • Place the contaminated material into a sealed and labeled container for hazardous waste disposal.[12]

    • Clean the spill area thoroughly.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's emergency response team or EHS department.

Disposal Workflow Diagram

The following diagram outlines the logical steps for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Final Disposal start Start: Isopropyl 2-methoxyacetate Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Compatible, Labeled Hazardous Waste Container ppe->container collect Collect Waste in Container container->collect segregate Segregate from Incompatible Wastes (e.g., Halogenated Solvents, Acids) collect->segregate seal Securely Seal Container segregate->seal store Store in Designated Satellite Accumulation Area (SAA) seal->store request Request Pickup from EHS or Certified Waste Disposal Service store->request end End: Proper Disposal request->end

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of Isopropyl 2-methoxyacetate: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is fundamental to both laboratory safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the operational use and disposal of Isopropyl 2-methoxyacetate, ensuring a secure and compliant laboratory environment.

Immediate Safety and Hazard Information

This compound is a flammable liquid and vapor that can cause skin and serious eye irritation, as well as respiratory irritation.[1][2] It is crucial to handle this chemical with appropriate engineering controls and personal protective equipment to minimize exposure.

Key Hazards:

  • Flammable: Keep away from heat, sparks, open flames, and hot surfaces.[1][2][3] Use non-sparking tools and take precautionary measures against static discharge.[1][2][3]

  • Irritant: Causes skin and serious eye irritation.[1][2] May cause respiratory irritation upon inhalation.[1][2]

  • Health Effects: Avoid breathing fumes, mist, or vapors.[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles that adhere to European standard EN 166. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[3][4]Protects against splashes and vapors that can cause serious eye irritation.
Hand Protection Chemical-resistant gloves. Butyl rubber or nitrile gloves (minimum 4mil thickness) are recommended for incidental contact. For prolonged contact or immersion, heavier-duty gloves should be used.[2][3][5] Always inspect gloves before use and change them immediately if contaminated.[3]Prevents skin contact, which can cause irritation.[1][2] Nitrile gloves may have limited resistance to acetates, so they should be used for splash protection only and changed frequently.[6][7]
Body Protection A chemical-resistant lab coat (100% cotton or flame-resistant is preferred), long pants, and closed-toe shoes.[2][3] For larger quantities, an apron or oversleeves may be necessary.[2]Minimizes skin exposure to accidental spills and protects from fire hazards.
Respiratory Protection Use only in a well-ventilated area, preferably within a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used.Prevents inhalation of vapors that can cause respiratory irritation.[1][2]

Quantitative Safety Data

ParameterValueCompoundIssuing Organization
Permissible Exposure Limit (PEL) 250 ppm (8-hour TWA)Isopropyl AcetateOSHA[1][9]
Threshold Limit Value (TLV) 100 ppm (8-hour TWA)Isopropyl AcetateACGIH[1]
Short-Term Exposure Limit (STEL) 200 ppm (15-minute)Isopropyl AcetateACGIH[1]
Workplace Exposure Limit (WEL) 50 ppm (8-hour TWA)Propylene Glycol Methyl Ether AcetateWEEL[10]

Physical Properties:

PropertyValue
CAS Number 17640-21-0[1]
Molecular Weight 132.16 g/mol [11]
Appearance Colorless to Yellow Liquid[11]
Storage Temperature Refrigerator[11]

Experimental Protocols: Handling and Disposal

Adherence to standardized procedures is critical for the safe handling and disposal of this compound.

Standard Operating Procedure for Handling
  • Preparation:

    • Ensure a certified chemical fume hood is operational.

    • Gather all necessary PPE and inspect for integrity.

    • Have a spill kit readily accessible.

    • Remove all ignition sources from the work area.[1][3]

  • Handling:

    • Conduct all work involving open containers of this compound inside a chemical fume hood.[2][12]

    • Ground and bond containers when transferring the liquid to prevent static discharge.[1][3]

    • Use only non-sparking tools.[1][2]

    • Keep the container tightly closed when not in use.[1][3]

    • Avoid contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3]

    • Store away from incompatible materials such as strong oxidizing agents.[8]

    • Store in a designated flammable liquids cabinet.[12]

Spill Response and Cleanup
  • Immediate Actions:

    • Evacuate the immediate area and alert others.

    • If the spill is large or you are not trained to handle it, contact your institution's environmental health and safety department.

    • Remove all ignition sources.

  • Cleanup (for small, manageable spills by trained personnel):

    • Wear the appropriate PPE as outlined above.

    • Contain the spill using a non-combustible absorbent material like sand or earth. Do not use combustible materials like sawdust.

    • Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste.

    • Clean the spill area with soap and water.

Waste Disposal Plan
  • Collection:

    • Collect all waste containing this compound in a designated, properly labeled, and sealed hazardous waste container.

  • Disposal:

    • Dispose of the hazardous waste through a licensed waste disposal service.[13]

    • Never dispose of this compound down the drain or in regular trash.[13]

    • Maintain detailed records of waste generation and disposal.[13]

Visual Workflow Guides

The following diagrams illustrate the key decision-making and procedural workflows for handling this compound safely.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_verification Verification start Task Involving This compound task_type Nature of Task? start->task_type small_scale Small Scale / Incidental Contact task_type->small_scale Small quantities, low splash potential large_scale Large Scale / Prolonged Contact task_type->large_scale Large quantities, high splash potential ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves (double-gloved) - Lab Coat - Closed-toe Shoes small_scale->ppe_standard ppe_enhanced Enhanced PPE: - Goggles & Face Shield - Butyl Rubber Gloves - Flame-Retardant Lab Coat - Chemical Apron large_scale->ppe_enhanced check All PPE available and in good condition? ppe_standard->check ppe_enhanced->check proceed Proceed with Task check->proceed Yes stop STOP Obtain correct PPE check->stop No Chemical_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Storage cluster_disposal Waste & Disposal start Start: Prepare for Handling ppe Don Appropriate PPE start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood spill_kit Ensure Spill Kit is Accessible fume_hood->spill_kit transfer Transfer Chemical (use non-sparking tools) spill_kit->transfer use Use in Experiment transfer->use storage Store in Flammables Cabinet use->storage waste Collect Waste in Labeled Container use->waste storage->waste dispose Dispose via Licensed Service waste->dispose cleanup Decontaminate Work Area dispose->cleanup end End of Process cleanup->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isopropyl 2-methoxyacetate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Isopropyl 2-methoxyacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.